AZD0233
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H29FN6O4S |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
N-[4-[(2R)-2-(4-fluoro-6-methoxy-3-pyridinyl)propyl]-6-[[(2R)-1-hydroxy-4-methylpentan-2-yl]amino]-1,3,5-triazin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C19H29FN6O4S/c1-11(2)6-13(10-27)22-18-23-16(24-19(25-18)26-31(5,28)29)7-12(3)14-9-21-17(30-4)8-15(14)20/h8-9,11-13,27H,6-7,10H2,1-5H3,(H2,22,23,24,25,26)/t12-,13-/m1/s1 |
InChI-Schlüssel |
BJHGVSXKHJAFFX-CHWSQXEVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AZD0233 Mechanism of Action in Dilated Cardiomyopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD0233 is an investigational, orally administered, selective allosteric modulator of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1] Developed by AstraZeneca, this small molecule is under investigation for the treatment of dilated cardiomyopathy (DCM).[2][3] The proposed mechanism of action centers on the modulation of the immune response within the myocardium, a key pathological feature of DCM. By antagonizing the CX3CR1 receptor, this compound aims to reduce cardiac inflammation and fibrosis, thereby improving cardiac function.[1][4] Preclinical studies in a mouse model of DCM have demonstrated promising results, including improved systolic function and reduced adverse remodeling.[1] However, a Phase I clinical trial in healthy volunteers was suspended due to an unexpected preclinical safety finding, the details of which have not been publicly disclosed.[5] This guide provides an in-depth overview of the known mechanism of action of this compound, supported by available preclinical data and a review of the underlying CX3CR1 signaling pathways.
The CX3CL1/CX3CR1 Axis in Dilated Cardiomyopathy
The chemokine CX3CL1, also known as fractalkine, and its unique receptor, CX3CR1, play a pivotal role in mediating the recruitment and adhesion of leukocytes to inflamed tissues.[4][6] In the context of dilated cardiomyopathy, myocardial injury, whether from genetic or environmental factors, triggers an inflammatory response characterized by the infiltration of immune cells.[7]
-
Upregulation in DCM: Increased expression of CX3CR1 has been observed in myocardial biopsies from patients with DCM.[1] The expression of cardiac CX3CR1 and its ligand, fractalkine, is also elevated in patients with heart failure.[4]
-
Leukocyte Recruitment: CX3CR1 is expressed on various leukocytes, including monocytes, T-cells, and natural killer (NK) cells.[1] The binding of CX3CL1, which is expressed on endothelial cells, to CX3CR1 on these immune cells facilitates their adhesion and migration into the myocardial tissue.[1][3]
-
Contribution to Pathology: The subsequent infiltration of these inflammatory cells is believed to contribute to chronic inflammation, cardiomyocyte damage, and the deposition of fibrotic tissue, leading to adverse cardiac remodeling and a decline in ventricular function.[3][8]
Proposed Mechanism of Action of this compound
This compound acts as a selective antagonist of the CX3CR1 receptor.[4][6] By blocking the interaction between CX3CL1 and CX3CR1, this compound is hypothesized to interrupt the inflammatory cascade in the heart.
The core mechanism involves:
-
Inhibition of Leukocyte Infiltration: By blocking the CX3CR1 receptor, this compound prevents the adhesion and migration of CX3CR1-expressing immune cells into the myocardium.
-
Reduction of Cardiac Inflammation: The decreased infiltration of inflammatory cells is expected to dampen the local inflammatory response within the heart.
-
Alleviation of Myocardial Fibrosis: By modulating the inflammatory environment and potentially through direct effects on fibroblasts, this compound is proposed to reduce the excessive deposition of extracellular matrix proteins, a hallmark of cardiac fibrosis.
-
Improvement of Cardiac Function: The culmination of these effects is the preservation of myocardial tissue, reduction of adverse remodeling, and ultimately, an improvement in cardiac function.
Signaling Pathway
The binding of CX3CL1 to its G-protein coupled receptor, CX3CR1, initiates a cascade of intracellular signaling events. While the specific pathways modulated by this compound in the context of DCM are still under investigation, the known downstream effectors of CX3CR1 provide a framework for its mechanism of action. These pathways include the activation of phospholipase C (PLC), protein kinase C (PKC), the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The antagonism of CX3CR1 by this compound would inhibit these downstream signals, leading to a reduction in cellular responses such as migration, proliferation, and survival of inflammatory cells.
Preclinical Data
The primary preclinical evidence for the efficacy of this compound in dilated cardiomyopathy comes from studies using the muscle LIM protein knock-out (MLP-KO) mouse model, which develops a phenotype of DCM and heart failure.[1]
Quantitative Efficacy Data in MLP-KO Mouse Model
| Parameter | Treatment Group (100 mg/kg this compound) | Vehicle Group | p-value | Duration of Treatment | Reference |
| Change in Left Ventricular Ejection Fraction | +7.1 ± 1.5 percentage units higher than vehicle | - | <0.001 | 4 weeks | [1] |
| CD11b+ Ly6Chi Inflammatory Monocytes in Myocardium | 0.90 ± 0.10% | 1.31 ± 0.19% | <0.05 | 4 weeks | [1] |
| Relative Reduction in CX3CR1+ Leukocytes | 48.6 ± 21.3% reduction | - | <0.05 | 8 weeks | [1] |
| Myocardial Fibrosis (Picrosirius Red staining) | 3.6 ± 1.7% | 6.1 ± 2.6% | <0.01 | 8 weeks | [1] |
Pharmacokinetic and In Vitro Data
| Parameter | Value | Species/System | Reference |
| IC50 for CX3CR1 | 37 nM | In vitro | [4] |
| IC50 for inhibition of CX3CR1 binding to CX3CL1 in leukocytes | 1400 nmol/L | In vitro (mimicked physiological flow) | [4] |
| Unbound IC50 for inhibition of CX3CR1 binding | 173 nmol/L | In vitro (mimicked physiological flow) | [4] |
| Solubility | >944 µM | - | [4] |
| Bioavailability | 62% | Mouse | [4] |
| 66% | Rat | [4] | |
| 100% | Dog | [4] | |
| In Vivo Clearance | 17 mL/min/kg | Mouse | [4] |
| 8.3 mL/min/kg | Rat | [4] | |
| 2.8 mL/min/kg | Dog | [4] |
Experimental Protocols
Detailed experimental protocols specific to the preclinical studies of this compound are not publicly available. The following are generalized protocols for the key experimental techniques employed in the characterization of this compound's effects.
MLP-KO Mouse Model of Dilated Cardiomyopathy
The muscle LIM protein (MLP) is a cytoskeletal protein in striated muscle.[9] Mice with a targeted deletion of the MLP gene (MLP-KO) develop dilated cardiomyopathy, cardiac hypertrophy, and heart failure, making them a relevant model for studying this condition.[9]
Echocardiography for Cardiac Function Assessment
Echocardiography is used to non-invasively assess cardiac structure and function in mice. Standard procedures involve:
-
Anesthetizing the mouse (e.g., with isoflurane).
-
Removing chest hair to ensure good probe contact.
-
Acquiring images in parasternal long-axis and short-axis views.
-
Using M-mode imaging to measure left ventricular internal dimensions at systole and diastole, from which ejection fraction and fractional shortening are calculated.
Flow Cytometry for Myocardial Immune Cell Analysis
-
Tissue Digestion: Hearts are excised and enzymatically digested to create a single-cell suspension.
-
Cell Staining: The cell suspension is incubated with a cocktail of fluorescently labeled antibodies against specific cell surface markers. For identifying inflammatory monocytes, this would typically include antibodies against CD45 (a pan-leukocyte marker), CD11b (a myeloid marker), and Ly6C.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.
-
Gating and Analysis: A sequential gating strategy is used to identify the cell population of interest (e.g., CD45+, then CD11b+, then Ly6Chi).
Histological Analysis of Myocardial Fibrosis
Picrosirius Red staining is a standard method for visualizing collagen fibers in tissue sections.
-
Tissue Preparation: Hearts are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: The sections are deparaffinized, rehydrated, and stained with a Picrosirius Red solution.
-
Imaging: The stained sections are imaged using light microscopy. Collagen fibers appear red.
-
Quantification: The percentage of the total tissue area that is stained red is quantified using image analysis software.
Single Nucleus RNA Sequencing (snRNA-seq)
-
Nuclei Isolation: Nuclei are isolated from frozen cardiac tissue.
-
Library Preparation: The isolated nuclei are used to generate barcoded cDNA libraries.
-
Sequencing: The libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is processed to generate gene expression profiles for each individual nucleus. This allows for the identification of different cell types and their transcriptional states.
Clinical Development and Future Outlook
This compound entered a Phase I clinical trial (NCT06381466) in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[10] The study was a randomized, single-blinded, placebo-controlled trial with single and multiple ascending dose cohorts.[10] However, this trial was suspended due to an adverse finding in a non-clinical chronic toxicology study.[5] The nature of this finding has not been made public.
The future of this compound in the treatment of dilated cardiomyopathy is uncertain and will depend on the resolution of the preclinical safety concerns. Nevertheless, the targeting of the CX3CL1/CX3CR1 axis remains a promising therapeutic strategy for immunomodulation in heart failure and other inflammatory cardiovascular diseases. Further research into the role of this pathway in cardiac pathology is warranted.
References
- 1. Crosstalk between the CX3CL1/CX3CR1 Axis and Inflammatory Signaling Pathways in Tissue Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. astrazeneca.com [astrazeneca.com]
- 3. Fractalkine upregulates inflammation through CX3CR1 and the Jak-Stat pathway in severe acute pancreatitis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD-0233 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrial.be [clinicaltrial.be]
- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 8. Fractalkine/CX3CR1 in Dilated Cardiomyopathy: A Potential Future Target for Immunomodulatory Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
AZD0233: A Technical Guide to a Selective CX3CR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0233 is an orally active, selective antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1). Developed by AstraZeneca, this small molecule is under investigation for its potential therapeutic applications in cardiovascular diseases, particularly dilated cardiomyopathy.[1][2][3] By targeting the CX3CR1/CX3CL1 (fractalkine) signaling axis, this compound aims to modulate the immune response and mitigate inflammation-driven tissue damage.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental methodologies.
Core Data Summary
In Vitro Activity
| Parameter | Value | Species/Cell Line | Assay Conditions | Reference |
| IC50 (CX3CR1) | 37 nM | Not Specified | Not Specified | [4] |
| IC50 (CX3CR1 binding to CX3CL1 in leukocytes) | 1400 nM | Human | Mimicked physiological blood flow | [4] |
| IC50 unbound (CX3CR1 binding to CX3CL1 in leukocytes) | 173 nM | Human | Mimicked physiological blood flow | [4] |
| Solubility | >944 µM | Not Specified | Not Specified | [4] |
Preclinical Pharmacokinetics
| Species | Clearance (mL/min/kg) | Bioavailability (%) | Volume of Distribution (L/kg) | Reference |
| Mouse | 17 | 62% | 1.6 | [4] |
| Rat | 8.3 | 66% | 1.0 | [4] |
| Dog | 2.8 | 100% | 0.4 | [4] |
Preclinical In Vivo Efficacy (Murine Model of Dilated Cardiomyopathy)
A study in a muscle LIM protein knock-out (MLP-KO) mouse model of dilated cardiomyopathy demonstrated the following effects after oral administration of this compound.[5]
| Parameter | Treatment Group (100 mg/kg this compound) | Vehicle Group | Duration | Key Finding | Reference |
| Left Ventricular Ejection Fraction | 7.1 percentage units higher | - | 4 weeks | Dose-dependent improvement in systolic function (p<0.001) | [5] |
| CD11b+ Ly6Chi Inflammatory Monocytes (myocardial tissue) | 0.90 ± 0.10% | 1.31 ± 0.19% | 4 weeks | Significant reduction (p<0.05) | [5] |
| CX3CR1+ Leukocytes (myocardial tissue) | 48.6 ± 21.3% reduction | - | 8 weeks | Dose-dependent relative reduction (p<0.05) | [5] |
| Myocardial Fibrosis (Picrosirius Red staining) | 3.6 ± 1.7% | 6.1 ± 2.6% | 8 weeks | Significant decrease (p<0.01) | [5] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of CX3CR1, a G protein-coupled receptor. The binding of its sole ligand, CX3CL1 (fractalkine), to CX3CR1 triggers a signaling cascade that mediates leukocyte adhesion, migration, and survival.[3] By blocking this interaction, this compound is thought to inhibit the recruitment of inflammatory cells to tissues, thereby reducing inflammation and subsequent tissue damage.
The CX3CR1 signaling pathway involves the activation of heterotrimeric G proteins, leading to downstream signaling through various pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways regulate cellular processes such as proliferation, survival, and migration.
Caption: this compound blocks CX3CL1 binding to CX3CR1, inhibiting downstream signaling.
Experimental Protocols
Radioligand Competition Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a test compound like this compound to CX3CR1. Specific parameters for this compound are not yet publicly available.
Objective: To determine the IC50 and subsequently the Ki of this compound for CX3CR1.
Materials:
-
Cell membranes expressing human CX3CR1 (e.g., from CHO or HEK293 cells)
-
Radiolabeled CX3CL1 (e.g., ¹²⁵I-CX3CL1)
-
This compound at various concentrations
-
Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, radiolabeled CX3CL1 (at a concentration near its Kd), and varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CX3CL1.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7][8][9][10]
Caption: Workflow for a radioligand competition binding assay.
In Vivo Murine Model of Dilated Cardiomyopathy (Methodology)
The following methodology is based on the study presented at the American Heart Association Scientific Sessions in 2025.[5]
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of dilated cardiomyopathy.
Animal Model:
-
Muscle LIM protein knock-out (MLP-KO) mice, which spontaneously develop a phenotype resembling human dilated cardiomyopathy.
Treatment:
-
Oral administration of this compound at a dose of 100 mg/kg.
-
Vehicle control group.
-
Treatment duration: 4 and 8 weeks.
Assessments:
-
Cardiac Function:
-
Echocardiography was performed to measure left ventricular ejection fraction (LVEF) at baseline and after 4 weeks of treatment.
-
-
Inflammation:
-
Flow cytometry of myocardial tissue was used to quantify CD11b+ Ly6Chi inflammatory monocytes after 4 weeks.
-
Immunohistochemistry of myocardial sections was used to quantify CX3CR1+ leukocytes after 8 weeks.
-
-
Fibrosis:
-
Histological analysis of myocardial sections using Picrosirius Red staining was performed to quantify the area of fibrosis after 8 weeks.
-
Caption: Experimental workflow for the in vivo study of this compound in a DCM mouse model.
Conclusion
This compound is a promising selective CX3CR1 antagonist with demonstrated in vitro potency and preclinical in vivo efficacy in a relevant disease model. The data presented in this guide highlight its potential to modulate the inflammatory response and improve cardiac function in dilated cardiomyopathy. Further research and clinical development are necessary to fully elucidate its therapeutic utility in human diseases. The provided experimental frameworks can serve as a foundation for researchers and drug development professionals working with this compound and other CX3CR1-targeting compounds.
References
- 1. drughunter.com [drughunter.com]
- 2. AZD-0233 by AstraZeneca for Dilated Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound: An oral CX3CR1 antagonist in development for the treatment of cardiovascular disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 5. ahajournals.org [ahajournals.org]
- 6. courses.edx.org [courses.edx.org]
- 7. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of the CX3CR1/CX3CL1 Axis in Cardiovascular Disease
Audience: Researchers, scientists, and drug development professionals.
Abstract
The CX3CL1/CX3CR1 axis, a unique chemokine dyad, has emerged as a critical player in the pathogenesis of various inflammatory diseases, with a particularly prominent role in cardiovascular disease (CVD). CX3CL1, also known as fractalkine, is the sole member of the CX3C chemokine family and exists in both a membrane-bound form, acting as an adhesion molecule, and a soluble form, functioning as a potent chemoattractant. Its exclusive receptor, CX3CR1, is a G protein-coupled receptor expressed primarily on monocytes, macrophages, natural killer (NK) cells, and a subset of T lymphocytes. This axis is a pivotal mediator of leukocyte recruitment, survival, and activation at sites of vascular inflammation, contributing significantly to all stages of CVD, from the initiation of atherosclerosis to the acute complications of myocardial infarction and the development of heart failure. This technical guide provides a comprehensive overview of the molecular biology of the CX3CR1/CX3CL1 axis, its intricate signaling pathways, and its multifaceted role in atherosclerosis, myocardial infarction, restenosis, and cardiac hypertrophy. We present quantitative data from clinical and preclinical studies in structured tables, detail key experimental protocols for investigating this pathway, and provide visualizations of signaling and experimental workflows to facilitate a deeper understanding of its function. The guide culminates with a review of current therapeutic strategies targeting this axis, highlighting its potential as a novel target for cardiovascular drug development.
Introduction to the CX3CL1/CX3CR1 Axis
The chemokine CX3CL1 (fractalkine) and its receptor CX3CR1 form a unique signaling pair that plays a crucial role in mediating inflammatory responses.[1][2] Unlike other chemokines, CX3CL1 is a transmembrane protein that combines a chemokine domain with a mucin-like stalk, allowing it to function as both a chemoattractant and an adhesion molecule.[3][4] It is expressed on activated endothelial cells, smooth muscle cells, and macrophages within the vasculature.[5][6] Its receptor, CX3CR1, is found on leukocytes, including monocytes, macrophages, NK cells, and cytotoxic T lymphocytes.[3][6] This specific expression pattern positions the CX3CL1/CX3CR1 axis as a key regulator of leukocyte trafficking and interaction with the vessel wall, a fundamental process in the development and progression of cardiovascular diseases.[1][7]
The axis is implicated in a variety of cardiovascular pathologies:
-
Atherosclerosis: By promoting the firm adhesion and recruitment of monocytes and T cells into the arterial intima, it contributes to the formation and progression of atherosclerotic plaques.[1][2]
-
Myocardial Infarction (MI): Following an ischemic event, this axis mediates the infiltration of inflammatory cells into the myocardium, influencing infarct size and subsequent cardiac remodeling.[8][9][10]
-
Restenosis: It is involved in the inflammatory and proliferative responses that lead to neointimal hyperplasia after vascular interventions like stenting.[11][12]
-
Heart Failure: Elevated expression of CX3CL1/CX3CR1 is associated with heart failure, likely by modulating chronic inflammation and cardiac remodeling.[13][14][15]
This guide will delve into the molecular mechanisms, pathological roles, and therapeutic potential of this critical signaling pathway in CVD.
Molecular Biology and Signaling Pathways
The Ligand: CX3CL1 (Fractalkine)
CX3CL1 is a type 1 transmembrane protein with a unique structure. The full-length, membrane-bound form (tFKN) acts as an adhesion molecule, capturing CX3CR1-expressing leukocytes from the bloodstream.[8][11] The extracellular portion of CX3CL1 can be cleaved by metalloproteinases, primarily ADAM10 and ADAM17 (also known as TACE), to release a soluble form (sFKN).[3][11] This soluble form functions as a classical chemoattractant, guiding leukocytes to sites of inflammation.[2][3]
The Receptor: CX3CR1
CX3CR1 is a seven-transmembrane G protein-coupled receptor (GPCR).[5] Upon binding either the membrane-bound or soluble form of CX3CL1, the receptor undergoes a conformational change, activating intracellular signaling cascades.
Intracellular Signaling
The binding of CX3CL1 to CX3CR1 triggers a cascade of intracellular events that regulate cell migration, adhesion, survival, and proliferation. The specific signaling pathways are still under investigation but are known to involve multiple inflammatory signaling molecules.[8] Key downstream pathways include:
-
G-protein Activation: CX3CR1 couples primarily to Gi proteins.
-
PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and its downstream effector Akt is crucial for cell survival (anti-apoptotic effects) and migration.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) are activated to regulate gene expression related to inflammation and cell proliferation.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another key route for transducing the signal to the nucleus to control the expression of inflammatory genes.
-
NF-κB Activation: This pathway is a central regulator of inflammation, and its activation by CX3CL1/CX3CR1 signaling promotes the transcription of pro-inflammatory cytokines and adhesion molecules.
Quantitative Data on CX3CL1/CX3CR1 in Human Cardiovascular Disease
Multiple studies have demonstrated elevated levels of CX3CL1 and increased expression of its receptor, CX3CR1, in patients with various forms of coronary artery disease (CAD), suggesting a direct correlation with disease activity and severity.
Table 1: CX3CL1 Plasma Levels and CX3CR1 Expression in CAD Patients
| Patient Group | Parameter | Value vs. Control | Key Findings | Reference(s) |
|---|---|---|---|---|
| Stable Angina | Plasma CX3CL1 | Significantly Increased | Elevated levels indicate a role in chronic, stable atherosclerosis. | [16],[17],[18],[19] |
| Unstable Angina | Plasma CX3CL1 | Greatly Increased (Higher than Stable Angina) | Higher levels are associated with plaque instability and acute coronary syndromes. | [16],[17],[18],[19] |
| Previous Myocardial Infarction | Plasma CX3CL1 | Significantly Increased | Persistently high levels post-MI may contribute to adverse remodeling. | [16],[17],[18],[19] |
| General CAD | CX3CR1 on T cells (esp. CD8+) | Significantly Increased (e.g., 3.2-fold on CD3+ T cells) | Expansion of this cytotoxic T cell subset suggests their involvement in vascular inflammation. | [16] |
| General CAD | CX3CR1 mRNA in PBMCs | Significantly Increased | Correlates with LDL cholesterol levels, linking the axis to a primary atherosclerosis risk factor. |[18] |
PBMCs: Peripheral Blood Mononuclear Cells
Role of the Axis in Specific Cardiovascular Pathologies
Atherosclerosis
The CX3CL1/CX3CR1 axis is a key contributor to atherosclerosis at multiple stages.[1][20]
-
Leukocyte Recruitment: Pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) stimulate endothelial cells to express membrane-bound CX3CL1.[3] This captures circulating CX3CR1+ monocytes and T cells, promoting their firm adhesion to the vessel wall, a critical initiating step.[2][7]
-
Leukocyte Infiltration: Soluble CX3CL1 creates a chemotactic gradient that guides the adhered leukocytes to migrate into the subendothelial space.[2]
-
Foam Cell Formation & Survival: Once inside the intima, monocytes differentiate into macrophages. The CX3CL1/CX3CR1 interaction promotes their survival and prevents apoptosis, contributing to their accumulation and transformation into lipid-laden foam cells.[1][5][21]
-
Plaque Progression: The axis also influences smooth muscle cell proliferation and migration, further contributing to plaque growth and changes in plaque composition and stability.[1]
Studies in animal models, such as apolipoprotein E-deficient (apoE−/−) mice, have confirmed this role. Mice deficient in CX3CR1 show a dramatic reduction in macrophage accumulation in the arterial wall and a significant decrease in atherosclerotic lesion size.[4][22]
Table 2: Key Findings from Preclinical Atherosclerosis Models
| Model | Intervention | Outcome | Implication | Reference(s) |
|---|---|---|---|---|
| ApoE-/- Mice | CX3CR1 Gene Knockout | ~50-55% reduction in lesion formation and arterial macrophage infiltration. | CX3CR1 is critical for monocyte recruitment and lesion development. | [22] |
| ApoE-/- & Ldlr-/- Mice | Pharmacological CX3CR1 Antagonist (F1) | ~30-50% reduction in lipid deposition and macrophage accumulation. | Pharmacological blockade of CX3CR1 is a viable therapeutic strategy. | [23] |
| CCR2-/- Mice | CX3CL1 Gene Knockout | Dramatically reduced macrophage accumulation and atherosclerosis development. | Highlights the interplay between different chemokine pathways. |[4] |
Myocardial Infarction and Ischemia/Reperfusion (I/R) Injury
The inflammatory response following MI is a double-edged sword: necessary for healing but also a cause of significant secondary damage. The CX3CL1/CX3CR1 axis is a key mediator of this response.
-
Leukocyte Infiltration: After an MI, CX3CL1 is upregulated in the ischemic myocardium, leading to the recruitment of CX3CR1+ monocytes and lymphocytes.[8][24] This infiltration contributes to ischemia/reperfusion (I/R) injury, which can account for up to 50% of the final infarct size.[24]
-
Cardiac Remodeling: Persistent inflammation driven by this axis can lead to adverse left ventricular remodeling and the progression to heart failure.[9][10]
Inhibition of this pathway has shown promise in preclinical models. In a rat MI model, the CX3CR1 antagonist KAND567 reduced acute infarct size, inflammation, and intramyocardial hemorrhage.[8][9][25] Similarly, CX3CR1 knockout in mice leads to a significant reduction in immune cell infiltration into the injured heart tissue shortly after reperfusion.[24]
In-Stent Restenosis
In-stent restenosis is an inflammatory and proliferative process that can occur after coronary stenting. The CX3CL1/CX3CR1 axis contributes by promoting the recruitment of inflammatory monocytes and macrophages and by stimulating the proliferation of smooth muscle cells, which form the bulk of the neointima.[11] A drug-eluting stent coated with the CX3CR1 antagonist AZ12201182 significantly reduced in-stent stenosis by approximately 60% in a porcine model compared to bare metal or polymer-only stents.[5][12] This was achieved by markedly reducing peri-stent inflammation and monocyte/macrophage accumulation without impairing re-endothelialization.[12]
Key Experimental Protocols
Investigating the CX3CL1/CX3CR1 axis requires specific cellular and molecular biology techniques. Below are detailed methodologies for key experiments.
Flow Cytometry for CX3CR1 Expression on Leukocytes
This protocol allows for the quantification of CX3CR1-expressing cell populations (e.g., monocytes, T cells) in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Preparation: Collect whole blood in EDTA or heparin tubes. If using PBMCs, isolate them using Ficoll-Paque density gradient centrifugation.
-
Fc Receptor Blocking: Resuspend cells in FACS buffer (PBS with 2% FBS). Add an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.[26]
-
Antibody Staining: Add a cocktail of fluorescently-conjugated antibodies to the cell suspension. A typical panel for human PBMCs would include:
-
Anti-Human CX3CR1 (e.g., clone 2A9-1, APC-conjugated)[27]
-
Anti-Human CD14 (for monocytes)
-
Anti-Human CD16 (to distinguish monocyte subsets)
-
Anti-Human CD3 (for T cells)
-
Anti-Human CD8 (for cytotoxic T cells)
-
A viability dye (e.g., DAPI, 7-AAD) to exclude dead cells.
-
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer by centrifuging at 300-400 x g for 5 minutes.
-
Acquisition: Resuspend the final cell pellet in FACS buffer and acquire the samples on a flow cytometer (e.g., BD FACSCanto II).[28]
-
Analysis: Analyze the data using software like FlowJo. Gate on live, single cells first, then identify major populations (e.g., monocytes, lymphocytes). Within these gates, quantify the percentage and mean fluorescence intensity (MFI) of CX3CR1-positive cells.[29] Use Fluorescence Minus One (FMO) controls to set accurate gates for CX3CR1 expression.[28]
In Vitro Monocyte Adhesion Assay
This assay measures the ability of CX3CR1-expressing monocytes to adhere to a monolayer of endothelial cells that have been stimulated to express CX3CL1.[30][31]
Methodology:
-
Endothelial Cell Culture: Plate human aortic endothelial cells (HAECs) or human umbilical vein endothelial cells (HUVECs) in a 24- or 96-well plate and grow to confluence.[31]
-
EC Activation: Treat the confluent EC monolayer with a pro-inflammatory stimulus like TNF-α (e.g., 10 ng/mL) for 4-24 hours to induce CX3CL1 expression. Include an unstimulated control.
-
Monocyte Isolation and Labeling: Isolate human PBMCs and subsequently monocytes. Resuspend monocytes in serum-free media and label them with a fluorescent dye such as Calcein AM (e.g., 5 µM) for 30 minutes at 37°C.[31]
-
Co-incubation: Wash the activated EC monolayer and the labeled monocytes. Add a known number of labeled monocytes to each well containing the ECs. If testing an inhibitor, pre-incubate the monocytes with the antagonist.
-
Adhesion: Incubate the plate for 30-60 minutes at 37°C to allow for adhesion.
-
Washing: Gently wash the wells 2-3 times with pre-warmed media or PBS to remove non-adherent monocytes.
-
Quantification: Measure the fluorescence in each well using a fluorescence microplate reader. The fluorescence intensity is directly proportional to the number of adhered monocytes. Alternatively, capture images with a fluorescence microscope and count the cells.
Animal Models of Cardiovascular Disease
-
Atherosclerosis Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (Ldlr-/-) mice fed a high-fat "Western" diet are the standard models. These mice develop atherosclerotic plaques that resemble human lesions. To study the role of CX3CR1, these mice are crossed with CX3CR1-deficient mice (Cx3cr1-/-).[22]
-
Myocardial Infarction Model: MI is typically induced in mice or rats by permanent ligation of the left anterior descending (LAD) coronary artery. For I/R injury models, the ligature is removed after a defined period (e.g., 30-60 minutes) to allow reperfusion.[24]
-
Cardiac Hypertrophy/Pressure Overload Model: Left ventricular hypertrophy is induced by transverse aortic constriction (TAC), where a suture is tied around the aortic arch to create a pressure overload on the left ventricle.[15]
Therapeutic Targeting of the CX3CL1/CX3CR1 Axis
Given its central role in driving vascular inflammation, the CX3CL1/CX3CR1 axis is an attractive therapeutic target for CVD. Several small molecule antagonists have been developed and tested in preclinical models, with some advancing to clinical trials.
Table 3: CX3CR1 Antagonists in Development for Cardiovascular Disease
| Antagonist | Mechanism | Preclinical Model(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| KAND567 | Allosteric small molecule antagonist | Rat model of MI | Reduces acute infarct size by ~50%, limits inflammation, edema, and intramyocardial hemorrhage. | [8],[9],[25],[11] |
| AZD8797 | Small molecule antagonist | Mouse model of cardiac hypertrophy (TAC) | Significantly reduces hypertrophy and expression of profibrotic genes. | [15] |
| AZ12201182 | Small molecule antagonist (on a stent) | Porcine model of coronary stenting | Reduces in-stent stenosis by ~60% and peri-stent inflammation. | [5],[12] |
| F1 | Chemokine-based antagonist | Mouse models of atherosclerosis (ApoE-/-, Ldlr-/-) | Inhibits progression of atherosclerotic lesions by impacting inflammatory monocyte functions. | [23] |
| AZD0233 | Oral small molecule antagonist | Mouse model of dilated cardiomyopathy | Improved cardiac function, reduced macrophages and fibrotic scar. In Phase I clinical studies. |[14] |
These studies demonstrate that blocking CX3CR1 signaling can effectively mitigate key pathological processes in CVD, including monocyte recruitment, inflammation, hypertrophy, and fibrosis, without causing broad immunosuppression.[8][15][23]
Conclusion and Future Directions
The CX3CL1/CX3CR1 signaling axis is unequivocally a central pathway in the initiation and progression of cardiovascular disease. Its dual function in mediating both firm adhesion and chemotaxis of key inflammatory leukocytes makes it a powerful driver of vascular inflammation. A substantial body of evidence from human and animal studies confirms that heightened activity of this axis is associated with atherosclerosis, adverse outcomes after myocardial infarction, and the development of heart failure.
The successful attenuation of disease in various preclinical models using genetic deletion or pharmacological antagonism of CX3CR1 provides a strong rationale for its pursuit as a therapeutic target.[4][15][23] The development of orally available small molecule antagonists like this compound marks a significant step towards translating these findings to the clinic.[14]
Future research should focus on several key areas:
-
Patient Stratification: Identifying which patient populations would benefit most from CX3CR1 antagonism.
-
Combination Therapies: Exploring the synergistic potential of CX3CR1 inhibitors with existing CVD therapies, such as statins and anti-platelet agents.
-
Long-term Safety: Evaluating the long-term safety profile of systemic CX3CR1 blockade, given its role in immune surveillance.
References
- 1. Fractalkine/CX3CR1 and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemokines and atherosclerosis: focus on the CX3CL1/CX3CR1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Chemokines and atherosclerosis: focus on the CX3CL1/CX3CR1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiological Roles of the CX3CL1-CX3CR1 Axis in Renal Disease, Cardiovascular Disease, and Cancer [mdpi.com]
- 6. Fractalkine and vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Fractalkine Signalling (CX3CL1/CX3CR1 Axis) as an Emerging Target in Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. heart.bmj.com [heart.bmj.com]
- 11. Fractalkine Signalling (CX3CL1/CX3CR1 Axis) as an Emerging Target in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel CX3CR1 antagonist eluting stent reduces stenosis by targeting inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CX3CR1 antagonists - Page 1 | BioWorld [bioworld.com]
- 14. This compound: An oral CX3CR1 antagonist in development for the treatment of cardiovascular disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 15. Antagonizing the CX3CR1 Receptor Markedly Reduces Development of Cardiac Hypertrophy After Transverse Aortic Constriction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Expression of fractalkine (CX3CL1) and its receptor, CX3CR1, is elevated in coronary artery disease and is reduced during statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. emjreviews.com [emjreviews.com]
- 22. ahajournals.org [ahajournals.org]
- 23. ahajournals.org [ahajournals.org]
- 24. heart.bmj.com [heart.bmj.com]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. CX3CR1 Monoclonal Antibody (2A9-1), APC (17-6099-42) [thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. Revising CX3CR1 Expression on Murine Classical and Non-classical Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis | Springer Nature Experiments [experiments.springernature.com]
- 31. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
AZD0233: A Technical Guide on its Modulation of Inflammatory Monocytes in Cardiac Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD0233 is an orally administered, selective allosteric modulator of the C-X3-C motif chemokine receptor 1 (CX3CR1). This receptor plays a pivotal role in the adhesion and migration of leukocytes, including inflammatory monocytes, to sites of inflammation. In preclinical studies, this compound has demonstrated significant potential in modulating the inflammatory response within the myocardium, leading to improved cardiac function and reduced fibrosis in a model of dilated cardiomyopathy (DCM). This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, its effects on inflammatory monocytes, and the experimental methodologies used to evaluate its efficacy. The information presented herein is intended to support further research and development of this promising therapeutic candidate.
Introduction
Inflammatory monocytes are key contributors to the pathogenesis of various cardiovascular diseases, including dilated cardiomyopathy. The recruitment of these cells to the heart muscle is mediated by the interaction of chemokines and their receptors. One such critical axis is the binding of the chemokine CX3CL1 (fractalkine) to its receptor CX3CR1, which is expressed on the surface of monocytes and other leukocytes. This interaction facilitates the adhesion and migration of these cells into inflamed tissues. Increased expression of CX3CR1 has been observed in myocardial biopsies from patients with DCM, highlighting this pathway as a potential therapeutic target.
This compound is a novel small molecule that acts as a selective allosteric modulator of CX3CR1. By altering the receptor's conformation, this compound inhibits the binding of CX3CL1, thereby impeding the recruitment of inflammatory monocytes to the myocardium. This targeted immunomodulation offers a promising strategy to mitigate the detrimental effects of chronic inflammation in the heart.
Mechanism of Action: The CX3CR1/CX3CL1 Axis
The CX3CL1/CX3CR1 signaling axis is a critical regulator of leukocyte trafficking and inflammation. CX3CL1 is a unique chemokine that exists in both a membrane-bound and a soluble form. The membrane-bound form acts as an adhesion molecule, while the soluble form functions as a chemoattractant. CX3CR1, its exclusive receptor, is a G protein-coupled receptor expressed on monocytes, macrophages, T-cells, and NK cells.
The binding of CX3CL1 to CX3CR1 triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. These pathways ultimately promote cell adhesion, migration, and survival. In the context of cardiac inflammation, the upregulation of CX3CL1 in the myocardium leads to the recruitment of CX3CR1-expressing inflammatory monocytes, which contribute to tissue damage and fibrosis.
This compound, as a selective allosteric modulator, binds to a site on the CX3CR1 receptor distinct from the CX3CL1 binding site. This binding event induces a conformational change that reduces the affinity of CX3CL1 for its receptor, thereby inhibiting downstream signaling and subsequent inflammatory cell recruitment.
Preclinical Efficacy in a Model of Dilated Cardiomyopathy
The therapeutic potential of this compound was evaluated in a preclinical mouse model of dilated cardiomyopathy using muscle LIM protein knock-out (MLP-KO) mice. Oral administration of this compound demonstrated significant improvements in cardiac function and a reduction in myocardial inflammation and fibrosis.
Data Presentation
The following tables summarize the key quantitative data from the preclinical study of this compound in the MLP-KO mouse model of DCM.
Table 1: Effect of this compound on Inflammatory Monocyte Infiltration
| Treatment Group | Dose (mg/kg) | Myocardial CD11b+ Ly6Chi Inflammatory Monocytes (%) | n | p-value |
| Vehicle | - | 1.31 ± 0.19 | 9 | <0.05 |
| This compound | 100 | 0.90 ± 0.10 | 9 |
Data presented as mean ± standard deviation.
Table 2: Effect of this compound on Cardiac Function and Remodeling
| Parameter | Treatment Group | Dose (mg/kg) | Value | n | p-value |
| Left Ventricular Ejection Fraction (improvement in percentage units) | This compound | 100 | 7.1 ± 1.5 | 11 | <0.001 |
| Relative Reduction in CX3CR1+ Leukocytes (%) | This compound | 100 | 48.6 ± 21.3 | 11 | <0.05 |
| Myocardial Fibrosis (%) | Vehicle | - | 6.1 ± 2.6 | 11 | <0.01 |
| This compound | 100 | 3.6 ± 1.7 | 11 |
Data presented as mean ± standard deviation.
Experimental Protocols
Detailed experimental protocols for the key assays are provided below. These are generalized protocols and should be adapted based on specific laboratory conditions and reagents.
-
Model: Muscle LIM protein knock-out (MLP-KO) mice were used as a model for dilated cardiomyopathy.
-
Treatment: this compound was administered orally.
-
Objective: To quantify the percentage of CD11b+ Ly6Chi inflammatory monocytes in myocardial tissue.
-
Protocol:
-
Tissue Dissociation: Hearts were perfused with PBS, minced, and digested using a collagenase-based enzyme cocktail to obtain a single-cell suspension.
-
Cell Staining: The cell suspension was incubated with a cocktail of fluorescently conjugated antibodies against CD45, CD11b, and Ly6C.
-
Data Acquisition: Stained cells were analyzed on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using forward scatter area versus height.
-
Gate on live cells using a viability dye.
-
Gate on hematopoietic cells (CD45+).
-
From the CD45+ population, gate on myeloid cells (CD11b+).
-
From the CD11b+ population, gate on inflammatory monocytes based on high expression of Ly6C (Ly6Chi).
-
-
-
Objective: To assess systolic function by measuring the left ventricular ejection fraction.
-
Protocol:
-
Mice were lightly anesthetized.
-
Transthoracic echocardiography was performed using a high-frequency ultrasound system.
-
M-mode images of the left ventricle were acquired from the parasternal short-axis view.
-
Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) were measured.
-
Ejection fraction was calculated using the Teichholz formula.
-
-
Objective: To identify and quantify CX3CR1-expressing leukocytes in myocardial sections.
-
Protocol:
-
Tissue Preparation: Hearts were fixed in formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections were treated with a retrieval solution to unmask the antigen.
-
Staining: Sections were incubated with a primary antibody specific for CX3CR1, followed by a secondary antibody conjugated to a reporter enzyme. A chromogenic substrate was then added to visualize the stained cells.
-
Quantification: The number of CX3CR1-positive cells was counted in multiple high-power fields and expressed as a percentage of total cells.
-
-
Objective: To quantify the extent of myocardial fibrosis.
-
Protocol:
-
Tissue Preparation: Paraffin-embedded heart sections were deparaffinized and rehydrated.
-
Staining: Sections were stained with a Picrosirius Red solution, which specifically binds to collagen fibers.
-
Imaging: Stained sections were visualized under polarized light microscopy, where collagen fibers appear bright red or yellow against a dark background.
-
Quantification: The percentage of the fibrotic area was calculated by dividing the total area of collagen staining by the total tissue area in multiple fields of view.
-
-
Objective: To analyze the transcriptome of individual cardiac cells to understand the effects of this compound on gene expression.
-
Protocol:
-
Nuclei Isolation: Nuclei were isolated from frozen myocardial tissue using a dounce homogenizer and a series of centrifugation and filtration steps.
-
Library Preparation: Single-nucleus RNA sequencing libraries were prepared using a commercial platform (e.g., 10x Genomics Chromium).
-
Sequencing: Libraries were sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing data was processed to align reads, generate gene expression matrices, and perform downstream analyses such as cell clustering, differential gene expression analysis, and pathway analysis.
-
Clinical Development
This compound has progressed to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.
Phase I Clinical Trial Design
-
Study Identifier: NCT06381466.
-
Title: A Phase I, Randomized, Single Blinded, Placebo-controlled Study to Assess the Safety, Tolerability, and Pharmacokinetics of this compound Following Single and Multiple Asc
Preclinical Pharmacology of AZD0233: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0233 is an orally bioavailable, selective antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1). Developed by AstraZeneca, this small molecule is under investigation for the treatment of dilated cardiomyopathy (DCM). The therapeutic rationale for targeting CX3CR1 in heart failure stems from the observation that the expression of this receptor and its ligand, fractalkine (CX3CL1), is elevated in patients with this condition. By blocking the CX3CL1/CX3CR1 axis, this compound aims to modulate the immune response in the heart, thereby reducing inflammation, fibrosis, and ultimately improving cardiac function.
This technical guide provides a comprehensive summary of the publicly available preclinical pharmacology data for this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the scientific foundation of this novel therapeutic agent.
Mechanism of Action
This compound functions as a selective antagonist of the CX3CR1 receptor. CX3CR1 is a G protein-coupled receptor expressed on the surface of various immune cells, including monocytes, macrophages, natural killer (NK) cells, and T cells. Its sole ligand, fractalkine (CX3CL1), is a chemokine that can be either membrane-bound or shed as a soluble factor. The interaction between CX3CL1 and CX3CR1 mediates leukocyte adhesion, migration, and survival. In the context of cardiac pathology, this signaling pathway is implicated in the recruitment of inflammatory cells to the heart muscle, contributing to the tissue damage and remodeling characteristic of heart failure. By blocking this interaction, this compound is hypothesized to dampen the inflammatory cascade within the myocardium.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized to determine its potency and selectivity for the CX3CR1 receptor.
| Parameter | Value | Species | Assay Type |
| IC50 | 37 nM | Not Specified | CX3CR1 Binding Assay |
| Solubility | >944 µM | Not Specified | Not Specified |
Table 1: In Vitro Pharmacological Profile of this compound.
Experimental Protocols (Presumed)
-
CX3CR1 Binding Assay: The IC50 value, representing the concentration of this compound required to inhibit 50% of the binding of a radiolabeled or fluorescently labeled ligand to the CX3CR1 receptor, was likely determined using a competitive binding assay. This would typically involve incubating a source of CX3CR1 (e.g., cell membranes from a cell line overexpressing the receptor) with a fixed concentration of the labeled ligand and varying concentrations of this compound. The amount of bound ligand would then be measured, and the IC50 value calculated from the resulting concentration-response curve.
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in multiple preclinical species to assess its absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Mouse | Rat | Dog |
| Clearance (mL/min/kg) | 17 | 8.3 | 2.8 |
| Bioavailability (%) | 62 | 66 | 100 |
| Volume of Distribution (L/kg) | 1.6 | 1.0 | 0.4 |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species.
Experimental Protocols (Presumed)
-
Pharmacokinetic Studies: To determine the pharmacokinetic parameters, it is standard practice to administer this compound to each species both intravenously (IV) and orally (PO). Blood samples are collected at various time points after dosing, and the plasma concentrations of this compound are measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Clearance is typically calculated from the IV dose data.
-
Bioavailability is determined by comparing the area under the concentration-time curve (AUC) from the oral dose to the AUC from the IV dose.
-
Volume of distribution is also calculated from the IV data and provides an indication of the extent to which the drug distributes into the tissues.
-
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in a murine model of dilated cardiomyopathy. Treatment with this compound resulted in improved cardiac function and a reduction in the pathological hallmarks of the disease.
| Finding | Effect of this compound |
| Cardiac Function | Improved |
| Macrophage Infiltration | Reduced |
| Fibrotic Scar | Reduced |
Table 3: In Vivo Efficacy of this compound in a Murine Model of Dilated Cardiomyopathy.
Experimental Protocols (Presumed)
-
Murine Model of Dilated Cardiomyopathy: While the specific method of induction was not detailed in the available literature, such models are often created through genetic modification or by chronic administration of agents like doxorubicin (B1662922) or isoproterenol.
-
Assessment of Cardiac Function: Cardiac function was likely assessed non-invasively using echocardiography to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Histological Analysis:
-
Macrophage Infiltration: The reduction in macrophages was likely quantified through immunohistochemistry (IHC) staining of heart tissue sections using a macrophage-specific marker (e.g., F4/80 or CD68).
-
Fibrosis: The extent of fibrotic scarring was likely assessed using Picrosirius Red staining, which specifically stains collagen fibers. The stained area would then be quantified using image analysis software.
-
Safety and Toxicology
Preclinical safety studies in rats and dogs indicated that this compound was well-tolerated, with no observed cardiac, hepatic, or genetic toxicity. However, a Phase I clinical trial in healthy volunteers was suspended due to an "unexpected preclinical safety finding" from a non-clinical chronic toxicology study. The specific details of this finding have not been publicly disclosed.
Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective antagonist of CX3CR1 with favorable pharmacokinetic properties in multiple species. In a relevant animal model of dilated cardiomyopathy, this compound showed promising efficacy by improving cardiac function and reducing key pathological features of the disease. While the future of this compound's clinical development is uncertain following the suspension of the Phase I trial, the preclinical findings provide a strong rationale for the continued investigation of CX3CR1 antagonism as a therapeutic strategy for heart failure. Further disclosure of the specific preclinical safety finding will be crucial for a complete understanding of the risk-benefit profile of this compound.
Investigating the Immunomodulatory Properties of AZD0233: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD0233 is a selective antagonist of the CX3CR1 receptor, also known as the fractalkine receptor. This molecule has been investigated for its immunomodulatory potential, primarily in the context of cardiovascular diseases such as dilated cardiomyopathy and heart failure. By targeting the CX3CR1/fractalkine signaling axis, this compound aims to modulate leukocyte adhesion and chemotaxis, key processes in inflammatory responses. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacokinetic properties, and effects in in-vivo models. Detailed experimental protocols and data are presented to facilitate a deeper understanding of its immunomodulatory profile.
Introduction
The chemokine receptor CX3CR1 and its ligand, fractalkine (CX3CL1), play a crucial role in the migration and adhesion of leukocytes, including monocytes, natural killer cells, and T cells. This signaling pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases. Elevated expression of cardiac CX3CR1 and fractalkine has been observed in patients with heart failure, suggesting that antagonism of this receptor could be a promising therapeutic strategy.[1] this compound was developed by AstraZeneca as an oral, selective antagonist of CX3CR1 to explore this therapeutic hypothesis.[2] This document summarizes the key findings related to the immunomodulatory properties of this compound.
Mechanism of Action: Targeting the CX3CR1/Fractalkine Axis
This compound exerts its immunomodulatory effects by competitively inhibiting the binding of fractalkine to the CX3CR1 receptor. This antagonism disrupts the downstream signaling cascade that promotes leukocyte adhesion and migration to sites of inflammation.
Preclinical Pharmacokinetics and Pharmacodynamics
This compound has demonstrated favorable physicochemical properties, metabolic stability, and a promising toxicity profile in preclinical studies.[1] A summary of its pharmacokinetic and pharmacodynamic parameters is provided in the tables below.
Table 1: In Vitro and In Vivo Pharmacodynamic Properties
| Parameter | Value | Species/Condition |
| IC50 (CX3CR1) | 37 nM | [1] |
| IC50 (Leukocyte CX3CR1 binding to CX3CL1) | 1400 nmol/L | Under physiological blood flow conditions[1] |
| IC50 unbound (Leukocyte CX3CR1 binding to CX3CL1) | 173 nmol/L | Under physiological blood flow conditions[1] |
Table 2: In Vivo Pharmacokinetic Properties
| Parameter | Mouse | Rat | Dog |
| In Vivo Clearance (mL/min/kg) | 17 | 8.3 | 2.8[1] |
| Bioavailability | 62% | 66% | 100%[1] |
| Volume of Distribution (L/kg) | 1.6 | 1.0 | 0.4[1] |
Experimental Protocols
In Vitro CX3CR1 Binding Assay
A competitive binding assay was likely utilized to determine the IC50 of this compound for the CX3CR1 receptor. A typical protocol would involve:
-
Cell Line: Use of a cell line stably expressing human CX3CR1.
-
Radioligand: A radiolabeled form of fractalkine (e.g., ¹²⁵I-CX3CL1) is used as the ligand.
-
Competition: Cells are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Detection: The amount of bound radioligand is measured using a scintillation counter.
-
Analysis: The data is plotted as the percentage of specific binding versus the log concentration of this compound to calculate the IC50 value.
Leukocyte Adhesion and Chemotaxis Assays under Flow Conditions
To mimic physiological blood flow, a parallel plate flow chamber system is often employed:
-
Endothelial Monolayer: A monolayer of endothelial cells (e.g., HUVECs) is cultured on a plate. These cells can be activated to express CX3CL1.
-
Leukocyte Preparation: Leukocytes are isolated from whole blood.
-
Flow Chamber Assembly: The plate with the endothelial monolayer is assembled into the flow chamber.
-
Perfusion: The isolated leukocytes, with or without this compound, are perfused over the endothelial monolayer at a defined shear stress.
-
Microscopy: Leukocyte adhesion and migration are visualized and quantified using video microscopy.
-
Analysis: The number of adherent and migrating cells is counted to determine the effect of this compound.
Murine Model of Dilated Cardiomyopathy
A common method to induce dilated cardiomyopathy in mice is through chronic administration of a cardiotoxic agent like doxorubicin (B1662922) or by using a model of myocarditis. A general workflow would be:
-
Induction: Dilated cardiomyopathy is induced in mice.
-
Treatment: Mice are randomized to receive either vehicle control or this compound orally.
-
Monitoring: Cardiac function is monitored regularly using echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Tissue Analysis: At the end of the study, hearts are harvested for histological analysis.
-
Immunohistochemistry: Heart sections are stained for markers of macrophages (e.g., F4/80) and fibrosis (e.g., Masson's trichrome).
-
Quantification: The number of macrophages and the extent of fibrotic tissue are quantified.
In Vivo Efficacy
In a murine model of dilated cardiomyopathy, this compound demonstrated a significant improvement in cardiac function.[1] Treatment with this compound also led to a reduction in the infiltration of macrophages and a decrease in fibrotic scars in the cardiac tissue.[1] These findings suggest that the immunomodulatory effects of this compound can translate into therapeutic benefits in a disease model driven by inflammation.
Clinical Development and Future Directions
A Phase I clinical trial was initiated to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[3][4] However, the trial was suspended following an adverse finding in a non-clinical chronic toxicology study.[2] The specific details of this finding have not been publicly disclosed.
Despite the suspension of its clinical development, the investigation into this compound and the targeting of the CX3CR1/fractalkine axis provides valuable insights into the role of this pathway in inflammatory diseases. Further research may focus on developing other CX3CR1 antagonists with improved safety profiles. The promising preclinical data for this compound underscores the potential of this therapeutic approach for immunomodulation in cardiovascular and other inflammatory conditions.
References
- 1. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 2. drughunter.com [drughunter.com]
- 3. AZD-0233 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A study to investigate safety, tolerability, and pharmacokinetics of oral this compound compared with placebo in healthy adult participants. [astrazenecaclinicaltrials.com]
Technical Guide: An Examination of AZD0233 and Relevant Cholesterol-Lowering Agents
To the Intended Audience of Researchers, Scientists, and Drug Development Professionals:
This document aims to provide a comprehensive technical overview of the investigational compound AZD0233 . Initial interest in this compound was queried in the context of cholesterol-lowering effects. However, based on available scientific and clinical data, it is crucial to clarify that This compound is not being developed as a cholesterol-lowering agent. Its therapeutic target and mechanism of action are directed towards cardiovascular disease, specifically dilated cardiomyopathy, through a distinct signaling pathway.
This guide will first elucidate the correct mechanism of action and developmental focus of this compound. Subsequently, to address the underlying interest in novel cholesterol-lowering therapies from AstraZeneca, this document will provide a technical summary of two pertinent investigational agents: AZD0780 and AZD8233 , both of which target PCSK9, a key regulator of cholesterol metabolism.
Part 1: this compound – A CX3CR1 Antagonist for Cardiovascular Disease
This compound is an orally administered small molecule antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1][2] The development of this compound is focused on the treatment of dilated cardiomyopathy (DCM).[2]
Mechanism of Action
The therapeutic rationale for this compound is based on the role of the CX3CR1/CX3CL1 (fractalkine) axis in inflammation and cardiac remodeling.[3] In heart failure, the expression of this chemokine receptor and its ligand is elevated, which modulates leukocyte adhesion and chemotaxis, contributing to cardiac inflammation, fibrosis, and dysfunction.[3][4] By blocking CX3CR1, this compound aims to mitigate these pathological processes.
Signaling Pathway of this compound
The diagram below illustrates the signaling pathway targeted by this compound. Under pathological conditions, the ligand CX3CL1 binds to the CX3CR1 receptor on immune cells like macrophages, leading to downstream signaling that promotes inflammation and fibrosis in the cardiac tissue. This compound acts as an antagonist, preventing this interaction.
Quantitative Data for this compound
The following table summarizes the available preclinical data for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (CX3CR1) | 37 nM | In vitro assay | [4] |
| IC50 (unbound) | 173 nmol/L | Leukocytes (flow conditions) | [4] |
| Bioavailability | 62% | Mouse | [4] |
| Bioavailability | 66% | Rat | [4] |
| Bioavailability | 100% | Dog | [4] |
Experimental Protocols
-
CX3CR1 Inhibition Assay (IC50 Determination): A competitive binding assay would be utilized, where a radiolabeled or fluorescently tagged CX3CL1 ligand competes with varying concentrations of this compound for binding to cells expressing CX3CR1 or isolated cell membranes. The concentration of this compound that inhibits 50% of the specific binding of the ligand is determined as the IC50.
-
Animal Models of Dilated Cardiomyopathy: A common method involves inducing cardiomyopathy in mice, for example, through chronic administration of angiotensin II or doxorubicin, or by using genetic models. Following induction, animals are treated with this compound or a vehicle control. Cardiac function is assessed via echocardiography, and heart tissue is collected for histological analysis to quantify macrophage infiltration and fibrosis.[3]
Part 2: AstraZeneca's Investigational Cholesterol-Lowering Agents
To address the interest in novel lipid-lowering therapies, this section details two of AstraZeneca's pipeline candidates that target Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).
A. AZD0780: Oral Small Molecule PCSK9 Inhibitor
AZD0780 is an investigational, orally administered small molecule designed to lower low-density lipoprotein cholesterol (LDL-C).[5]
Mechanism of Action
PCSK9 is a protein that binds to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[6] This reduces the number of LDLRs available to clear LDL-C from the bloodstream. Unlike monoclonal antibodies that block the PCSK9-LDLR interaction, AZD0780 has a novel mechanism. It binds to the C-terminal domain of PCSK9, which stabilizes it at endosomal pH.[7] This action inhibits the lysosomal trafficking of the PCSK9-LDLR complex, preventing LDLR degradation and thereby increasing the recycling of LDLRs to the cell surface to clear more LDL-C.[7]
Signaling Pathway of AZD0780
The diagram below illustrates the cholesterol-lowering mechanism of action of AZD0780.
Quantitative Data for AZD0780
The following table summarizes clinical trial data for AZD0780.
| Parameter | Result | Clinical Trial Phase | Notes | Reference |
| LDL-C Reduction | 52% | Phase 1 | On top of statin therapy | [5] |
| Total LDL-C Reduction from Baseline | 78% | Phase 1 | In treatment-naive participants | [5] |
B. AZD8233 (ION449): Antisense Oligonucleotide (ASO) PCSK9 Inhibitor
AZD8233 is an investigational, subcutaneously administered antisense oligonucleotide designed to lower LDL-C.[8] It should be noted that in September 2022, AstraZeneca decided not to advance AZD8233 into Phase 3 development.[9]
Mechanism of Action
AZD8233 works "upstream" of other PCSK9 inhibitors. As an antisense oligonucleotide, it is designed to bind to the messenger RNA (mRNA) that codes for the PCSK9 protein within the hepatocyte nucleus.[8] This binding leads to the degradation of the PCSK9 mRNA, thereby preventing the synthesis of the PCSK9 protein.[8] The resulting lower levels of PCSK9 protein mean that fewer LDL receptors are targeted for degradation, leading to increased LDL-C clearance from the blood.[8]
Signaling Pathway of AZD8233
The diagram below outlines the intracellular mechanism of action for AZD8233.
Quantitative Data for AZD8233
The following table summarizes clinical trial data for AZD8233 from the SOLANO and ETESIAN studies.
| Parameter | Result | Clinical Trial Phase | Notes | Reference |
| LDL-C Reduction | 62.3% | Phase 2b (SOLANO) | 60mg monthly dose at 28 weeks | [10] |
| LDL-C Reduction | 73% | Phase 2b (ETESIAN) | 50mg dose | [8] |
| PCSK9 Level Reduction | 89% | Phase 2b (ETESIAN) | 50mg dose | [8] |
Experimental Protocols for PCSK9 Inhibitors
-
LDL-C Measurement: The primary endpoint in clinical trials for cholesterol-lowering drugs is the percentage change in LDL-C from baseline.[11] Blood samples are collected from patients at specified time points, and LDL-C levels are typically measured using standard enzymatic assays or by ultracentrifugation (the Friedewald formula is often used if triglycerides are not elevated).
-
PCSK9 Level Measurement: Plasma concentrations of PCSK9 protein are quantified using enzyme-linked immunosorbent assays (ELISAs). These assays use specific antibodies to capture and detect PCSK9, allowing for the measurement of changes in its circulating levels in response to treatment.
-
Clinical Trial Design (Phase 2b): These are typically randomized, double-blind, placebo-controlled, dose-ranging studies.[8] Patients with hypercholesterolemia, often already on a stable dose of statin therapy, are randomized to receive different doses of the investigational drug (e.g., AZD8233) or a placebo over a defined treatment period (e.g., 12-28 weeks). Safety and efficacy endpoints, primarily LDL-C reduction, are then assessed.[8][10]
Conclusion
References
- 1. AZD-0233 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. AZD-0233 by AstraZeneca for Dilated Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound: An oral CX3CR1 antagonist in development for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 4. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. AZD0780 - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 7. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 8. AZD8233 reduced low-density lipoprotein cholesterol levels by 73% in patients with high-risk hypercholesterolemia in ETESIAN Phase IIb trial [astrazeneca.com]
- 9. A Case Study of Model‐Informed Drug Development of a Novel PCSK9 Antisense Oligonucleotide. Part 2: Phase 2 to Phase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionis provides update on development program evaluating PCSK9 antisense medicine for the treatment of hypercholesterolemia | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 11. Current and emerging PCSK9‐directed therapies to reduce LDL‐C and ASCVD risk: A state‐of‐the‐art review - PMC [pmc.ncbi.nlm.nih.gov]
AZD0233 for Heart Failure: An Early-Stage Research Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0233 is an orally administered, selective allosteric modulator of the C-X3-C motif chemokine receptor 1 (CX3CR1) under development by AstraZeneca for the treatment of heart failure, with a specific focus on dilated cardiomyopathy (DCM).[1][2][3] Early-stage research suggests that this compound may offer a novel therapeutic approach by targeting the inflammatory processes implicated in the pathophysiology of heart failure. This technical guide provides a comprehensive overview of the available preclinical data, proposed mechanism of action, and the initial clinical development of this compound.
Core Mechanism of Action: Targeting the CX3CL1/CX3CR1 Axis
The therapeutic rationale for this compound centers on the inhibition of the fractalkine signaling pathway. Fractalkine (CX3CL1) is a unique chemokine that, upon binding to its receptor CX3CR1, mediates the adhesion and migration of leukocytes, including monocytes and macrophages, to sites of inflammation.[4] In patients with heart failure, the expression of both CX3CL1 and CX3CR1 is elevated in cardiac tissue, suggesting a role for this axis in the chronic inflammation that contributes to adverse cardiac remodeling.[4]
This compound, as a CX3CR1 antagonist, is designed to block this interaction, thereby reducing the infiltration of inflammatory cells into the myocardium.[1] This immunomodulatory effect is hypothesized to attenuate the inflammatory cascade, leading to a reduction in cardiac fibrosis and an improvement in overall cardiac function.[4]
Signaling Pathway of the CX3CL1/CX3CR1 Axis
References
- 1. drughunter.com [drughunter.com]
- 2. AZD-0233 by AstraZeneca for Dilated Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. AZD-0233 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
AZD0233: A Technical Deep Dive into a Novel CX3CR1 Antagonist for Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD0233 is a novel, orally active small molecule antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1). Developed by AstraZeneca, it was investigated as a potential immunomodulatory therapy for cardiovascular diseases, with a primary focus on dilated cardiomyopathy (DCM). The therapeutic rationale is based on the role of the CX3CR1/CX3CL1 (fractalkine) signaling axis in mediating inflammation and fibrosis in cardiac tissue. Preclinical studies demonstrated promising potency, selectivity, and pharmacokinetic properties, as well as efficacy in animal models of heart disease. However, the clinical development of this compound was suspended during Phase I trials due to an unexpected preclinical safety finding. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and preclinical data of this compound.
Introduction: Targeting the CX3CR1/CX3CL1 Axis in Heart Disease
The chemokine receptor CX3CR1 and its unique ligand, fractalkine (CX3CL1), play a crucial role in the recruitment and adhesion of leukocytes, monocytes, and macrophages.[1][2] In the context of cardiovascular disease, this signaling pathway has been implicated in the inflammatory processes that contribute to cardiac remodeling, fibrosis, and the progression of heart failure.[3][4] Elevated expression of the CX3CR1/CX3CL1 axis is observed in patients with heart failure, suggesting that its antagonism could represent a viable therapeutic strategy.[5] this compound emerged from AstraZeneca's efforts to develop a potent and selective CX3CR1 antagonist with favorable drug-like properties for the treatment of cardiovascular disorders like dilated cardiomyopathy.[5][6]
Discovery and Medicinal Chemistry
This compound belongs to a series of 2,4,6-trisubstituted 1,3,5-triazine (B166579) compounds.[7] The discovery process involved a hit-to-lead and lead optimization campaign aimed at improving upon earlier generation CX3CR1 antagonists, such as AZD8797.[8] The medicinal chemistry efforts focused on enhancing physicochemical properties, metabolic stability, and the safety profile, while minimizing cytochrome P450 (CYP) inhibition.[2][5] The specific chemical structure of this compound, disclosed at the ACS Fall 2025 meeting, is detailed in patent WO2024083933A1.[7]
Molecular Formula: C19H29FN6O4S[3]
Mechanism of Action
This compound functions as a direct antagonist of the CX3CR1 receptor, thereby inhibiting the binding of its endogenous ligand, CX3CL1.[6] This blockade of the CX3CR1/CX3CL1 signaling pathway is believed to exert its therapeutic effect through the immunomodulation of inflammatory responses in the heart.[6] By preventing the recruitment and infiltration of pro-inflammatory immune cells into cardiac tissue, this compound was hypothesized to reduce the downstream pathological consequences, including cardiomyocyte damage, fibrosis, and adverse cardiac remodeling that characterize dilated cardiomyopathy.[3][5]
References
- 1. mdpi.com [mdpi.com]
- 2. CX3CR1 antagonists - Page 1 | BioWorld [bioworld.com]
- 3. Fractalkine/CX3CR1 in Dilated Cardiomyopathy: A Potential Future Target for Immunomodulatory Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonizing the CX3CR1 Receptor Markedly Reduces Development of Cardiac Hypertrophy After Transverse Aortic Constriction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CX3CR1 is a prerequisite for the development of cardiac hypertrophy and left ventricular dysfunction in mice upon transverse aortic constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. Astrazeneca patents new CX3CR1 antagonists for heart failure | BioWorld [bioworld.com]
- 8. CXCL4/CXCR3 axis regulates cardiac fibrosis by activating TGF‐β1/Smad2/3 signaling in mouse viral myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AZD0233: In Vivo Experimental Protocol for Dilated Cardiomyopathy Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
AZD0233 is an orally administered, selective allosteric modulator of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1] CX3CR1 is a chemokine receptor expressed on various immune cells, including monocytes, macrophages, T-cells, and NK cells.[1][2] The binding of its unique ligand, fractalkine (CX3CL1), to CX3CR1 mediates leukocyte adhesion and migration to inflamed tissues.[1] In the context of cardiovascular disease, the expression of the CX3CR1/CX3CL1 axis is elevated in the myocardium of patients with heart failure.[2][3] As a CX3CR1 antagonist, this compound has the potential to ameliorate cardiac dysfunction by modulating the immune response in the heart.[2][3]
Preclinical studies have demonstrated that this compound improves cardiac function, reduces the presence of macrophages, and decreases fibrotic scarring in a mouse model of dilated cardiomyopathy.[2][3] These promising results have led to its investigation in Phase I clinical trials.[4][5] This document provides a detailed protocol for in vivo studies of this compound based on available preclinical data.
Quantitative Data Summary
The following table summarizes the key quantitative data from a preclinical study of this compound in a mouse model of dilated cardiomyopathy.
| Parameter | Vehicle Control | This compound (100 mg/kg) | Duration of Treatment | Animal Model | Reference |
| CD11b+ Ly6Chi Inflammatory Monocytes in Myocardium | 1.31 ± 0.19% | 0.90 ± 0.10% (p<0.05) | 4 weeks | MLP-KO Mice | [1] |
| Left Ventricular Ejection Fraction (LVEF) | Baseline | +7.1 ± 1.5 percentage units (p<0.001) | 4 weeks | MLP-KO Mice | [1][6] |
| CX3CR1+ Leukocytes in Myocardium (relative reduction) | - | 48.6 ± 21.3% (p<0.05) | 8 weeks | MLP-KO Mice | [6] |
| Myocardial Fibrosis (Picrosirius Red staining) | 6.1 ± 2.6% | 3.6 ± 1.7% (p<0.01) | 8 weeks | MLP-KO Mice | [6] |
Pharmacokinetic Properties of this compound [3]
| Species | In Vivo Clearance (mL/min/kg) | Bioavailability (%) | Volume of Distribution (L/kg) |
| Mouse | 17 | 62% | 1.6 |
| Rat | 8.3 | 66% | 1.0 |
| Dog | 2.8 | 100% | 0.4 |
Signaling Pathway
The fractalkine/CX3CR1 signaling pathway plays a crucial role in immune cell trafficking and inflammation. In the heart, stressed cardiomyocytes and endothelial cells can express fractalkine (CX3CL1), which then binds to its receptor, CX3CR1, on the surface of immune cells such as monocytes and macrophages. This interaction promotes the adhesion and migration of these immune cells into the myocardial tissue, contributing to inflammation and subsequent cardiac remodeling, including fibrosis. This compound, as a CX3CR1 antagonist, blocks this signaling cascade, thereby reducing immune cell infiltration and its downstream pathological effects.
Caption: Mechanism of action of this compound in blocking the CX3CL1/CX3CR1 signaling pathway.
Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of Dilated Cardiomyopathy
This protocol is based on the study of this compound in the muscle LIM protein knock-out (MLP-KO) mouse model of dilated cardiomyopathy.[1]
1. Animal Model
-
Species: Mouse
-
Strain: Muscle LIM protein knock-out (MLP-KO). These mice spontaneously develop a cardiac phenotype that mimics human dilated cardiomyopathy.
-
Sex: Both males and females can be used, but consistency within the experiment is crucial.
-
Age: Typically, studies are initiated in adult mice when the cardiac phenotype is established.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Experimental Groups
-
Vehicle Control Group: MLP-KO mice receiving the vehicle solution.
-
This compound Treatment Group: MLP-KO mice receiving this compound.
3. Dosing and Administration
-
Drug: this compound
-
Route of Administration: Oral gavage[1]
-
Frequency: Once daily (assumed based on standard practice, though not explicitly stated in the source).
-
Formulation: The specific vehicle for this compound is not detailed in the provided sources. A common vehicle for oral administration of small molecules is a suspension in a solution such as 0.5% methylcellulose (B11928114) or a similar inert vehicle. It is critical to determine the appropriate and stable formulation for this compound.
4. Experimental Workflow
Caption: Experimental workflow for the in vivo study of this compound in MLP-KO mice.
5. Key Methodologies
-
Echocardiography:
-
Purpose: To assess cardiac function non-invasively.
-
Procedure:
-
Anesthetize mice (e.g., with isoflurane).
-
Perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Obtain M-mode images of the left ventricle to measure left ventricular internal dimensions at end-diastole and end-systole.
-
Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS) as indicators of systolic function.
-
-
Frequency: At baseline, and at specified time points during and after the treatment period (e.g., 4 and 8 weeks).[1][6]
-
-
Flow Cytometry of Myocardial Tissue:
-
Purpose: To quantify immune cell populations in the heart.
-
Procedure:
-
Perfuse the heart with saline to remove blood.
-
Excise the heart and mince the ventricular tissue.
-
Digest the tissue with an enzyme cocktail (e.g., collagenase) to obtain a single-cell suspension.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD45 for total leukocytes, CD11b and Ly6C for inflammatory monocytes).
-
Analyze the stained cells using a flow cytometer.
-
-
-
Histological Analysis:
-
Purpose: To assess myocardial fibrosis and immune cell infiltration.
-
Procedure:
-
Fix the heart in 10% neutral buffered formalin and embed in paraffin.
-
Cut sections of the myocardial tissue.
-
For Fibrosis: Stain sections with Picrosirius Red to visualize collagen deposition. Quantify the fibrotic area as a percentage of the total tissue area.[6]
-
For Immune Cells: Perform immunohistochemistry using antibodies against specific markers (e.g., CX3CR1 to identify receptor-positive leukocytes or CD45 for general leukocytes).[6]
-
-
-
Single Nucleus RNA-sequencing (snRNA-seq):
-
Purpose: To analyze gene expression changes in different cell types within the heart.
-
Procedure:
-
Isolate nuclei from fresh-frozen myocardial tissue.
-
Perform single-nucleus library preparation and sequencing.
-
Analyze the transcriptomic data to identify changes in gene expression in specific cell populations (e.g., macrophages, fibroblasts) in response to this compound treatment.[1]
-
-
Safety and Toxicology
In preclinical studies, this compound was reported to be well-tolerated in animal models.[2][3] Safety assessments in rats and dogs showed no cardiac, hepatic, or genetic toxicity.[3] However, a Phase I clinical trial was suspended due to an adverse finding in a non-clinical chronic toxicology study, the specifics of which have not been publicly disclosed.[7] Therefore, careful monitoring for any adverse effects during in vivo studies is warranted.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound: An oral CX3CR1 antagonist in development for the treatment of cardiovascular disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. drughunter.com [drughunter.com]
- 4. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 5. AZD-0233 by AstraZeneca for Dilated Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 6. This compound / AstraZeneca [delta.larvol.com]
- 7. Antagonizing the CX3CR1 Receptor Markedly Reduces Development of Cardiac Hypertrophy After Transverse Aortic Constriction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Testing of AZD0233 in the MLP-KO Mouse Model of Dilated Cardiomyopathy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the Muscle LIM Protein Knockout (MLP-KO) mouse model to evaluate the therapeutic efficacy of AZD0233 for dilated cardiomyopathy (DCM).
Introduction to the MLP-KO Mouse Model
The Muscle LIM Protein (MLP) is a crucial component of the cardiomyocyte cytoskeleton, localized at the Z-discs and costameres.[1] The targeted deletion of the MLP gene (Csrp3) in mice leads to a well-characterized phenotype of dilated cardiomyopathy (DCM) and heart failure.[2] MLP-deficient mice exhibit significant disruption of the cardiomyocyte cytoarchitecture, leading to progressive cardiac dilation, eccentric hypertrophy, and impaired cardiac output.[1][2] These mice reproduce the morphological and clinical features of human DCM, making them a valuable and widely used model for studying disease pathogenesis and for preclinical testing of novel therapeutic agents.[2] Initial signs of DCM in MLP-KO mice can be observed as early as 4 weeks of age, progressing to overt heart failure within several months.[3]
Introduction to this compound
This compound is an orally administered small molecule that acts as an antagonist to the CX3CR1 receptor.[4][5] CX3CR1, the fractalkine receptor, is a chemokine receptor expressed on various immune cells, including monocytes and macrophages.[5] The interaction between CX3CR1 and its ligand, fractalkine (CX3CL1), modulates leukocyte adhesion and chemotaxis.[5] In patients with heart failure, the cardiac expression of the CX3CR1/CX3CL1 axis is elevated.[5] By blocking this signaling pathway, this compound is hypothesized to exert immunomodulatory effects, potentially reducing inflammation and subsequent adverse cardiac remodeling in heart failure.[5] Preclinical studies in a mouse model of dilated cardiomyopathy have shown that this compound can improve cardiac function, and reduce macrophage infiltration and fibrotic scarring.[5][6] this compound is currently in Phase I clinical trials for the treatment of dilated cardiomyopathy.[4][7][8][9]
Signaling Pathway of CX3CR1 and Inhibition by this compound
The following diagram illustrates the signaling pathway of the fractalkine receptor CX3CR1 and the mechanism of inhibition by this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. MLP-deficient mice exhibit a disruption of cardiac cytoarchitectural organization, dilated cardiomyopathy, and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Young MLP deficient mice show diastolic dysfunction before the onset of dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD-0233 by AstraZeneca for Dilated Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 5. This compound: An oral CX3CR1 antagonist in development for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 6. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 7. AZD-0233 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. A study to investigate safety, tolerability, and pharmacokinetics of oral this compound compared with placebo in healthy adult participants. [astrazenecaclinicaltrials.com]
- 9. A Study to Investigate Safety, Tolerability, and Pharmacokinetics of Oral this compound Compared With Placebo in Healthy Adult Participants. [ctv.veeva.com]
Application Notes and Protocols for Measuring Cardiac Function Following AZD0233 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0233 is an orally administered, selective antagonist of the CX3CR1 receptor, a key modulator of the immune response.[1][2] The CX3CL1/CX3CR1 axis is implicated in the pathogenesis of various cardiovascular diseases, including dilated cardiomyopathy, by mediating the recruitment of leukocytes and promoting inflammation and fibrosis.[1][3] Preclinical studies have demonstrated that this compound can improve cardiac function, reduce macrophage infiltration, and decrease fibrotic scarring in animal models of heart disease.[1][3] This document provides detailed application notes and protocols for the comprehensive assessment of cardiac function in both preclinical and clinical settings following treatment with this compound.
Mechanism of Action of this compound
This compound is a small molecule that specifically targets and blocks the CX3CR1 receptor.[1] This receptor is primarily expressed on the surface of immune cells such as monocytes, macrophages, T-cells, and NK cells.[1][2] Its ligand, CX3CL1 (also known as fractalkine), is expressed on endothelial cells and can be upregulated during inflammatory conditions. By inhibiting the interaction between CX3CL1 and CX3CR1, this compound is thought to reduce the infiltration of inflammatory cells into cardiac tissue, thereby mitigating inflammation, subsequent fibrosis, and cardiac dysfunction.
Diagram 1: Simplified Signaling Pathway of this compound
Caption: this compound blocks the CX3CL1/CX3CR1 signaling pathway.
Preclinical Assessment of Cardiac Function
A multi-faceted approach is recommended for the preclinical evaluation of cardiac function in animal models (e.g., mice) treated with this compound. This typically involves a combination of non-invasive imaging, invasive hemodynamic measurements, and post-mortem tissue analysis.
Diagram 2: Preclinical Experimental Workflow
Caption: Workflow for preclinical cardiac function assessment.
Echocardiography
Echocardiography is a non-invasive ultrasound-based imaging technique that allows for the serial assessment of cardiac structure and function.
Protocol: Murine Transthoracic Echocardiography
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% for maintenance) delivered via a nose cone.
-
Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C.
-
Monitor heart rate and respiration throughout the procedure. Aim for a heart rate between 400-500 bpm.
-
Remove chest hair using a depilatory cream to ensure optimal image quality.
-
-
Image Acquisition:
-
Use a high-frequency ultrasound system (e.g., Vevo 2100 or 3100) with a high-frequency linear transducer (30-40 MHz).
-
Acquire two-dimensional (2D) images in the parasternal long-axis (PLAX) and short-axis (PSAX) views.
-
From the PSAX view at the level of the papillary muscles, obtain M-mode images to measure left ventricular (LV) dimensions.
-
Use pulsed-wave Doppler to assess blood flow velocities across the mitral and aortic valves.
-
Use tissue Doppler imaging to evaluate myocardial velocities.
-
-
Data Analysis:
-
Measure LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) from the M-mode images.
-
Calculate LV fractional shortening (FS%) and ejection fraction (EF%) as indices of systolic function.
-
Assess diastolic function by measuring the E/A ratio from mitral inflow Doppler and E/e' ratio from tissue Doppler.
-
| Parameter | Description | Typical Control Values (Mouse) | Expected Change with this compound in Disease Model |
| LVEF (%) | Left Ventricular Ejection Fraction | >55 | Increase |
| FS (%) | Fractional Shortening | >28 | Increase |
| LVIDd (mm) | LV Internal Diameter, diastole | 3.5 - 4.5 | Decrease (less dilation) |
| LVIDs (mm) | LV Internal Diameter, systole | 2.0 - 3.0 | Decrease |
| E/A Ratio | Mitral Inflow Early to Atrial Velocity | 1.0 - 2.0 | Improvement towards normal |
| E/e' Ratio | Early Mitral Inflow to Mitral Annular Velocity | <10 | Decrease |
Cardiac Magnetic Resonance Imaging (cMRI)
cMRI provides high-resolution, three-dimensional images of the heart, offering a more accurate assessment of cardiac volumes, mass, and function compared to echocardiography.
Protocol: Murine Cardiac MRI
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane (1-2%).
-
Place the mouse on a dedicated animal cradle with integrated ECG and respiratory monitoring.
-
Maintain body temperature using a warm air system.
-
-
Image Acquisition:
-
Use a high-field MRI scanner (e.g., 7T or 9.4T) with a dedicated cardiac coil.
-
Acquire ECG- and respiratory-gated cine images in the short-axis, long-axis, and four-chamber views.
-
For fibrosis assessment, acquire late gadolinium enhancement (LGE) images 10-15 minutes after intravenous administration of a gadolinium-based contrast agent.
-
-
Data Analysis:
-
Manually or semi-automatically contour the endocardial and epicardial borders of the left ventricle on the short-axis cine images at end-diastole and end-systole.
-
Calculate LV end-diastolic volume (LVEDV), LV end-systolic volume (LVESV), stroke volume (SV), ejection fraction (EF), and LV mass.
-
Quantify the extent of myocardial fibrosis from the LGE images.
-
| Parameter | Description | Typical Control Values (Mouse) | Expected Change with this compound in Disease Model |
| LVEF (%) | Left Ventricular Ejection Fraction | >60 | Increase |
| LVEDV (µL) | LV End-Diastolic Volume | 35 - 50 | Decrease (less dilation) |
| LVESV (µL) | LV End-Systolic Volume | 10 - 20 | Decrease |
| LV Mass (mg) | Left Ventricular Mass | 80 - 120 | Decrease (less hypertrophy) |
| Fibrosis (%) | Percentage of Fibrotic Tissue (LGE) | <1 | Decrease |
Pressure-Volume (PV) Loop Analysis
PV loop analysis is the gold standard for assessing load-independent cardiac contractility and ventricular-arterial coupling.
Protocol: Murine Pressure-Volume Loop Analysis
-
Animal Preparation:
-
Anesthetize and intubate the mouse, and provide mechanical ventilation.
-
Perform a thoracotomy to expose the heart.
-
Insert a pressure-volume catheter into the left ventricle via the apex.
-
-
Data Acquisition:
-
Record steady-state PV loops.
-
Perform transient preload reduction by occluding the inferior vena cava to obtain a family of PV loops.
-
-
Data Analysis:
-
From the steady-state loops, determine heart rate, end-systolic pressure (ESP), end-diastolic pressure (EDP), dP/dt_max (an index of contractility), and dP/dt_min (an index of relaxation).
-
From the preload reduction maneuver, determine the end-systolic pressure-volume relationship (ESPVR) and preload recruitable stroke work (PRSW) as load-independent measures of contractility.
-
| Parameter | Description | Typical Control Values (Mouse) | Expected Change with this compound in Disease Model |
| dP/dt_max (mmHg/s) | Maximum rate of pressure rise | 8000 - 12000 | Increase |
| dP/dt_min (mmHg/s) | Maximum rate of pressure fall | -6000 to -9000 | Improvement (more negative) |
| ESPVR (mmHg/µL) | End-Systolic Pressure-Volume Relationship | Varies | Steeper slope (improved contractility) |
| PRSW (erg/µL) | Preload Recruitable Stroke Work | Varies | Increase |
Histology and Immunohistochemistry
Histological analysis of cardiac tissue provides crucial information about structural remodeling, including fibrosis and cellular infiltration.
Protocol: Cardiac Histology and Immunohistochemistry
-
Tissue Preparation:
-
Euthanize the animal and excise the heart.
-
Fix the heart in 10% neutral buffered formalin and embed in paraffin.
-
Section the heart at 5 µm thickness.
-
-
Staining:
-
Stain sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).
-
Perform immunohistochemistry using antibodies against macrophage markers (e.g., F4/80 or CD68) to quantify macrophage infiltration.
-
-
Data Analysis:
-
Capture images of the stained sections using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total tissue area.
-
Count the number of positive cells per unit area to quantify macrophage infiltration.
-
| Parameter | Description | Typical Control Values (Mouse) | Expected Change with this compound in Disease Model |
| Collagen Volume (%) | Percentage of fibrotic tissue | <5 | Decrease |
| Macrophage Count (cells/mm²) | Number of macrophages in tissue | Low | Decrease |
Clinical Assessment of Cardiac Function
In clinical trials, the assessment of cardiac function after this compound treatment will focus on safety and efficacy, employing non-invasive techniques.
Diagram 3: Clinical Trial Cardiac Safety Workflow
Caption: Workflow for cardiac safety monitoring in clinical trials.
Electrocardiogram (ECG)
ECG is a standard safety assessment in clinical trials to detect any potential effects of a new drug on cardiac electrical activity.
Protocol: 12-Lead ECG Monitoring
-
Data Acquisition:
-
Record a standard 12-lead ECG at baseline, and at regular intervals during and after treatment.
-
Ensure the patient is in a resting, supine position for at least 5 minutes before recording.
-
-
Data Analysis:
-
Measure heart rate, PR interval, QRS duration, and QT interval.
-
Correct the QT interval for heart rate (QTc), typically using Bazett's or Fridericia's formula.
-
Assess for any clinically significant arrhythmias or conduction abnormalities.
-
| Parameter | Description | Normal Range | Potential Change of Concern |
| Heart Rate (bpm) | Beats per minute | 60 - 100 | Significant increase or decrease |
| PR Interval (ms) | Atrioventricular conduction time | 120 - 200 | Prolongation |
| QRS Duration (ms) | Ventricular depolarization time | <120 | Widening |
| QTc Interval (ms) | Ventricular repolarization time | <440 (male), <460 (female) | Prolongation |
Cardiac Biomarkers
Blood-based biomarkers can provide valuable information on cardiac injury, stress, and inflammation.
Protocol: Cardiac Biomarker Analysis
-
Sample Collection:
-
Collect blood samples at baseline and at specified time points throughout the study.
-
Process and store samples according to the specific requirements of each biomarker assay.
-
-
Biomarker Measurement:
-
Measure high-sensitivity cardiac troponin T or I (hs-cTnT/I) as a marker of myocardial injury.
-
Measure N-terminal pro-B-type natriuretic peptide (NT-proBNP) or B-type natriuretic peptide (BNP) as markers of cardiac stress and heart failure severity.
-
Consider measuring inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP).
-
| Biomarker | Description | Normal Range | Expected Change with this compound in Disease Population |
| hs-cTnT/I | High-sensitivity cardiac troponin T/I | Varies by assay | Decrease (indicating less injury) |
| NT-proBNP | N-terminal pro-B-type natriuretic peptide | Varies by age and sex | Decrease |
| hs-CRP | High-sensitivity C-reactive protein | <3 mg/L | Decrease |
Cardiac Imaging (Echocardiography or cMRI)
Cardiac imaging is essential for assessing structural and functional changes in the heart in response to treatment.
Protocol: Clinical Cardiac Imaging
-
Perform standard transthoracic echocardiography or cMRI at baseline and at the end of the study (and potentially at interim time points).
-
Follow established clinical guidelines for image acquisition and analysis.
-
Key parameters to assess include LVEF, LV volumes, LV mass, and diastolic function.
| Parameter | Description | Normal Range | Expected Change with this compound in Disease Population |
| LVEF (%) | Left Ventricular Ejection Fraction | >50 | Increase |
| LVEDV Index (mL/m²) | LV End-Diastolic Volume Index | Varies by sex | Decrease |
| LVESV Index (mL/m²) | LV End-Systolic Volume Index | Varies by sex | Decrease |
| LV Mass Index (g/m²) | Left Ventricular Mass Index | Varies by sex | Decrease |
Conclusion
A comprehensive evaluation of cardiac function following this compound treatment requires a combination of preclinical and clinical methodologies. The protocols outlined in these application notes provide a framework for a robust assessment of the therapeutic potential and cardiac safety of this compound. The use of standardized procedures and quantitative analysis will be critical for generating high-quality, reproducible data to support the development of this promising new therapy for cardiovascular disease.
References
- 1. Early activation of the cardiac CX3CL1/CX3CR1 axis delays β-adrenergic-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spauldingclinical.com [spauldingclinical.com]
- 3. CX3CL1 Worsens Cardiorenal Dysfunction and Serves as a Therapeutic Target of Canagliflozin for Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with AZD0233
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0233 is an orally administered, selective allosteric modulator of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1] CX3CR1 is a key receptor expressed on various immune cells, including monocytes, T cells, and Natural Killer (NK) cells.[1] It binds to its sole ligand, CX3CL1 (fractalkine), which can be either membrane-bound or in a soluble form. This interaction mediates leukocyte adhesion, migration, and survival, playing a crucial role in inflammatory responses.[1] Dysregulation of the CX3CL1/CX3CR1 axis has been implicated in several inflammatory and autoimmune diseases. This compound, by antagonizing this pathway, presents a therapeutic potential to modulate immune cell trafficking and function.
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of this compound on various immune cell populations. The included protocols and data will aid researchers in designing, executing, and interpreting experiments to elucidate the immunomodulatory properties of this compound.
Mechanism of Action: The CX3CL1/CX3CR1 Signaling Pathway
The binding of CX3CL1 to CX3CR1, a G-protein coupled receptor, triggers a cascade of intracellular signaling events. These pathways ultimately influence cell survival, proliferation, migration, and adhesion. This compound acts as an antagonist, inhibiting these downstream effects.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines a typical workflow for assessing the impact of this compound on immune cell populations using flow cytometry.
Quantitative Data Summary
The following tables summarize expected changes in immune cell populations based on preclinical studies with this compound and other CX3CR1 antagonists. This data can be used as a reference for interpreting experimental results.
Table 1: Effect of this compound on Inflammatory Monocytes (Murine Model)
| Treatment Group | Cell Population | Percentage of Total Myocardial Cells (Mean ± SD) | Fold Change vs. Vehicle | p-value |
| Vehicle | CD11b+ Ly6Chi Inflammatory Monocytes | 1.31 ± 0.19% | - | <0.05 |
| This compound (100 mg/kg) | CD11b+ Ly6Chi Inflammatory Monocytes | 0.90 ± 0.10% | ↓ 1.46 | <0.05 |
Data adapted from a preclinical study in a mouse model of dilated cardiomyopathy.[1]
Table 2: Expected Effects of CX3CR1 Antagonism on Human Monocyte Subsets
| Cell Population | Marker Profile | Expected Change with CX3CR1 Antagonism | Rationale |
| Classical Monocytes | CD14++CD16- | Decrease | CX3CR1 signaling is involved in monocyte survival and differentiation.[2] |
| Intermediate Monocytes | CD14++CD16+ | Increase | A compensatory mechanism or altered differentiation pathway may lead to an increase in this subset with CX3CR1 blockade.[3] |
| Non-classical Monocytes | CD14+CD16++ | Increase | Similar to intermediate monocytes, blockade of CX3CR1 may shift the balance of monocyte subsets.[3] |
Table 3: Expected Effects of CX3CR1 Antagonism on Human T Cell and NK Cell Subsets
| Cell Population | Marker Profile | Expected Change with CX3CR1 Antagonism | Rationale |
| Effector Memory T Cells | CD3+CD8+CX3CR1+ | Decrease in migration/function | CX3CR1 is a marker for highly cytotoxic and migratory effector T cells. |
| NK Cells | CD3-CD56+CX3CR1+ | Decrease in migration/function | CX3CR1 is crucial for NK cell chemotaxis and is expressed on mature, cytotoxic NK cells.[4] |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the distinct band of PBMCs at the plasma-density gradient interface.
-
Washing: Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Cell Counting and Resuspension: Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10^6 cells/mL for subsequent experiments.
Protocol 2: In Vitro Treatment of PBMCs with this compound
-
Plating: Seed 1 x 10^6 PBMCs per well in a 24-well plate in complete RPMI-1640 medium.
-
Treatment: Add this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 3: Flow Cytometry Staining for Immune Cell Subsets
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to 5 mL FACS tubes.
-
Washing: Wash the cells with 2 mL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide) and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fc Block: Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking agent and incubate for 10 minutes at 4°C.
-
Antibody Staining: Add the pre-titrated antibody cocktail (see Table 4 for a suggested panel) to the cells.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry acquisition.
Table 4: Suggested Flow Cytometry Panel for Immunophenotyping
| Marker | Fluorochrome | Target Cell Population(s) |
| CD45 | BV510 | All Leukocytes |
| CD3 | APC-H7 | T Cells |
| CD4 | BUV395 | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | PE-Cy7 | B Cells |
| CD56 | BV786 | NK Cells |
| CD14 | FITC | Monocytes |
| CD16 | PE | Monocyte subsets, NK Cells |
| CX3CR1 | APC | CX3CR1-expressing cells |
| Live/Dead Stain | e.g., Zombie NIR™ | Viability Marker |
Protocol 4: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup: Use a properly calibrated flow cytometer. Set up compensation controls using single-stained beads or cells for each fluorochrome in the panel.
-
Data Acquisition: Acquire a sufficient number of events (e.g., 100,000-500,000 events) for each sample.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using the viability dye.
-
From the live, single cells, gate on CD45+ leukocytes.
-
From the CD45+ population, identify major lineages: T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+).
-
Within the T cell gate, differentiate Helper T cells (CD4+) and Cytotoxic T cells (CD8+).
-
From the remaining CD3-CD19-CD56- population, identify monocytes based on CD14 and side scatter (SSC) properties.
-
Sub-gate monocyte populations based on CD14 and CD16 expression (Classical: CD14++CD16-, Intermediate: CD14++CD16+, Non-classical: CD14+CD16++).
-
Analyze the expression of CX3CR1 on each of the identified immune cell subsets.
-
-
Data Reporting: Report the percentage and/or absolute count of each cell population. Analyze the effect of this compound by comparing the results from treated samples to the vehicle control.
Conclusion
Flow cytometry is a powerful tool for dissecting the cellular mechanisms of action of immunomodulatory compounds like this compound. The protocols and information provided in these application notes offer a robust framework for investigating the impact of CX3CR1 antagonism on the complex interplay of immune cell populations. This will ultimately contribute to a deeper understanding of the therapeutic potential of this compound in various disease contexts.
References
- 1. JCI Insight - The homozygous CX3CR1-M280 mutation impairs human monocyte survival [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lymphocytic Leukemia (CLL) [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD0233 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0233 is an orally administered, selective allosteric modulator of the C-X3-C motif chemokine receptor 1 (CX3CR1). This receptor is expressed on various leukocytes, including monocytes, T-cells, and NK cells. Its ligand, CX3CL1 (fractalkine), facilitates the adhesion and migration of these immune cells into inflamed tissues. In the context of cardiovascular disease, particularly dilated cardiomyopathy (DCM), increased expression of CX3CR1 has been observed in myocardial biopsies.[1] this compound is being investigated for its potential to modulate the immune response in the heart, thereby improving cardiac function and mitigating disease progression.
These application notes provide a summary of the available preclinical data on this compound, focusing on its use in a mouse model of dilated cardiomyopathy. Detailed protocols for the experimental setup and relevant signaling pathways are also provided to guide researchers in the design of their own studies.
Data Presentation
The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic properties of this compound based on available preclinical data.
Table 1: In Vitro and In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ for CX3CR1 | - | 37 nM | [2] |
| IC₅₀ for CX3CR1 binding to CX3CL1 (leukocytes) | - | 1400 nmol/L | [2] |
| IC₅₀ unbound for CX3CR1 binding to CX3CL1 (leukocytes) | - | 173 nmol/L | [2] |
| Solubility | - | >944 µM | [2] |
| In Vivo Clearance | Mouse | 17 mL/min/kg | [2] |
| Rat | 8.3 mL/min/kg | [2] | |
| Dog | 2.8 mL/min/kg | [2] | |
| Bioavailability | Mouse | 62% | [2] |
| Rat | 66% | [2] | |
| Dog | 100% | [2] | |
| Volume of Distribution | Mouse | 1.6 L/kg | [2] |
| Rat | 1.0 L/kg | [2] | |
| Dog | 0.4 L/kg | [2] |
Table 2: Pharmacodynamic Effects of this compound in a Mouse Model of Dilated Cardiomyopathy (MLP-KO)
| Parameter | Treatment Group | Result | P-value | Reference |
| CD11b⁺ Ly6Cʰⁱ Inflammatory Monocytes in Myocardium (4 weeks) | Vehicle | 1.31 ± 0.19% | - | [1] |
| This compound (100 mg/kg) | 0.90 ± 0.10% | <0.05 | [1] | |
| Left Ventricular Ejection Fraction (LVEF) Improvement (4 weeks) | This compound (100 mg/kg) vs. Vehicle | 7.1 ± 1.5 percentage units higher | <0.001 | [1] |
| CX3CR1⁺ Leukocytes in Myocardium (8 weeks, relative reduction) | This compound (100 mg/kg) vs. Vehicle | 48.6 ± 21.3% reduction | <0.05 | [1] |
| Myocardial Fibrosis (Picrosirius Red staining, 8 weeks) | Vehicle | 6.1 ± 2.6% | - | [1] |
| This compound (100 mg/kg) | 3.6 ± 1.7% | <0.01 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in a preclinical model of dilated cardiomyopathy.
Preclinical Model: Muscle LIM Protein Knock-Out (MLP-KO) Mouse
The Muscle LIM Protein (MLP) is crucial for maintaining the structural integrity of cardiomyocytes.[3] Mice with a targeted deletion of the MLP gene (MLP-KO) spontaneously develop a phenotype that closely resembles human dilated cardiomyopathy, including cardiac dilation, systolic dysfunction, and heart failure.[3] This makes the MLP-KO mouse a suitable model for evaluating potential therapeutics for DCM.
Protocol for Study Inclusion:
-
Animal Strain: MLP-KO mice and wild-type littermates on a suitable genetic background (e.g., C57BL/6).
-
Genotyping: Confirm the genotype of all animals by PCR analysis of tail-snip DNA.
-
Age: Initiate studies in mice at an age where the DCM phenotype is established but not yet end-stage, allowing for the observation of therapeutic effects. Based on literature, MLP-KO mice show initial signs of DCM at 4 weeks of age.[4]
-
Baseline Assessment: Prior to treatment initiation, perform baseline echocardiography to confirm the presence of cardiac dysfunction in MLP-KO mice (e.g., reduced ejection fraction) compared to wild-type controls.
This compound Dosage and Administration
a. Formulation:
-
Note: The exact vehicle used in the described preclinical studies has not been publicly disclosed. A common vehicle for oral gavage of small molecules in mice is a suspension in 0.5% (w/v) methylcellulose (B11928114) or a solution in a suitable solvent like a mixture of polyethylene (B3416737) glycol (PEG) and water. It is recommended to perform formulation development and stability studies to determine the optimal vehicle for this compound. A study by AstraZeneca on oral vehicles in rodents suggests that 10% (v/v) dimethyl sulphoxide, 20% (v/v) propylene (B89431) glycol, and others showed no significant toxicological findings.[5]
b. Dosing:
-
Dose: 100 mg/kg body weight.[1]
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: 4 to 8 weeks.[1]
c. Administration Protocol:
-
Accurately weigh each mouse before dosing to calculate the precise volume of the this compound formulation to be administered.
-
Administer the formulation using a proper-sized oral gavage needle to minimize stress and risk of injury to the animal.
-
The control group should receive the vehicle alone following the same procedure.
Assessment of Cardiac Function (Echocardiography)
Protocol:
-
Anesthesia: Lightly anesthetize the mice (e.g., with isoflurane) to immobilize them for the procedure while minimizing cardiac depression.
-
Imaging: Use a high-frequency ultrasound system equipped with a linear-array transducer suitable for small animals.
-
Measurements: Acquire two-dimensional M-mode images of the left ventricle at the level of the papillary muscles from the parasternal short-axis view.
-
Analysis: Measure the left ventricular internal diameter at end-diastole (LVID;d) and end-systole (LVID;s). Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS) using standard formulas.
-
Timing: Perform echocardiography at baseline (before treatment) and at specified time points during the study (e.g., after 4 and 8 weeks of treatment).
Histological Analysis of Myocardial Tissue
Protocol:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and excise the hearts.
-
Fixation and Processing: Perfuse the hearts with saline followed by a fixative (e.g., 10% neutral buffered formalin). Embed the fixed tissues in paraffin.
-
Sectioning: Cut 5 µm thick sections of the heart tissue.
-
Staining:
-
Picrosirius Red Staining for Fibrosis: Stain sections with Picrosirius Red to visualize collagen deposition. Quantify the fibrotic area as a percentage of the total myocardial area using image analysis software.
-
Immunohistochemistry for CX3CR1⁺ Leukocytes: Use a specific primary antibody against CX3CR1 to identify infiltrating leukocytes. A suitable secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) and a chromogenic substrate are used for visualization. Quantify the number of positive cells per unit area.
-
Flow Cytometry Analysis of Myocardial Immune Cells
Protocol:
-
Tissue Dissociation: Excise the hearts and perfuse with saline. Mince the ventricular tissue and digest with a cocktail of enzymes (e.g., collagenase and DNase I) to obtain a single-cell suspension.
-
Cell Staining: Incubate the single-cell suspension with fluorescently labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., CD45 for total leukocytes, CD11b and Ly6C for inflammatory monocytes).
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the specific cell populations of interest and quantify their percentage within the total leukocyte population.
Visualizations
CX3CL1/CX3CR1 Signaling Pathway in Dilated Cardiomyopathy
The CX3CL1/CX3CR1 signaling axis plays a significant role in the inflammatory processes that contribute to the pathology of dilated cardiomyopathy.[6][7]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 3. MLP-deficient mice exhibit a disruption of cardiac cytoarchitectural organization, dilated cardiomyopathy, and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Young MLP deficient mice show diastolic dysfunction before the onset of dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fractalkine/CX3CR1 in Dilated Cardiomyopathy: A Potential Future Target for Immunomodulatory Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Assessing Fibrosis in AZD0233-Treated Hearts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-fibrotic effects of AZD0233, an oral CX3CR1 antagonist, in cardiac tissue. This compound has demonstrated the ability to reduce fibrotic scarring in preclinical models of heart disease, making robust assessment techniques crucial for its continued development.[1][2] This document outlines histological, immunohistochemical, and molecular biology techniques to quantify changes in cardiac fibrosis and elucidate the underlying mechanisms of action of this compound.
Introduction to this compound and Cardiac Fibrosis
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to myocardial stiffening and dysfunction.[3] The CX3CL1/CX3CR1 axis plays a significant role in leukocyte recruitment and inflammation, processes implicated in the pathogenesis of cardiac fibrosis.[2] this compound, a selective antagonist of the CX3CR1 receptor, has been shown to modulate this inflammatory response, thereby reducing macrophage infiltration and attenuating the fibrotic process in preclinical models of dilated cardiomyopathy.[1]
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments assessing the effects of this compound on cardiac fibrosis.
Table 1: Histological Quantification of Cardiac Fibrosis
| Treatment Group | N | Area of Fibrosis (%) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | 11 | 6.1 ± 2.6 | 1.0 | - |
| This compound (100 mg/kg) | 11 | 3.6 ± 1.7 | 0.59 | <0.01 |
Data presented as mean ± standard deviation. Statistical analysis performed using an appropriate test (e.g., Student's t-test or ANOVA).
Table 2: Gene Expression Analysis of Fibrosis Markers by qPCR
| Gene | Treatment Group | N | Relative Gene Expression (Fold Change) | p-value |
| Col1a1 | Vehicle Control | 8 | 1.0 ± 0.2 | - |
| This compound | 8 | 0.6 ± 0.15 | <0.05 | |
| Col3a1 | Vehicle Control | 8 | 1.0 ± 0.3 | - |
| This compound | 8 | 0.7 ± 0.2 | <0.05 | |
| Acta2 (α-SMA) | Vehicle Control | 8 | 1.0 ± 0.25 | - |
| This compound | 8 | 0.5 ± 0.1 | <0.01 | |
| Tgf-β1 | Vehicle Control | 8 | 1.0 ± 0.4 | - |
| This compound | 8 | 0.8 ± 0.3 | >0.05 |
Data normalized to a housekeeping gene and presented as mean ± standard deviation.
Table 3: Protein Expression Analysis of Fibrosis Markers by Western Blot
| Protein | Treatment Group | N | Relative Protein Expression (Fold Change) | p-value |
| α-SMA | Vehicle Control | 6 | 1.0 ± 0.18 | - |
| This compound | 6 | 0.4 ± 0.12 | <0.01 | |
| Collagen I | Vehicle Control | 6 | 1.0 ± 0.22 | - |
| This compound | 6 | 0.5 ± 0.19 | <0.05 | |
| p-Smad3 | Vehicle Control | 6 | 1.0 ± 0.3 | - |
| This compound | 6 | 0.7 ± 0.25 | <0.05 |
Data normalized to a loading control (e.g., GAPDH) and presented as mean ± standard deviation.
Experimental Protocols
Histological Assessment of Cardiac Fibrosis
Histological staining is a fundamental technique for visualizing and quantifying the extent of fibrosis. Masson's trichrome and Picrosirius red are the most common stains used for this purpose.[4][5][6][7][8]
Protocol 1: Masson's Trichrome Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol (B145695) solutions: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Mordanting:
-
Incubate slides in Bouin's solution at 56-60°C for 1 hour.
-
Rinse in running tap water until the yellow color disappears.
-
-
Staining:
-
Stain in Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline (B41778) blue solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate through graded ethanol solutions (95% and 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Results: Collagen fibers will be stained blue, nuclei will be black, and muscle fibers will be red.
Protocol 2: Picrosirius Red Staining
-
Deparaffinization and Rehydration: Follow the same procedure as for Masson's trichrome.
-
Staining:
-
Stain in Weigert's hematoxylin for 8 minutes to stain nuclei.
-
Rinse in running tap water.
-
Stain in Picrosirius red solution for 1 hour.
-
-
Dehydration and Mounting:
-
Wash in two changes of acidified water (5 ml of glacial acetic acid in 1 liter of water).
-
Dehydrate rapidly through 100% ethanol (3 changes).
-
Clear in xylene and mount.
-
-
Results: Collagen fibers will be stained red, and nuclei will be black. When viewed under polarized light, thicker collagen fibers will appear bright yellow or orange, while thinner fibers will be greenish.
Immunohistochemical (IHC) Analysis
IHC is used to detect the presence and localization of specific proteins within the tissue, such as markers for myofibroblasts (α-SMA) and immune cells (CX3CR1, CD68).[9][10]
Protocol 3: Immunohistochemistry for α-SMA
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Deparaffinize and rehydrate sections as described previously.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against α-SMA (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount as described previously.
-
-
Results: Cells expressing α-SMA (myofibroblasts) will be stained brown.
Molecular Analysis of Fibrotic Markers
Protocol 4: Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive method to quantify the expression of genes involved in fibrosis, such as collagens (Col1a1, Col3a1), α-SMA (Acta2), and pro-fibrotic cytokines (Tgf-β1).[11][12]
-
RNA Extraction:
-
Homogenize heart tissue samples in a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Normalize the expression of the target gene to a stable housekeeping gene (e.g., Gapdh).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Protocol 5: Western Blotting
Western blotting allows for the quantification of specific protein levels, providing a complementary analysis to qPCR.[10][13][14]
-
Protein Extraction:
-
Homogenize heart tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., α-SMA, Collagen I, p-Smad3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and quantify the band intensity using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., GAPDH).
-
Visualizations
References
- 1. This compound: An oral CX3CR1 antagonist in development for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 2. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 3. Signaling Pathways and Potential Therapeutic Strategies in Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibrosis quantification using multiphoton excitation imaging of picrosirius red stained cardiac tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes | PLOS One [journals.plos.org]
- 9. Myocardial interstitial fibrosis - histological and immunohistochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. anygenes.com [anygenes.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating AZD0233 Potency In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0233 is an orally active, small-molecule antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1] This receptor and its unique ligand, fractalkine (CX3CL1), play a crucial role in modulating leukocyte adhesion and chemotaxis.[2] The CX3CR1/CX3CL1 signaling axis has been implicated in the pathogenesis of various inflammatory and cardiovascular diseases.[2][3] Elevated expression of this axis is observed in heart failure, making CX3CR1 a promising therapeutic target.[2][3] this compound is in development for the treatment of dilated cardiomyopathy and has demonstrated improved physicochemical properties and metabolic stability compared to previous CX3CR1 antagonists.[2][3]
These application notes provide an overview of the in vitro assays that can be employed to evaluate the potency of this compound. Detailed protocols for key assays are provided to enable researchers to assess the inhibitory activity of this compound and similar compounds targeting the CX3CR1 receptor.
CX3CL1/CX3CR1 Signaling Pathway
The binding of the chemokine CX3CL1 to its receptor CX3CR1, a G protein-coupled receptor (GPCR), initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This activation stimulates downstream pathways, including the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in cell survival, proliferation, and migration. As a GPCR, CX3CR1 activation also leads to an increase in intracellular calcium levels, a key second messenger in various cellular processes. This compound acts as an antagonist, blocking the binding of CX3CL1 to CX3CR1 and thereby inhibiting these downstream signaling events.
References
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of AZD0233
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0233 is a novel, orally administered small molecule antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1][2][3] Developed by AstraZeneca, it is under investigation for the treatment of dilated cardiomyopathy (DCM).[1][4] The therapeutic rationale for this compound stems from the observation that the expression of cardiac CX3CR1 and its ligand, fractalkine (CX3CL1), is elevated in patients with heart failure.[3][4][5] By blocking this signaling axis, this compound aims to modulate the immune response, reduce cardiac inflammation and fibrosis, and ultimately improve cardiac function in heart failure patients.[3][6]
These application notes provide a summary of the available preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, along with generalized protocols for conducting PK/PD studies and principles of modeling that can be applied to this compound.
Pharmacokinetic and Pharmacodynamic Profile of this compound
Preclinical Pharmacokinetic Parameters
Comprehensive preclinical studies have been conducted to characterize the pharmacokinetic profile of this compound in various animal models. The following table summarizes the key in vivo pharmacokinetic parameters.
| Parameter | Mouse | Rat | Dog |
| In Vivo Clearance (mL/min/kg) | 17 | 8.3 | 2.8 |
| Bioavailability (%) | 62 | 66 | 100 |
| Volume of Distribution (L/kg) | 1.6 | 1.0 | 0.4 |
| Data sourced from BioWorld.[4] |
In Vitro and In Vivo Pharmacodynamic Parameters
The pharmacodynamic activity of this compound has been assessed through its binding affinity to the CX3CR1 receptor and its ability to inhibit the receptor's function.
| Parameter | Value | Condition |
| IC50 for CX3CR1 | 37 nM | In vitro binding assay |
| IC50 (inhibition of CX3CR1 binding to CX3CL1) | 1400 nmol/L | In leukocytes under physiological blood flow |
| IC50 unbound | 173 nmol/L | In leukocytes under physiological blood flow |
| Data sourced from BioWorld.[4] |
In a murine model of dilated cardiomyopathy, this compound demonstrated improved cardiac function, along with reduced macrophage infiltration and fibrotic scarring.[3][4]
Signaling Pathway of this compound's Target: CX3CR1
The therapeutic effect of this compound is achieved by antagonizing the CX3CR1 receptor. The following diagram illustrates the signaling pathway involved in dilated cardiomyopathy that is targeted by this compound.
Caption: CX3CR1 signaling pathway in dilated cardiomyopathy and the antagonistic action of this compound.
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary, the following sections provide generalized yet detailed methodologies for key experiments that are fundamental to the pharmacokinetic and pharmacodynamic evaluation of a small molecule drug like this compound.
Preclinical In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rat) following oral and intravenous administration.
Materials:
-
This compound (analytical grade)
-
Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulated catheters for blood sampling
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least 7 days with free access to food and water.
-
Dosing:
-
Intravenous (IV) Group (n=3): Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group (n=3): Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2 mL) from the cannulated jugular vein at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C and 3000 x g for 10 minutes to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
In Vitro Pharmacodynamic Assay: CX3CR1 Receptor Binding
Objective: To determine the binding affinity (IC50) of this compound for the human CX3CR1 receptor.
Materials:
-
This compound
-
Human CX3CR1-expressing cell line (e.g., HEK293-CX3CR1)
-
Radiolabeled CX3CL1 (e.g., [125I]-CX3CL1)
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the CX3CR1-expressing cells to an appropriate density.
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [125I]-CX3CL1 to each well.
-
Add increasing concentrations of this compound to the wells.
-
Add the CX3CR1-expressing cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [125I]-CX3CL1 as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Pharmacokinetic and Pharmacodynamic Modeling
While specific PK/PD models for this compound are not yet publicly available, the following outlines the general principles and a hypothetical workflow for developing such models.
Pharmacokinetic Modeling
The plasma concentration-time data obtained from preclinical and clinical studies can be used to develop a compartmental pharmacokinetic model. A one- or two-compartment model with first-order absorption and elimination is often a suitable starting point for small molecules. The model parameters (e.g., absorption rate constant (Ka), elimination rate constant (Ke), intercompartmental clearance) would be estimated by fitting the model to the experimental data using specialized software (e.g., NONMEM, Monolix).
Pharmacodynamic Modeling
The relationship between the plasma concentration of this compound and its pharmacological effect (e.g., inhibition of CX3CR1-mediated cell migration, reduction in cardiac biomarkers) can be described using a pharmacodynamic model. A common choice is the inhibitory Emax model, which relates the drug concentration to the observed effect.
Integrated PK/PD Modeling
An integrated PK/PD model links the pharmacokinetic and pharmacodynamic models to describe the time course of the drug's effect. This allows for the simulation of different dosing regimens and the prediction of the resulting pharmacological response. Such models are crucial for optimizing dose selection in clinical trials.
Experimental and Modeling Workflow
The following diagram illustrates a typical workflow for the pharmacokinetic and pharmacodynamic characterization and modeling of a drug candidate like this compound.
Caption: A typical workflow for the pharmacokinetic and pharmacodynamic modeling of a new drug candidate.
Conclusion
This compound is a promising therapeutic candidate for dilated cardiomyopathy with a well-defined mechanism of action. The preclinical pharmacokinetic and pharmacodynamic data provide a solid foundation for its clinical development. The application of robust pharmacokinetic and pharmacodynamic modeling throughout the development process will be essential for optimizing the dosing regimen and maximizing the potential therapeutic benefit of this compound. The protocols and workflows described herein provide a framework for the continued investigation and characterization of this novel CX3CR1 antagonist.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An oral CX3CR1 antagonist in development for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 6. Fractalkine/CX3CR1 in Dilated Cardiomyopathy: A Potential Future Target for Immunomodulatory Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for dissolving and storing AZD0233 for research
For Research Use Only
Introduction
AZD0233 is a potent and orally active antagonist of the CX3C chemokine receptor 1 (CX3CR1). By inhibiting the interaction between CX3CR1 and its ligand, fractalkine (CX3CL1), this compound modulates downstream signaling pathways involved in immune cell migration and inflammation.[1] This makes it a valuable tool for investigating the role of the CX3CR1/CX3CL1 axis in various physiological and pathological processes, particularly in cardiovascular diseases such as dilated cardiomyopathy.[1][2] These application notes provide best practices for the dissolution and storage of this compound, as well as a general protocol for its use in in vitro cell migration assays.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 456.53 g/mol | [1] |
| Formula | C₁₉H₂₉FN₆O₄S | [1] |
| CAS Number | 3036141-78-0 | [1] |
| Solubility | >944 µM | [2] |
Dissolution and Stock Solution Preparation
The following protocols are general guidelines. Researchers should validate these procedures for their specific experimental needs.
Required Materials
-
This compound solid compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.57 mg of this compound (Molecular Weight = 456.53 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For 4.57 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in solubilization if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination.
Important Considerations:
-
Solvent Purity: Use high-purity, anhydrous DMSO to prevent degradation of the compound.
-
DMSO Concentration in Assays: For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Storage and Stability
Specific stability data for this compound in solid form and in solution is not publicly available. The following are general recommendations based on best practices for similar small molecule inhibitors. Always refer to the Certificate of Analysis from your supplier for specific storage instructions.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Compound | -20°C | As specified by the supplier | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months at -80°C; Up to 1 month at -20°C | Avoid repeated freeze-thaw cycles. Store in tightly sealed vials to prevent moisture absorption by DMSO. |
Signaling Pathway of CX3CR1
This compound acts as an antagonist at the CX3CR1 receptor, a G protein-coupled receptor (GPCR). Upon binding of its ligand, CX3CL1 (fractalkine), CX3CR1 initiates several downstream signaling cascades that are crucial for cell migration, adhesion, and survival. This compound blocks these signaling events.
Caption: CX3CR1 Signaling Pathway and Inhibition by this compound.
Experimental Protocol: In Vitro Cell Migration (Chemotaxis) Assay
This protocol describes a general method for assessing the effect of this compound on the migration of CX3CR1-expressing cells towards a chemoattractant (CX3CL1) using a Boyden chamber (Transwell) assay.
Required Materials
-
CX3CR1-expressing cells (e.g., monocytes, macrophages, or a relevant cell line)
-
24-well Transwell inserts (e.g., 8 µm pore size, adjust as needed for cell type)
-
Cell culture medium (serum-free for assay)
-
Recombinant CX3CL1
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fetal Bovine Serum (FBS) as a positive control chemoattractant
-
Calcein-AM or other suitable fluorescent dye for cell labeling and quantification
-
Fluorescence plate reader
Experimental Workflow
Caption: Workflow for a Transwell Cell Migration Assay with this compound.
Detailed Methodology
-
Cell Preparation:
-
Culture CX3CR1-expressing cells to 70-80% confluency.
-
The day before the assay, harvest the cells and resuspend them in serum-free medium. This starvation step is crucial to minimize basal migration and enhance the response to chemoattractants.
-
Incubate the cells overnight in serum-free medium.
-
-
Pre-treatment with this compound:
-
On the day of the assay, count the cells and adjust the density to the desired concentration in serum-free medium (e.g., 1 x 10⁶ cells/mL).
-
Prepare serial dilutions of this compound in serum-free medium from your stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Add the diluted this compound or vehicle to the cell suspension and incubate at 37°C for 30-60 minutes.
-
-
Assay Setup:
-
To the lower wells of a 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., recombinant CX3CL1 at an optimized concentration). Include a negative control (serum-free medium alone) and a positive control (medium with 10% FBS).
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the pre-treated cell suspension to the top of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂. The incubation time will vary depending on the cell type and should be optimized (typically between 4 to 24 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Stain the migrated cells on the lower surface of the membrane. This can be done by transferring the inserts to a new plate containing a staining solution (e.g., Calcein-AM for live cell quantification or crystal violet for fixed cell counting).
-
After staining, quantify the migrated cells. For fluorescently labeled cells, this can be done by reading the fluorescence of the bottom well using a plate reader. Alternatively, the membrane can be imaged, and the cells counted using microscopy and image analysis software.
-
Disclaimer
The information provided in these application notes is intended for research use only. The protocols are general guidelines and may require optimization for specific experimental conditions and cell types. It is the responsibility of the researcher to ensure the safe handling and proper disposal of all materials. For the most accurate and up-to-date information on the properties and handling of this compound, please refer to the documentation provided by your supplier, including the Certificate of Analysis and Safety Data Sheet.
References
Troubleshooting & Optimization
Overcoming poor solubility of AZD0233 in aqueous solutions
Welcome to the AZD0233 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a specific focus on overcoming solubility challenges in aqueous solutions for experimental settings.
Introduction to this compound
This compound is an orally administered, selective antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1] The ligand for this receptor, fractalkine (CX3CL1), modulates leukocyte adhesion and acts as a chemotactic agent.[2][3] The CX3CR1/CX3CL1 axis is implicated in various inflammatory processes, and its inhibition is a therapeutic strategy for conditions such as heart failure.[2][3] While this compound has demonstrated improved physicochemical properties, including a reported aqueous solubility of >944 µM, researchers may still encounter precipitation issues in specific buffers or at high concentrations.[3] This guide provides troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. What should I do?
A1: Precipitation upon dilution is a common issue for hydrophobic compounds, even those with relatively good aqueous solubility.[4] This often occurs due to a rapid change in solvent polarity. Here are several steps to troubleshoot this problem:
-
Decrease the Final Concentration: Your desired concentration may exceed the kinetic solubility limit in your specific buffer. Try using a lower final concentration of this compound.[4]
-
Optimize the Dilution Method: Avoid adding the DMSO stock directly into the full volume of buffer. Instead, add the DMSO stock to a small amount of pre-warmed (37°C) buffer while gently vortexing, then add this intermediate dilution to the rest of the buffer.[5]
-
Reduce the Final DMSO Concentration: While counterintuitive, a high final DMSO concentration (e.g., >1%) can sometimes contribute to precipitation upon further dilution. Aim to keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Use a Co-solvent: Incorporating a water-miscible organic solvent can help maintain solubility.[6][7] See the protocols section for more details.
-
Adjust the pH: The solubility of ionizable compounds can be pH-dependent.[8][] Experimenting with the pH of your aqueous buffer may improve solubility.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For creating high-concentration stock solutions of hydrophobic or poorly soluble compounds, 100% Dimethyl Sulfoxide (DMSO) is the most common and recommended primary solvent.[10]
Q3: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
A3: You can determine the kinetic solubility of this compound in your buffer using a simple turbidimetric method. This involves creating a serial dilution of your DMSO stock and adding it to your buffer. The highest concentration that remains clear is the approximate kinetic solubility. See Protocol 3 for a detailed methodology.
Q4: Can pH be adjusted to improve this compound solubility?
A4: Yes, for ionizable drugs, adjusting the pH of the aqueous medium is a common technique to enhance solubility.[8][][11] This method is effective for compounds that can be protonated (bases) or deprotonated (acids).[] It is often combined with co-solvents for an even greater effect.[8][11] You should experimentally determine the optimal pH range for this compound in your specific buffer system.
Q5: Are there other solubilizing agents I can use for this compound?
A5: Besides co-solvents, another effective strategy is the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[12] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[12][13][14] This is a widely used technique in pharmaceutical formulation.[15]
Q6: What is the mechanism of action for this compound?
A6: this compound is a selective antagonist of the CX3CR1 receptor.[2] The binding of the chemokine CX3CL1 (fractalkine) to CX3CR1 on immune cells like monocytes and macrophages activates downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell adhesion, migration, and survival.[16][17] By blocking this interaction, this compound inhibits these processes, thereby reducing the inflammatory response in tissues where the CX3CL1/CX3CR1 axis is upregulated, such as in cardiovascular disease.[2][3]
Data & Properties
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| Mechanism of Action | CX3CR1 (Fractalkine Receptor) Antagonist | [2][3] |
| Therapeutic Area | Cardiovascular Disease (Dilated Cardiomyopathy) | [18] |
| Administration Route | Oral | [18] |
| Aqueous Solubility | >944 µM | [3] |
| CX3CR1 IC50 | 37 nM | [3] |
| Bioavailability | 62% (mouse), 66% (rat), 100% (dog) |[3] |
Table 2: Recommended Solvents and Storage Conditions
| Solvent Type | Example | Typical Use | Storage Temperature |
|---|---|---|---|
| Primary Solvent | 100% DMSO | High-concentration stock solutions | -20°C or -80°C |
| Co-solvents | Ethanol, PEG 300/400, Propylene Glycol | Intermediate dilutions or final working solutions | As per experimental need |
| Aqueous Buffers | PBS, Cell Culture Media, TRIS | Final working solutions for in vitro/in vivo assays | 2-8°C (short-term) |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
-
Weigh the Compound: Accurately weigh the required amount of solid this compound powder.
-
Add Solvent: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved.
-
Store: Aliquot the stock solution into small-volume, amber glass or polypropylene (B1209903) vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: General Method for Diluting Stock into Aqueous Buffers
This protocol provides a best-practice method to minimize precipitation when preparing working solutions.
-
Pre-warm Buffer: Warm your aqueous buffer (e.g., cell culture medium) to the temperature of your experiment (typically 37°C).
-
Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is low, first prepare an intermediate dilution of your DMSO stock in the pre-warmed buffer.
-
Final Dilution: Add the DMSO stock solution (or the intermediate dilution) dropwise to the final volume of pre-warmed buffer while gently vortexing. This gradual addition helps prevent rapid solvent exchange that can cause precipitation.[5]
-
Visual Inspection: After dilution, visually inspect the solution against a light source to ensure no precipitate has formed. If the solution is cloudy, it should not be used.
Protocol 3: Determination of Kinetic Solubility in an Aqueous Buffer
This protocol allows you to determine the approximate solubility limit of this compound in your specific experimental buffer.
-
Prepare Stock Dilutions: Create a serial 2-fold dilution of your 10 mM this compound stock solution in 100% DMSO (e.g., from 10 mM down to ~20 µM).
-
Add to Buffer: In a clear 96-well plate, add 2 µL of each DMSO dilution to 98 µL of your aqueous buffer. This creates a 1:50 dilution with a final DMSO concentration of 2%.
-
Incubate and Observe: Shake the plate for 1-2 hours at room temperature.
-
Assess Precipitation: Visually inspect each well for signs of cloudiness or precipitate. For a more quantitative measure, read the absorbance of the plate at a wavelength between 600-650 nm using a plate reader.
-
Determine Maximum Concentration: The highest concentration that remains clear (or shows no significant increase in absorbance over the vehicle control) is the approximate kinetic solubility in that buffer.[5]
Visual Guides
Signaling Pathway
Caption: this compound mechanism of action as a CX3CR1 antagonist.
Experimental Workflow
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An oral CX3CR1 antagonist in development for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 3. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. longdom.org [longdom.org]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. humapub.com [humapub.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceasia.org [scienceasia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. drughunter.com [drughunter.com]
Potential off-target effects of AZD0233 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of AZD0233 in cellular assays. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is an orally active antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1][2] Its primary mechanism of action is to block the binding of the chemokine fractalkine (CX3CL1) to CX3CR1, thereby modulating the CX3CR1/CX3CL1 signaling axis. This axis is involved in leukocyte adhesion, migration, and inflammation.[3][4]
Q2: What is the reported selectivity profile of this compound?
This compound is described as belonging to a triazine series of compounds with "clean selectivity" and an improved toxicity profile compared to previous CX3CR1 antagonists.[3][5] However, detailed public data from broad off-target screening panels (e.g., kinase or receptor panels) is not currently available.
Q3: Are there any known off-target effects of this compound?
Publicly available literature does not specify any definitive off-target interactions for this compound. However, a Phase I clinical trial was suspended due to an adverse finding in a non-clinical chronic toxicology study.[5] The specific details of this finding have not been disclosed, which suggests the possibility of off-target effects that require careful consideration during experimental design and data interpretation.
Q4: What are the on-target IC50 values for this compound?
The following table summarizes the reported in vitro and cellular potency of this compound against its primary target, CX3CR1.
| Parameter | Value | Species/System | Reference |
| IC50 (CX3CR1 binding) | 37 nM | Not specified | [3] |
| IC50 (CX3CR1 binding to CX3CL1 in leukocytes) | 1400 nM (total), 173 nM (unbound) | Murine | [3] |
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides structured advice for researchers who observe unexpected or inconsistent results in their cellular assays with this compound and suspect potential off-target effects.
Scenario 1: Unexpected Cell Viability or Proliferation Changes
Question: I am using this compound to block CX3CR1 signaling in my cell line, but I'm observing unexpected changes in cell viability/proliferation that are independent of CX3CR1 expression. What could be the cause and how can I investigate it?
Possible Cause: Off-target effects on kinases or other proteins involved in cell survival and proliferation pathways are a common source of unexpected phenotypic changes.
Troubleshooting Steps:
-
Confirm CX3CR1 Expression:
-
Verify the expression of CX3CR1 in your cell line at the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels. If the receptor is absent or at very low levels, any observed effect is likely off-target.
-
-
Dose-Response Analysis:
-
Perform a wide-range dose-response curve with this compound. Atypical curve shapes (e.g., biphasic) can suggest multiple targets with different affinities.
-
-
Use a Structurally Unrelated CX3CR1 Antagonist:
-
If available, compare the effects of this compound with another structurally distinct CX3CR1 antagonist. If the unexpected phenotype is not replicated, it is more likely an off-target effect specific to this compound's chemical scaffold.
-
-
Kinase Inhibition Profiling (Broad Screen):
-
If you have access to commercial services, consider profiling this compound against a broad panel of kinases (e.g., Eurofins SafetyScreen, Reaction Biology). This can identify potential off-target kinase interactions.
-
-
Investigate Common Proliferation Pathways:
-
Use techniques like Western blotting to probe the phosphorylation status of key proteins in major proliferation pathways (e.g., MAPK/ERK, PI3K/Akt).
-
Experimental Protocol: Western Blot for Key Signaling Proteins
-
Cell Treatment: Plate cells and treat with a range of this compound concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of proteins such as Akt, ERK1/2, etc.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein.
Scenario 2: Inconsistent Results Across Different Cell Types
Question: The effect of this compound in my experiments varies significantly between different cell lines, even though they all express CX3CR1. Why is this happening?
Possible Cause: The off-target profile of a compound can be cell-type specific due to differential expression of off-target proteins.
Troubleshooting Steps:
-
Characterize Off-Target Expression:
-
If you have identified a potential off-target from a screening assay, verify its expression level in your different cell lines. A correlation between the expression of the off-target and the observed phenotype can provide strong evidence.
-
-
Rescue Experiments:
-
If a specific off-target pathway is suspected, try to "rescue" the phenotype. For example, if you suspect off-target inhibition of a particular kinase, you could try to activate that pathway downstream of the kinase to see if the effect of this compound is reversed.
-
-
Use a "Clean" System:
-
Consider using a cell line engineered to overexpress CX3CR1 in a background where it is not endogenously expressed. This can help isolate on-target from off-target effects.
-
Visualizing Pathways and Workflows
To aid in experimental design and interpretation, the following diagrams illustrate key concepts.
Caption: On-target mechanism of this compound.
Caption: Workflow for investigating off-target effects.
Caption: Differentiating on- and off-target effects.
References
- 1. AZD-0233 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 4. Safety Study of this compound in Healthy Adults · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. drughunter.com [drughunter.com]
Troubleshooting AZD0233 instability in long-term storage
This technical support center provides guidance on the long-term storage and handling of AZD0233, a selective CX3CR1 antagonist. While specific long-term stability data for this compound is not extensively published, this guide is based on established best practices for small molecule inhibitors and available information on this compound's physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Several factors can influence the stability of small molecule inhibitors like this compound, including temperature, humidity, and light exposure.[1][2][3] Storing at low temperatures minimizes the rate of potential chemical degradation.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable anhydrous solvent such as DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] These aliquots should be stored at -80°C for long-term use (months to years) or at -20°C for short-term use (weeks to months). Once an aliquot is thawed, it should be used promptly and any unused portion discarded.
Q3: My this compound solution has been stored at -20°C for several months and I am seeing variable results. What could be the cause?
A3: Variability in experimental results after long-term storage can stem from several factors:
-
Degradation: The compound may have degraded over time. It is advisable to perform a quality control check, such as HPLC-MS, to assess the purity of your stock solution.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the same stock solution can lead to degradation.[4] Using single-use aliquots is highly recommended.
-
Solvent Quality: The quality of the solvent can impact stability. Ensure you are using high-purity, anhydrous solvents.
-
Improper Sealing: Poorly sealed vials can allow moisture to enter, which can lead to hydrolysis of the compound.
Q4: Can I store this compound solutions at 4°C?
A4: Storing this compound solutions at 4°C is not recommended for long-term storage. While convenient for short-term use (a few days), prolonged storage at this temperature can accelerate degradation compared to frozen storage. For any storage beyond a few days, freezing at -20°C or -80°C is preferable.
Q5: How does light exposure affect this compound stability?
A5: Many small molecule inhibitors are light-sensitive.[3] To prevent photodegradation, always store both solid this compound and its solutions in light-protected containers, such as amber vials or tubes wrapped in aluminum foil.
Troubleshooting Guide
This guide addresses common issues that may arise during the long-term storage and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in bioassays | Compound degradation due to improper storage (temperature, light, moisture). | 1. Prepare fresh stock solution from solid compound. 2. Perform a stability check of the old stock solution using HPLC-MS to confirm degradation. 3. Always store aliquots at -80°C and protect from light. |
| Precipitate observed in thawed stock solution | Poor solubility or compound precipitation at low temperatures. | 1. Gently warm the vial to 37°C and vortex to redissolve the precipitate. 2. If precipitation persists, sonication may be attempted. 3. Consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent results between experiments | Inconsistent concentration of the active compound due to degradation or handling. | 1. Use single-use aliquots to avoid freeze-thaw cycles.[4] 2. Ensure complete dissolution of the compound when preparing working solutions. 3. Validate the concentration of the stock solution periodically. |
| Discoloration of solid compound or solution | Potential degradation or contamination. | 1. Do not use the discolored compound. 2. Order a new batch of the compound. 3. Review storage and handling procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Stability by HPLC-MS
This protocol outlines a method to assess the stability of an this compound stock solution over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a 1:100 dilution in a 50:50 mixture of ACN and water with 0.1% formic acid.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes to elute the compound and any potential degradation products.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Monitor the elution profile using UV detection (at a suitable wavelength for this compound) and mass spectrometry to identify the parent compound and any degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound.
-
Compare the peak area of the stored sample to that of a freshly prepared sample (time zero). A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: Inhibition of the CX3CL1/CX3CR1 signaling pathway by this compound.
Caption: A workflow for troubleshooting instability issues with this compound.
References
Addressing variability in AZD0233 in vivo efficacy data
Welcome to the AZD0233 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in in vivo efficacy data for this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally administered small molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1][2] Its therapeutic potential lies in modulating the immune response by blocking the interaction between CX3CR1 and its unique ligand, fractalkine (CX3CL1). This axis is implicated in leukocyte adhesion, migration, and inflammation. In the context of cardiovascular disease, cardiac expression of the CX3CR1/CX3CL1 axis is elevated in heart failure.[3][4][5] By antagonizing this pathway, this compound aims to reduce detrimental cardiac inflammation and fibrosis.
Q2: For which indication is this compound being developed?
A2: this compound is under development for the treatment of dilated cardiomyopathy (DCM).[1][2] Preclinical studies in a mouse model of DCM have suggested that this compound can improve cardiac function and reduce macrophage infiltration and fibrotic scarring.[3][4]
Q3: What is the current clinical status of this compound?
A3: this compound has been in Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[1] However, it is important to note that a first-in-human single ascending dose (SAD) and multiple ascending dose (MAD) trial was suspended due to an adverse finding in a non-clinical chronic toxicology study.[2] The specific details of this finding have not been publicly disclosed.
Q4: What are the known preclinical efficacy findings for this compound?
A4: In a murine model of dilated cardiomyopathy, this compound demonstrated improved cardiac function, a reduction in macrophage presence, and decreased fibrotic scar tissue.[3][4] These findings suggest a potential therapeutic benefit through immunomodulation within the cardiac tissue.
Troubleshooting Guide: Addressing Variability in In Vivo Efficacy
Variability in preclinical efficacy data is a common challenge. This guide provides a structured approach to troubleshooting potential issues in your experiments with this compound.
Issue 1: High variability in cardiac function measurements (e.g., ejection fraction) between animals in the same treatment group.
-
Question: Could the animal model itself be a source of variability?
-
Answer: Yes. The choice and implementation of the dilated cardiomyopathy model are critical.
-
Doxorubicin-Induced Cardiomyopathy: The severity of cardiac injury can vary based on the cumulative dose, administration schedule, and even the mouse strain.[6][7][8] Ensure a consistent and well-validated protocol is in place. Outbred stocks like ICR mice might show more variability than inbred strains.[9]
-
Genetic Models: While genetically more consistent, the penetrance and expressivity of the phenotype can still vary. Monitor baseline cardiac function before treatment to ensure homogenous groups.
-
Surgical Models (e.g., Tachycardia-Induced): Surgical proficiency is paramount. Minor variations in surgical procedures can lead to significant differences in cardiac injury and subsequent response to treatment.[10]
-
-
-
Question: Are the cardiac function assessment methods robust?
-
Answer: The technique used for measuring cardiac function can introduce variability.
-
Echocardiography: This is a highly operator-dependent technique. Ensure the same trained individual performs all measurements, and that they are blinded to the treatment groups. Anesthesia can also impact cardiac function, so a consistent anesthetic regimen is crucial.
-
Pressure-Volume (PV) Loop Analysis: Considered the gold standard, but it is an invasive procedure that requires significant technical skill.[11] Variability can arise from catheter placement and surgical technique.
-
-
Issue 2: Inconsistent or lower-than-expected drug exposure (pharmacokinetics).
-
Question: Is the formulation and administration of this compound consistent?
-
Answer: As an oral compound, factors affecting absorption can contribute to variable exposure.
-
Formulation: Ensure the vehicle is appropriate and that this compound is fully solubilized or uniformly suspended. Prepare fresh formulations regularly.
-
Oral Gavage: Technique is critical to ensure the full dose is delivered to the stomach without causing stress or injury to the animal, which could affect absorption.
-
Food and Water Access: Changes in food and water intake can alter gastrointestinal transit time and drug absorption. Ensure consistent housing and husbandry conditions.
-
-
-
Question: Could there be inter-animal differences in metabolism?
-
Answer: Yes, metabolic differences, even within an inbred strain, can exist. While generally minor, this can be exacerbated by factors like age, sex, and health status. It is advisable to perform satellite pharmacokinetic studies to confirm consistent drug exposure in your model.
-
Issue 3: Discrepancy between efficacy data and target engagement biomarkers.
-
Question: Are the chosen biomarkers appropriate for the mechanism of action?
-
Answer: For this compound, which targets the CX3CR1/CX3CL1 axis, relevant biomarkers would include a reduction in CX3CR1-positive immune cells (e.g., macrophages, T-cells) in the cardiac tissue. Ensure that the methods for detecting these biomarkers (e.g., immunohistochemistry, flow cytometry) are well-validated.
-
-
Question: Is the timing of biomarker assessment optimal?
-
Answer: The inflammatory infiltrate and other pathological changes in the heart evolve over time. The timing of tissue collection for biomarker analysis should be carefully selected to coincide with the expected peak of drug effect on the target pathway. This may require time-course studies.
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Bioavailability | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Mouse | 62% | 17 | 1.6 |
| Rat | 66% | 8.3 | 1.0 |
| Dog | 100% | 2.8 | 0.4 |
| Source: Characterization of AstraZeneca's AZD-0233 for cardiovascular disease.[4] |
Table 2: Summary of Preclinical In Vivo Efficacy Findings for this compound
| Animal Model | Key Findings |
| Murine Model of Dilated Cardiomyopathy | - Improved cardiac function- Reduced macrophage infiltration- Decreased fibrotic scar tissue |
| Source: this compound: An oral CX3CR1 antagonist in development for the treatment of cardiovascular disease.[3] |
Experimental Protocols
Detailed Methodology: Doxorubicin-Induced Cardiomyopathy Mouse Model for Efficacy Testing
This protocol describes a representative model for evaluating the efficacy of a CX3CR1 antagonist like this compound.
-
Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment under standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
-
Induction of Cardiomyopathy:
-
Prepare Doxorubicin (Dox) solution in sterile saline.
-
Administer Dox via intraperitoneal (IP) injection at a cumulative dose of 20-24 mg/kg. This is typically given in multiple smaller doses over 2-4 weeks (e.g., 4 mg/kg, once a week for 5 weeks) to induce chronic cardiotoxicity.[7][8]
-
A control group should receive vehicle (saline) injections on the same schedule.
-
-
Treatment with this compound:
-
Treatment can be initiated either prophylactically (before or concurrently with Dox administration) or therapeutically (after the final Dox injection and confirmation of cardiac dysfunction).
-
Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
Administer this compound or vehicle daily via oral gavage at the desired dose.
-
-
Efficacy Assessment:
-
Cardiac Function: Perform serial echocardiography at baseline (before Dox), after the final Dox injection, and at the end of the treatment period. Key parameters to measure include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and ventricular dimensions.
-
Histopathology: At the end of the study, euthanize animals and collect hearts. Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section for staining.
-
Fibrosis: Use Masson's trichrome or Picrosirius red staining to quantify the extent of cardiac fibrosis.
-
Inflammation: Perform immunohistochemistry (IHC) for macrophage markers (e.g., F4/80, CD68) and T-cell markers (e.g., CD3) to assess immune cell infiltration.
-
-
Biomarker Analysis: A portion of the heart tissue can be snap-frozen for analysis of gene expression (qPCR) or protein levels (Western blot) of inflammatory and fibrotic markers.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
-
Ensure data analysis is performed by an individual blinded to the treatment conditions.
-
Visualizations
Caption: CX3CR1/CX3CL1 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a preclinical efficacy study of this compound.
Caption: Potential sources of variability in in vivo preclinical studies.
References
- 1. AZD-0233 by AstraZeneca for Dilated Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. drughunter.com [drughunter.com]
- 3. This compound: An oral CX3CR1 antagonist in development for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 4. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 5. CX3CR1 antagonists - Page 1 | BioWorld [bioworld.com]
- 6. A Doxorubicin-Induced Murine Model of Dilated Cardiomyopathy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin‐induced and trastuzumab‐induced cardiotoxicity in mice is not prevented by metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparision of doxorubicin-induced cardiotoxicity in the ICR mice of different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Dilated Cardiomyopathy for Translational Research - ProQuest [proquest.com]
- 11. State-of-the-art methodologies used in preclinical studies to assess left ventricular diastolic and systolic function in mice, pitfalls and troubleshooting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Cardiotoxicity of CX3CR1 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CX3CR1 antagonists. The focus is on proactive assessment and mitigation of potential cardiotoxicity during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for concern about the cardiotoxicity of CX3CR1 antagonists?
While much of the literature points to a cardioprotective role for CX3CR1 antagonism in inflammatory heart conditions, concerns for potential cardiotoxicity may arise from several factors[1][2][3][4][5]. Off-target effects are a primary consideration, where the antagonist might interact with other cardiac receptors or ion channels[6]. Additionally, the CX3CL1/CX3CR1 axis plays a role in cardiac homeostasis and response to injury[1][7][8]. While CX3CR1 is primarily expressed on immune cells, it is also found on cardiomyocytes[8][9]. Therefore, long-term or high-dose blockade of this pathway could theoretically lead to unforeseen adverse effects on cardiomyocyte function, survival, or the cardiac response to stress. Proactive cardiotoxicity screening is a crucial step in the early stages of drug discovery to rule out such possibilities[10][11][12].
Q2: We are observing unexpected changes in cardiomyocyte contractility in our in vitro assays after applying our novel CX3CR1 antagonist. What could be the cause and how do we troubleshoot this?
An unexpected change in cardiomyocyte contractility is a critical observation that requires systematic investigation. Here are potential causes and troubleshooting steps:
-
Off-Target Effects: The antagonist may be interacting with ion channels (e.g., hERG) or receptors crucial for cardiac muscle contraction[6][13].
-
Troubleshooting:
-
Perform a broad panel of in vitro safety pharmacology assays, including screens for activity at various ion channels and G-protein coupled receptors.
-
Conduct electrophysiological studies, such as patch-clamp assays, on cardiomyocytes to directly measure effects on ion channel activity[14].
-
-
-
Disruption of Basal Signaling: The CX3CL1/CX3CR1 axis may have a role in the basal maintenance of cardiomyocyte function that is being disrupted by the antagonist[7][15].
-
Troubleshooting:
-
Investigate downstream signaling pathways in cardiomyocytes following antagonist treatment.
-
Assess for changes in calcium handling using kinetic fluorescence assays that monitor intracellular calcium oscillations[11].
-
-
-
Cytotoxicity: At higher concentrations, the compound may be causing cellular stress or death.
Q3: Our in vivo study with a CX3CR1 antagonist shows elevated cardiac troponin levels, but no functional abnormalities on echocardiography. How should we interpret this?
Elevated cardiac troponins (cTnI or cTnT) are sensitive and specific biomarkers of myocardial injury[16][17][18]. Even in the absence of overt functional changes, their presence warrants further investigation[16].
-
Interpretation: The elevated troponins may indicate subclinical myocardial damage that has not yet resulted in a detectable change in cardiac function[17]. This could be a precursor to more significant cardiac issues with chronic dosing.
-
Next Steps:
-
Histopathological Analysis: Conduct detailed histopathological examination of the heart tissue to look for signs of inflammation, necrosis, or fibrosis.
-
Dose-Response and Time-Course Studies: Determine if the troponin release is dose-dependent and at what time point it occurs post-administration.
-
Investigate Other Biomarkers: Measure other cardiac biomarkers such as B-type natriuretic peptide (BNP) or C-reactive protein (CRP) to get a broader picture of the cardiac stress response[17].
-
Troubleshooting Guides
Issue 1: Inconsistent results in hPSC-derived cardiomyocyte beating assays.
-
Potential Cause 1: Variability in Cardiomyocyte Differentiation and Purity.
-
Troubleshooting: Ensure consistent and highly efficient differentiation protocols. Use flow cytometry to verify the purity of cardiomyocyte populations, staining for markers like cardiac troponin T (cTnT) and alpha-actinin.
-
-
Potential Cause 2: Compound Solubility and Stability.
-
Troubleshooting: Verify the solubility of the CX3CR1 antagonist in the assay medium. Assess the stability of the compound over the time course of the experiment.
-
-
Potential Cause 3: Assay Conditions.
-
Troubleshooting: Standardize cell plating density, temperature, and pH. Ensure the instrumentation for measuring cardiomyocyte beating is properly calibrated.
-
Issue 2: Conflicting in vitro and in vivo cardiotoxicity findings.
-
Potential Cause 1: Metabolic Activation.
-
Troubleshooting: The CX3CR1 antagonist may be metabolized in vivo to a cardiotoxic metabolite. Co-culture cardiomyocytes with liver microsomes or hepatocytes to assess the toxicity of potential metabolites.
-
-
Potential Cause 2: Species-Specific Differences.
-
Potential Cause 3: Hemodynamic Effects.
-
Troubleshooting: The antagonist may have hemodynamic effects in vivo (e.g., changes in blood pressure or heart rate) that are not captured in in vitro models. Conduct comprehensive cardiovascular monitoring in animal studies.
-
Data Presentation
Table 1: Key In Vitro Assays for Assessing Cardiotoxicity
| Assay Type | Parameter Measured | Cell Models | Purpose |
| Cytotoxicity Assays | |||
| MTT Assay | Mitochondrial activity (cell viability) | hiPSC-CMs, H9c2 cells | Determine concentration at which the compound is directly toxic.[14] |
| LDH Release Assay | Cell membrane integrity (cytotoxicity) | hiPSC-CMs, H9c2 cells | Quantify cell death.[14] |
| Electrophysiological Assays | |||
| Patch Clamp | Ion channel currents (e.g., hERG) | HEK293 cells expressing specific ion channels, hiPSC-CMs | Assess pro-arrhythmic potential.[6][14] |
| Multi-electrode Array (MEA) | Field potential duration | hiPSC-CMs | Evaluate effects on cardiac electrical activity. |
| Functional Assays | |||
| Calcium Oscillation Assay | Intracellular calcium transients | hiPSC-CMs | Assess effects on excitation-contraction coupling.[11] |
| Cardiomyocyte Contractility Assay | Beating frequency and amplitude | hiPSC-CMs | Evaluate effects on mechanical function. |
| Mitochondrial Function Assays | |||
| MMP Assay | Mitochondrial membrane potential | hiPSC-CMs | Detect mitochondrial dysfunction.[14] |
| ATP Assay | Cellular ATP levels | hiPSC-CMs | Assess cellular energy status.[14] |
| Oxidative Stress Assays | |||
| ROS Assay | Reactive Oxygen Species production | hiPSC-CMs | Measure oxidative stress.[14] |
| Glutathione Assay | Cellular antioxidant capacity | hiPSC-CMs | Evaluate the cell's ability to counteract oxidative stress.[14] |
Table 2: Key In Vivo Parameters for Cardiotoxicity Assessment
| Parameter | Method | Purpose |
| Cardiac Function | ||
| Echocardiography | Ejection fraction, fractional shortening, wall motion | Assess overall cardiac pump function. |
| Electrocardiography (ECG) | QT interval, heart rate, arrhythmias | Evaluate cardiac electrical activity. |
| Biomarkers | ||
| Cardiac Troponins (cTnI, cTnT) | ELISA, Immunoassay | Detect myocardial injury.[16][17][18][19][20] |
| B-type Natriuretic Peptide (BNP) | ELISA, Immunoassay | Indicate cardiac stress and heart failure.[17] |
| C-reactive Protein (CRP) | ELISA, Immunoassay | A general marker of inflammation.[17] |
| Histopathology | ||
| H&E Staining | Cellular morphology, inflammation, necrosis | Visualize tissue damage. |
| Masson's Trichrome Staining | Collagen deposition | Detect fibrosis. |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects using a Broad Panel Radioligand Binding Assay
-
Objective: To identify potential off-target binding of the CX3CR1 antagonist to a wide range of receptors, ion channels, and transporters.
-
Methodology:
-
The test compound is incubated at various concentrations with cell membranes or recombinant proteins expressing the target of interest.
-
A radiolabeled ligand specific for the target is added.
-
After incubation, the amount of bound radioligand is measured.
-
A reduction in radioligand binding in the presence of the test compound indicates displacement and potential interaction.
-
-
Data Analysis: The results are typically expressed as a percentage of inhibition of radioligand binding at a given concentration of the test compound. An IC50 value can be calculated for significant interactions.
Protocol 2: In Vitro Cardiotoxicity Assessment using human iPSC-derived Cardiomyocytes (hiPSC-CMs)
-
Objective: To evaluate the potential for a CX3CR1 antagonist to induce structural and functional cardiotoxicity in a human-relevant cell model.
-
Methodology:
-
Cell Culture: Plate hiPSC-CMs in a suitable format (e.g., 96-well plates) and allow them to form a spontaneously beating syncytium.
-
Compound Treatment: Treat the cells with a range of concentrations of the CX3CR1 antagonist. Include a vehicle control and a known cardiotoxic compound as a positive control.
-
Functional Assessment:
-
Beating Analysis: Use a system to measure beat rate, amplitude, and rhythmicity over time.
-
Calcium Imaging: Load cells with a calcium-sensitive dye and record intracellular calcium transients to assess excitation-contraction coupling.
-
-
Cytotoxicity Assessment: After the functional assessment, perform an MTT or LDH assay to measure cell viability.
-
-
Data Analysis: Compare the functional and viability parameters between the compound-treated and vehicle-treated cells. Determine the concentration at which significant effects are observed.
Protocol 3: In Vivo Assessment of Cardiac Function and Injury in a Rodent Model
-
Objective: To evaluate the effects of a CX3CR1 antagonist on cardiac function and to detect any potential cardiac injury in vivo.
-
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., rats or mice).
-
Dosing: Administer the CX3CR1 antagonist at multiple dose levels for a specified duration (e.g., 14 or 28 days). Include a vehicle control group.
-
Cardiac Function Monitoring:
-
Echocardiography: Perform echocardiograms at baseline and at the end of the study to measure parameters like ejection fraction and fractional shortening.
-
Electrocardiography (ECG): Record ECGs to assess heart rate and rhythm, and to measure intervals such as QT.
-
-
Biomarker Analysis: Collect blood samples at various time points to measure plasma levels of cardiac troponins and BNP.
-
Terminal Procedures: At the end of the study, euthanize the animals and collect heart tissue for histopathological analysis.
-
-
Data Analysis: Compare the cardiac function parameters, biomarker levels, and histopathological findings between the treated and control groups.
Mandatory Visualizations
Caption: CX3CR1 signaling pathway in a generic cell.
Caption: Decision workflow for cardiotoxicity assessment.
Caption: On-target vs. off-target effects of CX3CR1 antagonists.
References
- 1. CX3CR1 is a prerequisite for the development of cardiac hypertrophy and left ventricular dysfunction in mice upon transverse aortic constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonizing the CX3CR1 Receptor Markedly Reduces Development of Cardiac Hypertrophy After Transverse Aortic Constriction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CX3CR1 is a prerequisite for the development of cardiac hypertrophy and left ventricular dysfunction in mice upon transverse aortic constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the chemokine receptor, CX3CR1, reduces atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Early activation of the cardiac CX3CL1/CX3CR1 axis delays β-adrenergic-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fractalkine/CX3CR1 in Dilated Cardiomyopathy: A Potential Future Target for Immunomodulatory Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro cardiotoxicity models with human iPSC technology [axolbio.com]
- 11. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-induced Cardiotoxicity Assays - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Cardiac Safety Biomarkers - Accelerating the Development of Biomarkers for Drug Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cardiac troponins as biomarkers of drug and toxin induced cardiac toxicity and cardioprotection : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 19. Evaluation of biomarkers for doxorubicin‑induced cardiac injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of biomarkers for doxorubicin‑induced cardiac injury in rats - ProQuest [proquest.com]
Strategies for improving the bioavailability of AZD0233
This technical support center provides researchers, scientists, and drug development professionals with guidance on working with AZD0233, a selective CX3CR1 antagonist. The information provided is intended to help ensure the successful design and execution of experiments by addressing potential challenges related to its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule antagonist of the CX3CR1 receptor.[1] CX3CR1, also known as the fractalkine receptor, is a chemokine receptor expressed on various immune cells, including monocytes, macrophages, and T cells.[2] Its natural ligand is fractalkine (CX3CL1). The CX3CR1/CX3CL1 signaling axis is involved in modulating leukocyte adhesion and chemotaxis.[2][3] In certain pathological conditions, such as heart failure, the expression of this signaling pathway is elevated.[2][3] this compound is being developed for the treatment of cardiovascular diseases, such as dilated cardiomyopathy, by modulating this immune response.[1][2][4]
Q2: What are the known physicochemical and pharmacokinetic properties of this compound?
A2: this compound has been developed to have improved physicochemical properties, metabolic stability, and a better toxicity profile compared to earlier CX3CR1 antagonists.[1][2][3] Preclinical data indicates that it has high aqueous solubility and excellent bioavailability across multiple species.[3]
Q3: Is poor bioavailability a known issue with this compound?
A3: Based on available preclinical data, this compound exhibits high bioavailability.[3] Therefore, poor bioavailability is not an inherent issue with the compound itself. However, experimental conditions can significantly impact the realized bioavailability. This guide focuses on strategies to maintain its high bioavailability during your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected in vivo efficacy | Improper formulation leading to precipitation. | Although this compound has high intrinsic solubility, using an inappropriate vehicle for your specific experimental conditions (e.g., pH, concentration) could lead to precipitation. Ensure the formulation vehicle is fully characterized and appropriate for the route of administration. A simple solubility test in the intended vehicle at the desired concentration is recommended before starting in vivo studies. |
| Degradation of the compound. | Check the recommended storage conditions for both the solid compound and prepared formulations. Avoid repeated freeze-thaw cycles of stock solutions. It is advisable to prepare fresh formulations for each experiment. | |
| Suboptimal route of administration for the experimental model. | While this compound is orally active, the specific absorption kinetics can vary between species and disease models.[3] Consider the intended site of action and potential first-pass metabolism in your model. For initial proof-of-concept studies, an alternative route like subcutaneous or intravenous administration might be considered to ensure maximal systemic exposure.[5] | |
| High variability in pharmacokinetic (PK) data | Inconsistent dosing volume or technique. | Ensure accurate and consistent administration of the dosing formulation. For oral gavage, ensure the compound is delivered directly to the stomach. For other routes, ensure proper injection technique. |
| Influence of food. | The presence or absence of food can significantly impact the absorption of orally administered drugs. For consistency, standardize the fasting state of your animals before and after dosing. | |
| Animal-to-animal variability. | Biological variability is inherent in any in vivo experiment. Ensure you have a sufficient number of animals in each group to achieve statistical power. |
Quantitative Data Summary
The following table summarizes the reported preclinical pharmacokinetic properties of this compound.
| Parameter | Mouse | Rat | Dog |
| Bioavailability (F%) | 62 | 66 | 100 |
| Clearance (mL/min/kg) | 17 | 8.3 | 2.8 |
| Volume of Distribution (Vd; L/kg) | 1.6 | 1.0 | 0.4 |
| Aqueous Solubility (µM) | >944 | >944 | >944 |
| CX3CR1 IC50 (nM) | 37 | 37 | 37 |
| Data sourced from a presentation by AstraZeneca at the ACS Fall National Meeting.[3] |
Experimental Protocols
Protocol 1: Basic Formulation for Oral Administration in Rodents
This protocol provides a starting point for preparing a simple suspension formulation for oral gavage in mice or rats.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Spatula
-
Analytical balance
-
Stir plate and stir bar
-
Appropriate sized oral gavage needles
Method:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the this compound powder accurately using an analytical balance.
-
Add a small amount of the vehicle to the this compound powder in a mortar and triturate with a pestle to create a smooth paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Transfer the suspension to a suitable container and continue to stir on a stir plate for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undispersed particles.
-
Maintain continuous stirring of the suspension during the dosing procedure to prevent settling of the drug particles.
Visualizations
Caption: Mechanism of action of this compound as a CX3CR1 antagonist.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: An oral CX3CR1 antagonist in development for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 3. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 4. AZD-0233 by AstraZeneca for Dilated Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to CX3CR1 Antagonists: AZD0233 vs. AZD8797
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent CX3CR1 antagonists, AZD0233 and AZD8797. The information presented is collated from publicly available preclinical and early clinical data to assist researchers in understanding the key attributes and potential applications of these compounds.
Introduction to CX3CR1 and its Antagonists
The CX3C chemokine receptor 1 (CX3CR1), also known as the fractalkine receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system.[1] Its sole ligand is CX3CL1 (fractalkine), a chemokine existing in both membrane-bound and soluble forms.[2] The CX3CL1/CX3CR1 axis is involved in mediating the adhesion, migration, and survival of various immune cells, including monocytes, macrophages, T cells, and natural killer (NK) cells.[3] This signaling pathway has been implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases, making CX3CR1 an attractive therapeutic target.[4][5]
AZD8797 and this compound are both small molecule antagonists of CX3CR1 developed by AstraZeneca. While both compounds effectively block the CX3CL1/CX3CR1 signaling pathway, this compound represents a newer generation with an improved pharmacological profile.[3][6]
Head-to-Head Comparison: this compound vs. AZD8797
This section provides a comparative overview of the available preclinical data for this compound and AZD8797.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo parameters for both antagonists. It is important to note that these values are derived from various sources and may not have been generated in head-to-head studies under identical experimental conditions.
| Parameter | This compound | AZD8797 | Source(s) |
| Target | CX3CR1 | CX3CR1 | [7][8] |
| Mechanism of Action | Antagonist | Allosteric, non-competitive antagonist | [6][9] |
| Binding Affinity (Ki) | Not explicitly reported | Human: 3.9 - 4 nMRat: 7 nM | [3][8][10][11][12] |
| In Vitro Potency (IC50) | CX3CR1 Binding: 37 nMLeukocyte Adhesion (unbound): 173 nM | RPMI-8226 cell adhesion: 5.8 - 6 nMHuman whole blood adhesion: 300 - 330 nMGTPγS accumulation: 340 nM | [6][8][11][13] |
| Selectivity | Improved secondary pharmacology compared to previous antagonists | >720-fold vs CXCR2246-fold vs CCR1187-fold vs CCR2 | [3][12] |
| Solubility | >944 µM | Adequate | [6][12] |
| Bioavailability | Mouse: 62%Rat: 66%Dog: 100% | Rat: 39% (oral) | [6][9] |
| In Vivo Clearance | Mouse: 17 mL/min/kgRat: 8.3 mL/min/kgDog: 2.8 mL/min/kg | Rat: 13 mL/min/kg (plasma clearance) | [6][9] |
| Clinical Development Status | Phase I (suspended) for Dilated Cardiomyopathy | Preclinical | [14][15] |
Key Differentiators and Improvements
This compound was developed as a successor to AZD8797 with several key improvements.[3][6] Preclinical data suggests that this compound possesses enhanced physicochemical properties, greater metabolic stability, and a more favorable toxicity profile.[3][6] Furthermore, it exhibits lower inhibition of cytochrome P450 (CYP) enzymes, indicating a reduced potential for drug-drug interactions.[3]
In a mouse model of dilated cardiomyopathy, this compound demonstrated the ability to improve cardiac function while reducing macrophage infiltration and fibrotic scarring.[3][6] While AZD8797 has shown efficacy in preclinical models of multiple sclerosis and spinal cord injury, the improved profile of this compound positioned it for clinical development in cardiovascular disease.[5][14] However, the Phase I clinical trial for this compound was suspended due to an adverse finding in a non-clinical chronic toxicology study.[14]
Signaling Pathways and Experimental Workflows
CX3CR1 Signaling Pathway
The binding of the chemokine CX3CL1 to its receptor, CX3CR1, initiates a cascade of intracellular signaling events. This process begins with a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. The activated Gα and Gβγ subunits then dissociate and modulate the activity of various downstream effector molecules. Key signaling pathways activated by CX3CR1 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) cascade (including ERK, JNK, and p38), and pathways involving Src kinase and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) proteins.[2][10] These pathways ultimately regulate cellular processes such as migration, adhesion, survival, and proliferation.[10]
References
- 1. CX3C motif chemokine receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An oral CX3CR1 antagonist in development for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 4. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 7. A study to investigate safety, tolerability, and pharmacokinetics of oral this compound compared with placebo in healthy adult participants. [astrazenecaclinicaltrials.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AZD8797 | CXCR | TargetMol [targetmol.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. AZD-0233 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Comparative Efficacy Analysis of AZD1234 and KAND567 in Inflammatory Disease Models
As a helpful AI assistant, I have generated the following comparison guide to assist researchers, scientists, and drug development professionals in evaluating the efficacy of AZD1234 and KAND567.
This guide provides a detailed comparison of AZD1234 and KAND567, two small molecule inhibitors targeting key pathways in inflammation. The following sections present their mechanisms of action, comparative efficacy data from preclinical studies, and the experimental protocols utilized in these investigations.
Mechanism of Action
Both AZD1234 and KAND567 are designed to modulate the inflammatory response, albeit through different targets within the immune signaling cascade.
-
AZD1234 is an inhibitor of the chemokine receptor CXCR2. CXCR2 and its ligands, such as IL-8, are crucial for the recruitment of neutrophils to sites of inflammation. By blocking this receptor, AZD1234 aims to reduce the influx of neutrophils and thereby mitigate inflammatory damage in diseases like chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF).
-
KAND567 is a potent and selective small molecule antagonist of the fractalkine receptor (CX3CR1). The interaction between fractalkine (CX3CL1) and its receptor CX3CR1 plays a significant role in the migration and activation of various immune cells, including monocytes and macrophages, which are implicated in a range of inflammatory and neuropathic pain conditions.
A diagram illustrating the distinct signaling pathways targeted by each compound is provided below.
Preclinical Efficacy Data
The following tables summarize the available preclinical data for AZD1234 and KAND567 across various models of inflammation.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 | Reference |
| AZD1234 | CXCR2 | IL-8 induced calcium mobilization | 28 nM | |
| KAND567 | CX3CR1 | Fractalkine binding | 0.43 nM |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Disease Indication | Key Finding | Reference |
| AZD1234 | Lipopolysaccharide (LPS)-induced pulmonary inflammation in rats | COPD | 88% inhibition of neutrophil accumulation in bronchoalveolar lavage fluid at 30 mg/kg | |
| AZD1234 | Bleomycin-induced lung fibrosis in mice | Idiopathic Pulmonary Fibrosis | Significant reduction in lung fibrosis | |
| KAND567 | Collagen-induced arthritis in mice | Rheumatoid Arthritis | Significant reduction in clinical arthritis score | |
| KAND567 | Partial sciatic nerve ligation in rats | Neuropathic Pain | Reversal of mechanical allodynia |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for critical evaluation and potential replication.
LPS-Induced Pulmonary Inflammation Model (for AZD1234)
This model is designed to assess the ability of a compound to inhibit neutrophil influx into the lungs, a hallmark of COPD.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are administered AZD1234 (at varying doses, e.g., 30 mg/kg) or a vehicle control orally.
-
After a set pre-treatment time (e.g., 1 hour), animals are anesthetized.
-
Lipopolysaccharide (LPS) from E. coli is instilled directly into the trachea to induce an inflammatory response.
-
At a specific time point post-LPS challenge (e.g., 4 hours), the animals are euthanized.
-
A bronchoalveolar lavage (BAL) is performed by flushing the lungs with a saline solution and collecting the fluid.
-
The BAL fluid is then centrifuged, and the cell pellet is resuspended.
-
Total and differential cell counts are performed to determine the number of neutrophils.
-
-
Outcome Measure: The primary endpoint is the percentage inhibition of neutrophil accumulation in the BAL fluid of compound-treated animals compared to vehicle-treated controls.
Collagen-Induced Arthritis Model (for KAND567)
This is a widely used preclinical model for rheumatoid arthritis that assesses a compound's ability to reduce joint inflammation and damage.
-
Animals: DBA/1 mice.
-
Procedure:
-
Arthritis is induced by an initial immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster immunization 21 days later.
-
KAND567 or vehicle is administered daily, typically starting from the day of the booster immunization.
-
The development and severity of arthritis are monitored by a macroscopic scoring system that evaluates paw swelling and inflammation.
-
At the end of the study, paws may be collected for histological analysis to assess joint damage.
-
-
Outcome Measure: The primary outcome is the clinical arthritis score over time. Secondary outcomes can include histological scores of joint inflammation and cartilage/bone erosion.
Summary and Conclusion
Both AZD1234 and KAND567 demonstrate potent inhibitory activity against their respective targets, CXCR2 and CX3CR1, and show significant efficacy in relevant preclinical models of inflammatory diseases. AZD1234 has shown particular promise in models of neutrophilic lung inflammation, such as COPD, while KAND567 has demonstrated efficacy in models of arthritis and neuropathic pain. The choice between these two compounds for further development would depend on the specific inflammatory disease of interest and the relative contribution of the CXCR2 and CX3CR1 pathways to its pathogenesis. The data presented here provides a foundation for such an evaluation.
Validation of AZD0233's therapeutic effect in different heart failure models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of AZD0233, a novel CX3CR1 antagonist, with other therapeutic agents in preclinical models of heart failure. The data presented is intended to inform research and development decisions in the field of cardiovascular disease.
Introduction
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of innovative therapeutic strategies. One such approach involves targeting the inflammatory pathways that contribute to cardiac remodeling and dysfunction. This compound, an oral antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1), has been investigated for its potential to modulate cardiac inflammation in heart failure. This guide compares the preclinical efficacy of this compound with an alternative CX3CR1 antagonist, rugocrixan, and an established heart failure therapy with a different mechanism of action, dapagliflozin (B1669812).
It is important to note that the Phase I clinical trial for this compound was suspended due to an unexpected preclinical safety finding, a crucial consideration for its future development.[1]
Mechanism of Action: The CX3CR1/CX3CL1 Axis in Heart Failure
The therapeutic rationale for targeting CX3CR1 in heart failure stems from the upregulation of the CX3CR1/CX3CL1 axis in this condition. CX3CL1 (fractalkine) is a chemokine expressed on endothelial cells, while its receptor, CX3CR1, is found on various immune cells, including monocytes and macrophages. In the context of cardiac injury, this axis mediates the adhesion and recruitment of inflammatory cells to the myocardium, contributing to fibrosis and adverse remodeling. This compound and rugocrixan are both designed to inhibit this signaling pathway, thereby reducing inflammation and its detrimental effects on the heart.
Comparative Efficacy in Preclinical Heart Failure Models
The therapeutic potential of this compound has been evaluated in a genetically driven model of dilated cardiomyopathy (DCM), the muscle LIM protein knockout (MLP-KO) mouse. This section compares the findings from this model with preclinical data for rugocrixan and dapagliflozin in other relevant heart failure models.
Table 1: Quantitative Comparison of Therapeutic Effects in Preclinical Heart Failure Models
| Parameter | This compound | Rugocrixan (AZD8797) | Dapagliflozin |
| Heart Failure Model | Muscle LIM Protein Knockout (MLP-KO) Mouse (Dilated Cardiomyopathy) | Transverse Aortic Constriction (TAC) Mouse (Cardiac Hypertrophy) | Doxorubicin-Induced Mouse (Dilated Cardiomyopathy) |
| Treatment Duration | 4-8 weeks | 14 days | Not specified in abstract |
| Effect on Cardiac Function | LVEF: Increase of 7.1 ± 1.5 percentage units vs. vehicle (p<0.001) | Hypertrophy: Significant reduction | LVEF: 56.41 ± 4.51% vs. 41.75 ± 5.74% in Dox group (p<0.0001)LVFS: 30.63 ± 2.87% vs. 22.36 ± 3.53% in Dox group (p<0.0001) |
| Effect on Inflammation | Myocardial CD11b+ Ly6Chi Monocytes: 0.90±0.10% vs. 1.31±0.19% in vehicle (p<0.05)Myocardial CX3CR1+ Leukocytes: 48.6±21.3% reduction vs. vehicle (p<0.05) | Inflammatory Gene Expression: Reduced expression of hypertrophic and profibrotic marker genes | NLRP3 Inflammasome: Attenuated activation |
| Effect on Fibrosis | Myocardial Fibrosis: 3.6±1.7% vs. 6.1±2.6% in vehicle (p<0.01) | Profibrotic Gene Expression: Reduced expression of Tgfb1 and Col1a1 | Not specified in abstract |
| Reference | [2] | [3] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols employed in the evaluation of these compounds.
This compound in MLP-KO Mouse Model of Dilated Cardiomyopathy
-
Animal Model: Muscle LIM protein knockout (MLP-KO) mice, which spontaneously develop dilated cardiomyopathy.[5][6][7]
-
Drug Administration: Oral administration of this compound.
-
Echocardiography: Left ventricular ejection fraction (LVEF) was measured to assess systolic function.
-
Flow Cytometry: Myocardial tissue was digested to isolate immune cells. Staining for CD11b and Ly6C was used to identify and quantify inflammatory monocytes.
-
Histological Analysis: Myocardial sections were stained with Picrosirius Red to quantify fibrosis. Immunohistochemistry was used to detect CX3CR1-positive leukocytes.
Rugocrixan in TAC Mouse Model of Cardiac Hypertrophy
-
Animal Model: Transverse aortic constriction (TAC) was performed in mice to induce pressure overload and subsequent cardiac hypertrophy and fibrosis.
-
Drug Administration: Pharmacological inhibition of CX3CR1 with rugocrixan (AZD8797).
-
Gene Expression Analysis: The expression of hypertrophic marker genes (Nppa, Nppb) and profibrotic genes (Tgfb1, Col1a1) was measured in the left ventricle.[3]
Dapagliflozin in Doxorubicin-Induced Dilated Cardiomyopathy
-
Animal Model: Dilated cardiomyopathy was induced in mice through the administration of doxorubicin.[4]
-
Drug Administration: Dapagliflozin was administered to the DCM model mice.
-
Echocardiography: LVEF and left ventricular fractional shortening (LVFS) were measured to evaluate cardiac function.[4]
-
Western Blot: Protein levels of components of the NLRP3 inflammasome pathway were assessed in myocardial tissue.[4]
Discussion and Future Perspectives
The preclinical data for this compound in the MLP-KO model of dilated cardiomyopathy demonstrate a promising therapeutic effect, with improvements in cardiac function and reductions in myocardial inflammation and fibrosis. These findings support the hypothesis that targeting the CX3CR1/CX3CL1 axis is a viable strategy for the treatment of heart failure.
When comparing this compound to rugocrixan, another CX3CR1 antagonist, it is important to consider the different heart failure models used. While this compound was tested in a genetic model of DCM, rugocrixan was evaluated in a pressure-overload model of hypertrophy. Both showed beneficial effects on markers of cardiac remodeling, suggesting a class effect of CX3CR1 antagonism. However, the suspension of the this compound Phase I trial due to preclinical safety findings raises concerns that may or may not be applicable to other molecules in this class.
The comparison with dapagliflozin, an SGLT2 inhibitor, highlights the potential for different mechanisms to achieve therapeutic benefit in heart failure. Dapagliflozin's effects in a doxorubicin-induced DCM model also showed improved cardiac function and reduced inflammation, albeit through a different pathway involving the NLRP3 inflammasome. This underscores the multifactorial nature of heart failure and the potential for combination therapies targeting distinct pathways.
References
- 1. drughunter.com [drughunter.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Antagonizing the CX3CR1 Receptor Markedly Reduces Development of Cardiac Hypertrophy After Transverse Aortic Constriction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dapagliflozin protects against dilated cardiomyopathy progression by targeting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Torsional and strain dysfunction precede overt heart failure in a mouse model of dilated cardiomyopathy pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of AZD0233's Impact on Monocyte Migration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD0233, a novel CX3CR1 antagonist, and its impact on monocyte migration. The information is intended to support researchers and professionals in the field of drug development in evaluating the potential of this compound in comparison to other therapeutic alternatives. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes critical biological pathways and experimental workflows.
Quantitative Comparison of Inhibitors on Monocyte Migration
The following table summarizes the available quantitative data on the inhibitory effects of this compound and alternative compounds on monocyte migration and related cellular processes. It is important to note that the experimental conditions and assays vary between studies, which should be taken into consideration when making direct comparisons of potency.
| Compound | Target Receptor | Assay Type | Cell Type | IC50 / % Inhibition |
| This compound | CX3CR1 | CX3CR1 Binding | Not Specified | 37 nM[1] |
| CX3CR1 | Inhibition of CX3CR1-CX3CL1 Binding (under physiological flow) | Leukocytes | 1400 nM (1.4 µM)[1] | |
| KAND567 | CX3CR1 | Inhibition of Adhesion (under physiological flow) | Human B-lymphocyte cell line | 5.7 nM[2] |
| F1 | CX3CR1 | Inhibition of CX3CL1-induced Chemotaxis | Human and murine primary cells | 5-50 nM[3][4] |
| JNJ-27141491 | CCR2 | Leukocyte Chemotaxis | Not Specified | 7-97 nM[5] |
| INCB3344 | CCR2 | CCR2 Inhibition | Not Specified | 10 ± 5 nM[6] |
| Maraviroc (B1676071) | CCR5 | Monocyte Chemotaxis | Human Monocytes | Inhibition at ≥ 0.1 µM[7][8] |
Experimental Protocols
Transwell Monocyte Migration Assay
This protocol provides a detailed methodology for assessing monocyte migration in vitro using a transwell chamber system. This assay is fundamental for quantifying the chemotactic response of monocytes to various stimuli and evaluating the efficacy of inhibitory compounds.
Materials:
-
24-well transwell inserts (e.g., 5 or 8 µm pore size)
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
Chemoattractant (e.g., recombinant human CX3CL1/Fractalkine, MCP-1/CCL2)
-
Test compounds (e.g., this compound) and vehicle control
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture monocytes in standard culture medium.
-
Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the desired concentration of chemoattractant to the lower chamber of the 24-well plate.
-
In the wells designated for inhibitor testing, add the test compound (e.g., this compound) at various concentrations to both the upper and lower chambers. Include a vehicle control.
-
Carefully place the transwell insert into each well, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the prepared monocyte suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 2 to 18 hours. The optimal incubation time may vary depending on the cell type and chemoattractant used and should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom side of the membrane by immersing the insert in a fixation solution for 10-15 minutes.
-
Stain the fixed cells with a suitable staining solution (e.g., Crystal Violet for 10 minutes).
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry completely.
-
Count the number of migrated cells on the bottom of the membrane using a microscope. Typically, cells in 5-10 random high-power fields are counted, and the average is calculated.
-
Visualizations
Signaling Pathway of Monocyte Migration via CX3CR1
Caption: CX3CR1 signaling cascade in monocyte migration and its inhibition by this compound.
Experimental Workflow for Transwell Migration Assay
Caption: Step-by-step workflow of a transwell monocyte migration assay.
Logical Comparison of Monocyte Migration Inhibitors
Caption: Comparison of different classes of inhibitors targeting monocyte migration.
References
- 1. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 2. Fractalkine Signalling (CX3CL1/CX3CR1 Axis) as an Emerging Target in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An engineered CX3CR1 antagonist endowed with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AZD0233 vs. Fosrugocrixan in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two investigational CX3CR1 antagonists, AZD0233 and Fosrugocrixan, currently in development for cardiovascular diseases. This objective analysis is based on publicly available preclinical and clinical data to support informed research and development decisions.
Overview and Mechanism of Action
Both this compound and Fosrugocrixan are small molecule antagonists of the CX3C chemokine receptor 1 (CX3CR1), a key player in inflammatory processes implicated in cardiovascular diseases. CX3CR1 and its unique ligand, fractalkine (CX3CL1), mediate the adhesion, migration, and survival of leukocytes, contributing to the chronic inflammation observed in conditions such as atherosclerosis and heart failure. By blocking the CX3CL1/CX3CR1 signaling axis, these antagonists aim to modulate the immune response and mitigate cardiac damage.
This compound , under development by AstraZeneca, is an orally active CX3CR1 antagonist.[1] It has been specifically investigated for its potential in treating dilated cardiomyopathy.[2][3]
Fosrugocrixan (KAND145), developed by Novakand Pharma, is a second-generation CX3CR1 antagonist and a prodrug that is rapidly converted in the body to its active moiety, rugocrixan (also known as AZD8797 or KAND567).[4] This strategic prodrug approach aims to improve upon the product properties of the first-generation antagonist.[4]
CX3CL1/CX3CR1 Signaling Pathway
The binding of fractalkine (CX3CL1) to its receptor, CX3CR1, a G-protein coupled receptor, triggers a cascade of downstream signaling events. This activation leads to the recruitment of inflammatory cells, their adhesion to the endothelium, and subsequent infiltration into tissues, contributing to the pathogenesis of cardiovascular diseases. The diagram below illustrates the key signaling pathways involved.
Preclinical Data Comparison
This section summarizes the available preclinical data for this compound and rugocrixan, the active form of Fosrugocrixan.
In Vitro Potency
| Parameter | This compound | Rugocrixan (Active form of Fosrugocrixan) |
| Target | CX3CR1 | CX3CR1 |
| IC50 | 37 nM | 6 nM (B-lymphocyte cell line, flow adhesion assay) 300 nM (human whole blood, flow adhesion assay) |
| Ki | Not Reported | 3.9 nM (human CX3CR1) 7 nM (rat CX3CR1) 54 nM (mouse CX3CR1) |
Experimental Protocol: In Vitro Potency Assays (General Description)
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is typically determined using competitive binding assays or functional assays. In a competitive binding assay, the ability of the antagonist to displace a radiolabeled ligand from the CX3CR1 receptor is measured. Functional assays, such as the flow adhesion assay mentioned for rugocrixan, measure the antagonist's ability to block a cellular response mediated by CX3CR1 activation, such as cell adhesion.
-
Ki Determination: The inhibitor constant (Ki) is a measure of the binding affinity of an inhibitor to its target. It is often determined from competitive binding assays and represents the concentration of inhibitor that would occupy 50% of the receptors in the absence of the radiolabeled ligand.
Preclinical Pharmacokinetics
| Parameter | This compound | Fosrugocrixan/Rugocrixan |
| Species | Mouse, Rat, Dog | Not explicitly reported for Fosrugocrixan. |
| Clearance | Mouse: 17 mL/min/kg Rat: 8.3 mL/min/kg Dog: 2.8 mL/min/kg | Not Reported |
| Bioavailability | Mouse: 62% Rat: 66% Dog: 100% | Not Reported |
| Volume of Distribution (Vd) | Mouse: 1.6 L/kg Rat: 1.0 L/kg Dog: 0.4 L/kg | Not Reported |
Experimental Protocol: Preclinical Pharmacokinetic Studies (General Description)
Pharmacokinetic parameters are determined following administration of the compound to preclinical species (e.g., mouse, rat, dog) via oral or intravenous routes. Blood samples are collected at various time points, and the concentration of the drug in plasma is measured using analytical methods such as liquid chromatography-mass spectrometry (LC-MS). These data are then used to calculate parameters like clearance (rate of drug removal), bioavailability (fraction of the oral dose that reaches systemic circulation), and volume of distribution (the theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma).
In Vivo Efficacy
-
This compound: In a mouse model of dilated cardiomyopathy, this compound demonstrated improved cardiac function, along with reduced macrophage infiltration and fibrotic scarring.[5]
-
Fosrugocrixan/Rugocrixan: While specific cardiovascular in vivo efficacy data for Fosrugocrixan is not detailed in the initial findings, rugocrixan has shown efficacy in preclinical models of other inflammatory conditions, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Experimental Protocol: In Vivo Efficacy in a Dilated Cardiomyopathy Model (General Description)
A mouse model of dilated cardiomyopathy can be induced by various methods, such as genetic modification or administration of cardiotoxic agents. Following induction of the disease, animals are treated with the investigational drug or a placebo. Efficacy is assessed by measuring cardiac function (e.g., via echocardiography to determine ejection fraction), and by histological analysis of heart tissue to quantify macrophage infiltration and fibrosis.
Clinical Development Status
| Feature | This compound | Fosrugocrixan |
| Status | Phase I | Phase I Completed |
| Population | Healthy Volunteers | Healthy Volunteers |
| Key Findings | Phase I trial (NCT06381466) was initiated but is currently on hold due to a preclinical safety finding. | Completed a first-in-human study with positive top-line results, demonstrating safety and tolerability.[4] |
| Indication | Dilated Cardiomyopathy | Inflammatory conditions in cardiovascular diseases |
Clinical Trial Workflow
The typical workflow for a Phase I clinical trial is depicted below.
Summary and Future Outlook
Both this compound and Fosrugocrixan represent promising therapeutic strategies for cardiovascular diseases by targeting the CX3CR1-mediated inflammatory pathway.
-
This compound has demonstrated relevant preclinical efficacy in a model of dilated cardiomyopathy and possesses favorable pharmacokinetic properties in animal models. However, the temporary suspension of its Phase I trial due to a preclinical safety finding necessitates further investigation to determine its future development path.
-
Fosrugocrixan , through its active moiety rugocrixan, exhibits high in vitro potency for CX3CR1. The successful completion of a Phase I trial with positive safety and tolerability data in healthy volunteers is a significant milestone, positioning it for further clinical evaluation in patients with cardiovascular diseases.
For the research and drug development community, the key differentiators at this stage are:
-
Potency: Rugocrixan has shown higher in vitro potency in some reported assays.
-
Clinical Progress: Fosrugocrixan has successfully completed a Phase I study, while this compound's Phase I is currently on hold.
-
Data Availability: More detailed preclinical pharmacokinetic data is publicly available for this compound.
The progression of both molecules into later-stage clinical trials will be crucial to fully elucidate their therapeutic potential and safety profiles in patient populations. Direct comparative studies would be invaluable in determining the superior candidate for treating cardiovascular diseases. Researchers are encouraged to monitor upcoming publications and clinical trial updates for these compounds.
References
- 1. Analysis of the Role of CX3CL1 (Fractalkine) and Its Receptor CX3CR1 in Traumatic Brain and Spinal Cord Injury: Insight into Recent Advances in Actions of Neurochemokine Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. astrazeneca.com [astrazeneca.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Replicating In Vivo Success: A Comparative Guide to AZD0233 in Dilated Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published in vivo results for AZD0233, a novel CX3CR1 antagonist, against its predecessor, AZD8797, and other therapeutic modalities for dilated cardiomyopathy (DCM). The data presented is intended to assist researchers in evaluating the potential of this compound and in the design of future pre-clinical and clinical studies.
Executive Summary
This compound is an orally available, selective allosteric modulator of the C-X3-C motif chemokine receptor 1 (CX3CR1) in development by AstraZeneca for the treatment of dilated cardiomyopathy.[1][2] Preclinical studies in a murine model of DCM have demonstrated that this compound can improve cardiac function, reduce cardiac inflammation, and decrease myocardial fibrosis.[2] Compared to its predecessor, AZD-8797, this compound exhibits improved physicochemical properties, metabolic stability, and a better toxicity profile.[3] While direct comparative in vivo studies in a DCM model are not publicly available, this guide consolidates existing data to facilitate an objective assessment.
Data Presentation
In Vivo Efficacy of this compound in a Murine Model of Dilated Cardiomyopathy
| Parameter | Vehicle | This compound (100 mg/kg) | Duration of Treatment | p-value |
| Change in Left Ventricular Ejection Fraction (percentage units) | - | +7.1 ± 1.5 | 4 weeks | <0.001 |
| CD11b+ Ly6Chi Inflammatory Monocytes in Myocardium (%) | 1.31 ± 0.19 | 0.90 ± 0.10 | 4 weeks | <0.05 |
| Relative Reduction in CX3CR1+ Leukocytes in Myocardium (%) | - | 48.6 ± 21.3 | 8 weeks | <0.05 |
| Myocardial Fibrosis (%) | 6.1 ± 2.6 | 3.6 ± 1.7 | 8 weeks | <0.01 |
Data sourced from an abstract presented at the American Heart Association Scientific Sessions 2025.[2]
In Vivo Pharmacokinetics of this compound
| Species | Clearance (mL/min/kg) | Bioavailability (%) | Volume of Distribution (L/kg) |
| Mouse | 17 | 62 | 1.6 |
| Rat | 8.3 | 66 | 1.0 |
| Dog | 2.8 | 100 | 0.4 |
Data sourced from a presentation at the American Chemical Society Fall National Meeting 2025.[3]
In Vivo Efficacy of AZD8797 in a Murine Model of Cardiac Hypertrophy
| Treatment | Outcome |
| AZD8797 | Significant reduction of cardiac hypertrophy. |
| AZD8797 | Reduced expression of hypertrophic marker genes (Nppa, Nppb) and profibrotic genes (Tgfb1, Col1a1). |
This study was conducted in a transverse aortic constriction (TAC) model of cardiac hypertrophy, not a DCM model.[4]
Experimental Protocols
This compound in a Murine Model of Dilated Cardiomyopathy
Animal Model: The study utilized the muscle LIM protein knock-out (MLP-KO) mouse model, which spontaneously develops a phenotype of dilated cardiomyopathy.[2]
Treatment: this compound was administered orally at a dose of 100 mg/kg.[2]
Duration: The efficacy of this compound was assessed after 4 and 8 weeks of treatment.[2]
Key Assessments:
-
Cardiac Function: Left ventricular ejection fraction was measured by echocardiography.[2]
-
Immunophenotyping: Myocardial tissue was analyzed by flow cytometry to quantify inflammatory monocyte populations (CD11b+ Ly6Chi).[2]
-
Histology: Myocardial sections were stained with Picrosirius Red to assess fibrosis and analyzed by immunohistochemistry for CX3CR1+ leukocytes.[2]
-
Transcriptomics: Single nucleus RNA-sequencing was performed to analyze gene expression changes in different cardiac cell populations.[2]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in mitigating dilated cardiomyopathy.
Caption: Experimental workflow for evaluating this compound in a DCM mouse model.
References
- 1. AZD-0233 by AstraZeneca for Dilated Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 4. Antagonizing the CX3CR1 Receptor Markedly Reduces Development of Cardiac Hypertrophy After Transverse Aortic Constriction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Analysis of CX3CR1 Inhibitors for Drug Development Professionals
A detailed review of the safety profiles of emerging CX3CR1 inhibitors reveals generally favorable but distinct tolerability among candidates. This guide synthesizes available preclinical and clinical data to assist researchers and drug development professionals in evaluating the therapeutic potential of this promising class of molecules.
The C-X3-C motif chemokine receptor 1 (CX3CR1), and its sole ligand fractalkine (CX3CL1), play a pivotal role in mediating the migration and adhesion of various leukocyte populations. This signaling axis is implicated in a range of inflammatory and neurodegenerative diseases, making CX3CR1 an attractive therapeutic target. Several small molecule inhibitors and biologics targeting CX3CR1 are in various stages of development. A critical aspect of their progression through the drug development pipeline is a thorough understanding of their safety and tolerability. This comparative guide provides an in-depth analysis of the safety profiles of prominent CX3CR1 inhibitors based on available data.
Comparative Safety Overview
The safety data for CX3CR1 inhibitors is still emerging, with most compounds in early-stage clinical or preclinical development. The table below summarizes the available quantitative safety data for key inhibitors.
| Inhibitor | Development Stage | Population | Key Adverse Events/Safety Findings |
| KAND567 (formerly AZD8797) | Phase IIa | Myocardial Infarction Patients (FRACTAL Trial) | Favorable safety and tolerability, similar to placebo.[1][2] In a study of 71 patients, 23 out of 37 (62%) in the KAND567 group reported adverse events, compared to 24 out of 34 (71%) in the placebo group.[1] Serious adverse events were reported in 12 patients in the KAND567 group and 9 in the placebo group.[1] A lower incidence of left ventricular thrombus was observed with KAND567 (2.7%) compared to placebo (17.6%).[1] Previous studies at higher doses noted reversible elevated liver values.[3] |
| AZD0233 | Phase I (Suspended) | Healthy Volunteers | Preclinical studies in rats and dogs showed no cardiac, hepatic, or genetic toxicity. A Phase I trial was suspended due to an adverse finding in a non-clinical chronic toxicology study; specific details are not publicly available.[4] |
| Fosrugocrixan | Preclinical | N/A | Limited publicly available safety data. |
| JMS-17-2 | Preclinical | Animal Models (Breast Cancer) | No specific adverse events reported in preclinical efficacy studies.[5][6] |
| E6130 | Phase I | Healthy Adult Males | A single-dose study in healthy Japanese adult males was conducted to evaluate safety, tolerability, and pharmacokinetics. Specific safety findings are not detailed in the available abstract.[7] |
| BI 655088 | Preclinical | Animal Models (Atherosclerosis) | No specific adverse events reported in preclinical efficacy studies.[8][9] |
Detailed Experimental Protocols
A comprehensive understanding of the safety profile of a drug candidate requires a detailed examination of the methodologies used in its evaluation. The following sections outline typical experimental protocols for preclinical safety and toxicology studies relevant to CX3CR1 inhibitors.
Preclinical Safety and Toxicology Studies
Standard preclinical safety evaluation for small molecule inhibitors like most CX3CR1 antagonists involves a tiered approach, including in vitro and in vivo studies, to identify potential target organs for toxicity and to establish a safe starting dose for human trials.[10][11][12][13]
Experimental Workflow for Preclinical Safety Assessment
1. In Vitro Toxicology:
-
Genotoxicity Assays: These assays, such as the Ames test (bacterial reverse mutation assay) and in vitro chromosomal aberration tests in mammalian cells, are conducted to assess the mutagenic and clastogenic potential of the compound.[12]
-
hERG (human Ether-à-go-go-Related Gene) Channel Assay: This is a critical in vitro screen to evaluate the potential for a compound to cause QT interval prolongation, a risk factor for cardiac arrhythmias.[12]
-
Cytochrome P450 (CYP) Inhibition and Induction Assays: These assays determine the potential for the drug to interfere with the metabolism of other drugs, a key aspect of drug-drug interactions.
2. In Vivo Toxicology:
-
Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate).[10][11]
-
Single-Dose Toxicity Studies: These studies aim to determine the maximum tolerated dose (MTD) and identify acute toxic effects.[10][11] Animals are administered a single dose of the inhibitor at various concentrations, and are observed for a set period for signs of toxicity and mortality.
-
Repeat-Dose Toxicity Studies: These studies involve daily administration of the inhibitor for a specified duration (e.g., 14 days, 28 days, or longer) to evaluate the toxic effects of repeated exposure.[10][11] Endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.
-
Safety Pharmacology Studies: These studies investigate the potential adverse effects of the drug on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.[12]
Clinical Trial Safety Assessment (Example: FRACTAL Trial for KAND567)
The FRACTAL trial was a Phase IIa, randomized, double-blind, placebo-controlled study designed to evaluate the safety and tolerability of KAND567 in patients with ST-elevation myocardial infarction (STEMI).[1][14][15]
Experimental Protocol:
-
Patient Population: 71 patients with a new diagnosis of anterior STEMI undergoing percutaneous coronary intervention (PCI).[1]
-
Randomization: Patients were randomized on a 1:1 basis to receive either KAND567 or a placebo.[1]
-
Dosing Regimen: The assigned treatment was administered over a 72-hour period.[1]
-
Safety Monitoring: The primary outcome was the safety and tolerability of KAND567, assessed by the occurrence of adverse events (AEs), serious adverse events (SAEs), and changes in safety laboratory parameters (blood chemistry, hematology, and urinalysis) up to 90 days.[3]
-
Efficacy and Mechanistic Assessments: Secondary objectives included the evaluation of cardio-protective effects using magnetic resonance imaging (MRI) and monitoring of inflammatory biomarkers.[2]
CX3CR1 Signaling Pathway
Understanding the signaling cascade initiated by CX3CR1 activation is crucial for interpreting the on-target and potential off-target effects of its inhibitors. Upon binding of its ligand, fractalkine (CX3CL1), CX3CR1 activates several downstream signaling pathways.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. kancera.com [kancera.com]
- 3. isrctn.com [isrctn.com]
- 4. A study to investigate safety, tolerability, and pharmacokinetics of oral this compound compared with placebo in healthy adult participants. [astrazenecaclinicaltrials.com]
- 5. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E6130, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VHH antibody targeting the chemokine receptor CX3CR1 inhibits progression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VHH antibody targeting the chemokine receptor CX3CR1 inhibits progression of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. altasciences.com [altasciences.com]
- 12. altasciences.com [altasciences.com]
- 13. nuvisan.com [nuvisan.com]
- 14. Fractalkine Signalling (CX3CL1/CX3CR1 Axis) as an Emerging Target in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ISRCTN [isrctn.com]
AZD0233: A Novel Immunomodulatory Approach for Dilated Cardiomyopathy Benchmarked Against Standard-of-Care
For Immediate Release
[City, State] – December 9, 2025 – As the landscape of cardiovascular disease treatment evolves, a new investigational drug, AZD0233 by AstraZeneca, is emerging as a potential paradigm shift in the management of dilated cardiomyopathy (DCM). This novel, orally administered, selective allosteric modulator of the C-X3-C motif chemokine receptor 1 (CX3CR1) is currently in Phase 1 clinical development.[1][2][3] This comparison guide provides an objective analysis of this compound's preclinical data against the established standard-of-care therapies for DCM, offering insights for researchers, scientists, and drug development professionals.
Dilated cardiomyopathy is a condition characterized by the enlargement and weakening of the heart's main pumping chamber, the left ventricle, leading to heart failure. The current standard-of-care for DCM primarily focuses on alleviating symptoms, slowing disease progression, and reducing mortality by targeting the neurohormonal pathways that are dysregulated in heart failure.[4][5]
A New Therapeutic Target: The CX3CR1/CX3CL1 Axis
This compound introduces a novel immunomodulatory approach by targeting the CX3CR1/CX3CL1 axis.[6] This pathway is increasingly recognized for its role in the inflammatory processes that contribute to cardiac remodeling and dysfunction in heart failure.[6][7] The expression of CX3CR1 and its ligand, CX3CL1 (fractalkine), is elevated in the hearts of patients with heart failure.[6][7] By modulating this axis, this compound aims to reduce cardiac inflammation, macrophage infiltration, and fibrosis, thereby improving cardiac function.[6][7][8]
Preclinical Efficacy of this compound
While direct comparative clinical data is not yet available due to the early stage of development, preclinical studies in a mouse model of dilated cardiomyopathy have demonstrated promising results for this compound.[6][7]
Table 1: Summary of Preclinical Data for this compound in a Mouse Model of DCM
| Parameter | Observation | Source |
| Cardiac Function | Dose-dependent improvement in systolic function, measured by an increase in left ventricular ejection fraction (7.1 ± 1.5 percentage units higher at 100 mg/kg than vehicle). | [8] |
| Cardiac Inflammation | Significant reduction in CD11b+ Ly6Chi inflammatory monocytes in myocardial tissue. | [8] |
| Cardiac Fibrosis | Reduction in fibrotic scar tissue. | [6][7] |
| Macrophage Polarization | Shift in macrophage polarization towards the anti-inflammatory M2 phenotype. | [8] |
Current Standard-of-Care for Dilated Cardiomyopathy
The established therapeutic strategy for DCM involves a combination of drugs that target different aspects of heart failure pathophysiology.
Table 2: Standard-of-Care Therapies for Dilated Cardiomyopathy
| Drug Class | Mechanism of Action | Key Clinical Benefits |
| Angiotensin-Converting Enzyme (ACE) Inhibitors / Angiotensin II Receptor Blockers (ARBs) | Inhibit the renin-angiotensin-aldosterone system, leading to vasodilation and reduced cardiac remodeling. | Reduce mortality and hospitalizations for heart failure.[4] |
| Beta-Blockers | Block the effects of adrenaline and noradrenaline on the heart, reducing heart rate, blood pressure, and cardiac workload. | Improve survival and reduce symptoms of heart failure.[4] |
| Aldosterone Antagonists | Block the effects of aldosterone, reducing sodium and water retention and preventing cardiac fibrosis. | Decrease mortality and hospitalizations in patients with heart failure.[4] |
| Diuretics | Increase the excretion of sodium and water by the kidneys, reducing fluid overload and congestion. | Alleviate symptoms of congestion such as shortness of breath and edema.[4] |
| Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors | Originally developed for diabetes, these drugs have been shown to reduce the risk of cardiovascular death and hospitalization for heart failure, irrespective of diabetes status.[9][10] | Reduce cardiovascular mortality and morbidity in heart failure patients.[10] |
| Ivabradine | Selectively inhibits the If current in the sinoatrial node, reducing heart rate. | Approved for specific pediatric patients with stable symptomatic heart failure due to DCM.[4] |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathway targeted by this compound and a hypothetical experimental workflow for a future comparative study.
Caption: Mechanism of action of this compound in dilated cardiomyopathy.
Caption: Hypothetical workflow for a preclinical comparative study.
Experimental Protocols
Murine Model of Dilated Cardiomyopathy and Drug Administration (Based on available preclinical data):
The muscle LIM protein knockout (MLP-KO) mouse model is utilized to represent dilated cardiomyopathy.[8] this compound is administered orally to these mice.[8] A typical study duration would involve daily administration for a period of 4 weeks.[8]
Echocardiography for Cardiac Function Assessment:
Transthoracic echocardiography is performed to assess cardiac function. Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are measured as key indicators of systolic function. Measurements are taken at baseline and at the end of the treatment period to evaluate dose-dependent effects on cardiac function.[8]
Flow Cytometry for Myocardial Immune Cell Infiltration:
To quantify the extent of inflammation, myocardial tissue is harvested, digested, and stained with fluorescently labeled antibodies against immune cell markers such as CD45, CD11b, and Ly6C. Flow cytometry is then used to identify and quantify different immune cell populations, particularly inflammatory monocytes, within the heart tissue.[8]
Future Outlook
This compound represents a promising, targeted approach to treating dilated cardiomyopathy by addressing the underlying inflammatory component of the disease. While the preclinical data are encouraging, the translation of these findings to clinical efficacy in humans is yet to be determined. The ongoing Phase 1 trial will provide crucial safety, tolerability, and pharmacokinetic data.[1][3][11] Future clinical trials will be necessary to directly compare the efficacy and safety of this compound against the current standard-of-care and to identify the patient populations most likely to benefit from this novel therapy. The scientific community awaits further data to understand the full potential of CX3CR1 modulation in the management of heart failure.
References
- 1. A study to investigate safety, tolerability, and pharmacokinetics of oral this compound compared with placebo in healthy adult participants. [astrazenecaclinicaltrials.com]
- 2. AZD-0233 by AstraZeneca for Dilated Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. AZD-0233 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Shifting Paradigms in Dilated Cardiomyopathy Treatment [delveinsight.com]
- 5. Diagnosis and management of dilated cardiomyopathy: a systematic review of clinical practice guidelines and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An oral CX3CR1 antagonist in development for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 7. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 8. ahajournals.org [ahajournals.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. AstraZeneca demonstrates scientific leadership with compelling new data at ESC Congress 2023 on the interconnections across chronic diseases [astrazeneca.com]
- 11. Safety Study of this compound in Healthy Adults · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Independent Verification of AZD0233's Binding Affinity to CX3CR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of AZD0233 to the C-X3-C motif chemokine receptor 1 (CX3CR1) against other known antagonists. The information presented herein is intended to support researchers in evaluating therapeutic candidates targeting the CX3CL1/CX3CR1 axis, a critical pathway in various inflammatory diseases and cancer.
Executive Summary
Comparative Binding Affinity of CX3CR1 Antagonists
The following table summarizes the quantitative binding affinity data for this compound and selected alternative CX3CR1 antagonists. This data is compiled from various publications and vendor specifications.
| Compound Name | Alias(es) | Parameter | Value (nM) | Species | Source Type |
| This compound | - | IC50 | 37 | Not Specified | Company Data[1] |
| IC50 (unbound) | 173 | Not Specified | Company Data[1] | ||
| Rugocrixan | AZD8797, KAND567 | Ki | 3.9 - 4 | Human | Multiple Sources[2][3] |
| JMS-17-2 | - | IC50 | 0.32 | Not Specified | Research Publication[2] |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of a drug's potency in inhibiting a biological function. Lower values indicate higher potency.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of a compound's binding affinity for a receptor is commonly achieved through a radioligand competition binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor (CX3CR1).
Principle
A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-CX3CL1) is incubated with a source of the CX3CR1 receptor (e.g., cell membranes from cells overexpressing the receptor). This incubation is performed in the presence of varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand that remains bound to the receptor is then measured. A potent competitor will displace the radiolabeled ligand at lower concentrations, resulting in a lower measured radioactivity.
Detailed Methodology
1. Materials and Reagents:
- Cell Membranes: Membranes prepared from a cell line stably expressing human CX3CR1 (e.g., CHO-K1 or HEK293 cells).
- Radioligand: A high-affinity radiolabeled ligand for CX3CR1, such as [¹²⁵I]-labeled human CX3CL1 (Fractalkine).
- Unlabeled Competitor: The test compound (e.g., this compound) and a known reference antagonist (e.g., Rugocrixan).
- Assay Buffer: e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
- Wash Buffer: e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.
- Glass Fiber Filters: Treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
- Scintillation Fluid.
- 96-well plates.
2. Assay Procedure:
- Plate Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
- Incubation: Add the cell membranes containing the CX3CR1 receptor to each well to initiate the binding reaction. Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- The raw data (counts per minute, CPM) is plotted against the logarithm of the competitor concentration.
- A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis.
- From this curve, the IC50 value is determined.
- The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizations
CX3CL1/CX3CR1 Signaling Pathway
The binding of the chemokine CX3CL1 (Fractalkine) to its receptor CX3CR1 initiates a cascade of intracellular signaling events. This pathway is pivotal in mediating cell migration, adhesion, and survival, particularly of immune cells.
Caption: The CX3CL1-CX3CR1 signaling cascade.
Experimental Workflow: Competition Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Review of Small Molecule CX3CR1 Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a systematic review and objective comparison of the performance of prominent small molecule CX3CR1 antagonists. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes critical biological pathways and workflows to support ongoing research and development in this therapeutic area.
The CX3C chemokine receptor 1 (CX3CR1), and its sole ligand fractalkine (CX3CL1), play a pivotal role in mediating the migration, adhesion, and survival of various immune cells.[1] This axis has been implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases, as well as in cancer metastasis, making it an attractive target for therapeutic intervention.[2] In recent years, several small molecule antagonists of CX3CR1 have been developed, showing promise in preclinical and clinical studies. This guide offers a comparative analysis of these emerging drug candidates.
Comparative Analysis of Small Molecule CX3CR1 Antagonists
The following tables summarize the quantitative data on the potency and in vitro activity of key small molecule CX3CR1 antagonists.
Table 1: Potency of Small Molecule CX3CR1 Antagonists
| Compound | Target | Assay | Potency (IC50/Ki) | Species | Reference |
| JMS-17-2 | CX3CR1 | pERK Inhibition | 0.32 nM (IC50) | Human | [3] |
| CX3CR1 | Chemotaxis | ~10 nM (IC50) | Human | [3] | |
| AZD8797 (KAND567) | CX3CR1 | Radioligand Binding | 4 nM (Ki) | Human | [4] |
| CX3CR1 | Radioligand Binding | 7 nM (Ki) | Rat | [4] | |
| CX3CR1 | Flow Adhesion (RPMI-8226 cells) | 6 nM (IC50) | Human | [5] | |
| CX3CR1 | Flow Adhesion (Whole Blood) | 300 nM (IC50) | Human | [5][6] | |
| CX3CR1 | FKN-induced Actin Polymerization | 1.7 µM (IC50) | Rat (ex vivo) | [4] | |
| E6130 | CX3CR1 | Chemotaxis (NK cells) | 4.9 nM (IC50) | Human | [7][8][9][10] |
| CX3CR1 | GTPγS Binding | 133 nM (EC50, agonistic) | Human | [11] | |
| CX3CR1 | β-arrestin Recruitment | 2.4 µM (EC50, agonistic) | Human | [11] |
Table 2: Selectivity Profile of AZD8797 (KAND567)
| Off-Target | Selectivity (fold vs. hCX3CR1 Ki) | Reference |
| hCCR1 | 246 | [4] |
| hCCR2 | 187 | [4] |
| hCCR4, hCCR5, hCCR6, hCXCR3, hCXCR5 | No significant antagonism | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
-
Cell Membranes: Membranes are prepared from CHO-K1 cells stably expressing the human CX3CR1.
-
Radioligand: [125I]-CX3CL1 or [3H]-AZD8797 are commonly used.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is filtered to separate bound from free radioligand.
-
The amount of radioactivity on the filter is quantified using a scintillation counter.
-
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[12]
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
-
Cells: Human peripheral blood natural killer (NK) cells or other CX3CR1-expressing cells are used.[7][8]
-
Apparatus: A Boyden chamber with a porous membrane is utilized.
-
Procedure:
-
The lower chamber is filled with a medium containing fractalkine (CX3CL1) and the test antagonist at various concentrations.
-
CX3CR1-expressing cells are placed in the upper chamber.
-
The chamber is incubated to allow cell migration through the membrane towards the chemoattractant.
-
Migrated cells in the lower chamber are quantified.
-
-
Data Analysis: The concentration of the antagonist that inhibits cell migration by 50% (IC50) is determined.[7][8]
ERK Phosphorylation Assay
This assay measures the inhibition of downstream signaling following receptor activation.
-
Cells: CX3CR1-expressing cells, such as the SKBR3 breast cancer cell line, are used.[13]
-
Procedure:
-
Cells are pre-incubated with the test antagonist.
-
Cells are then stimulated with fractalkine (FKN).
-
Cell lysates are collected, and the levels of phosphorylated ERK (pERK) and total ERK are measured using an immunoassay (e.g., ELISA or Western blot).
-
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that reduces FKN-stimulated ERK phosphorylation by 50%.[13]
GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the receptor.
-
Preparation: Membranes from CHO-K1 cells expressing human CX3CR1 are used.[11]
-
Reagents: Non-hydrolyzable GTP analog, [35S]GTPγS, is used.
-
Procedure:
-
Cell membranes are incubated with the test compound, GDP, and [35S]GTPγS.
-
Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The amount of bound [35S]GTPγS is quantified.
-
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) for agonistic activity is determined. For antagonistic activity, the assay is performed in the presence of a known agonist, and the IC50 is calculated.[11]
In Vivo Models
The efficacy of CX3CR1 antagonists is evaluated in various animal models of disease.
-
Metastasis Model: To assess the impact on cancer metastasis, human breast cancer cells are injected into immunodeficient mice. The mice are then treated with the CX3CR1 antagonist, and the formation of metastatic lesions in various organs is monitored.[14][15]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a model for multiple sclerosis. EAE is induced in rats, which are then treated with the antagonist. The clinical score of the disease is monitored to assess therapeutic efficacy.[4]
-
Colitis Model: Colitis is induced in mice through the transfer of CD4+CD45RBhigh T-cells or by administration of oxazolone. The effect of the antagonist on intestinal inflammation is then evaluated.[7][8]
Visualizations
CX3CR1 Signaling Pathway
The binding of fractalkine (CX3CL1) to its receptor, CX3CR1, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[16]
CX3CR1 Signaling Cascade
Experimental Workflow: Chemotaxis Assay
The following diagram illustrates the key steps in a typical chemotaxis assay used to evaluate the inhibitory activity of a CX3CR1 antagonist.
Chemotaxis Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CX3CR1 antagonists and how do they work? [synapse.patsnap.com]
- 3. A Novel Small Molecule CX3CR1 Antagonist Halts Metastasis - Joseph Salvino [grantome.com]
- 4. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fractalkine Signalling (CX3CL1/CX3CR1 Axis) as an Emerging Target in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. E6130, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] E6130, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AZD0233: A Procedural Guide for Laboratory Professionals
The proper disposal of investigational drugs is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling novel compounds such as AZD0233, a clear and compliant disposal plan is essential. While specific disposal instructions for this compound are not publicly available, established guidelines for the disposal of investigational and hazardous chemical waste provide a comprehensive framework. This guide outlines the necessary procedures to ensure the safe and compliant disposal of this compound.
Core Principle: Treat as Hazardous Waste
In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, investigational compounds like this compound should be managed as hazardous chemical waste. This approach ensures the highest level of safety and regulatory compliance. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2][3]
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the disposal of this compound in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Hazard Assessment : Assume this compound is a hazardous substance. Do not dispose of it via standard trash or sewer systems.[4][5] Flushing pharmaceuticals down the drain can lead to environmental contamination as wastewater treatment facilities may not effectively remove such compounds.[6]
-
Segregation : Keep this compound waste separate from other chemical waste streams unless you have explicit knowledge of their compatibility. Never mix incompatible chemicals.[4][7] The waste should be categorized based on its potential hazards (e.g., toxic, flammable, corrosive, reactive).[4]
Step 2: Proper Containerization and Labeling
-
Select an Appropriate Container : Use a container that is chemically compatible with this compound, leak-proof, and has a secure lid.[7][8] For liquid waste, ensure the container can be tightly sealed.[9]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste." The label should include:
Step 3: Accumulation and Storage
-
Designated Storage Area : Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[8][11]
-
Safe Storage Practices :
-
Keep the waste container closed at all times, except when adding waste.[9][11]
-
Store containers in a well-ventilated area, away from heat sources or direct sunlight.[4]
-
Ensure secondary containment, such as a larger, chemically resistant tub, is used for liquid waste to prevent spills.[9]
-
Do not store more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[11]
-
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS office is the primary contact for hazardous waste disposal. They will provide guidance and arrange for the collection of the waste by a licensed hazardous waste vendor.[1][12]
-
Disposal Method : The standard and recommended method for the disposal of pharmaceutical waste is incineration by a permitted facility.[1][3][13][14] This process ensures the complete destruction of the compound.
-
Documentation : Maintain meticulous records of all disposed of investigational drugs. Your EHS office may require specific forms to be completed. The disposal vendor will typically provide a certificate of destruction, which should be retained for your records.[1][13]
Logical Workflow for Investigational Drug Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of an investigational drug like this compound.
Caption: Workflow for the compliant disposal of investigational drugs.
Quantitative Data Summary
As this compound is an investigational compound, detailed quantitative data regarding its specific physical and chemical properties for disposal purposes are not publicly available. The following table summarizes key regulatory limits for hazardous waste accumulation in a laboratory setting.
| Parameter | Limit | Regulation/Guideline Reference |
| Maximum Hazardous Waste in SAA | 55 gallons | EPA (40 CFR 262.15) |
| Maximum Acutely Hazardous Waste in SAA | 1 quart (liquid) or 1 kg (solid) | EPA (40 CFR 262.15) |
| pH Range for Non-Corrosive Aqueous Waste | 2.0 < pH < 12.5 | EPA Hazardous Waste Characteristics |
This table provides general regulatory thresholds and not specific properties of this compound.
By adhering to these established procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound and other investigational compounds, thereby upholding the highest standards of laboratory safety.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. acs.org [acs.org]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 13. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 14. securewaste.net [securewaste.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
